Product packaging for 2-(1H-Indol-4-YL)acetic acid(Cat. No.:CAS No. 16176-74-2)

2-(1H-Indol-4-YL)acetic acid

Cat. No.: B094775
CAS No.: 16176-74-2
M. Wt: 175.18 g/mol
InChI Key: XYJNAOLVFGLFTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(1H-Indol-4-yl)acetic acid is a high-purity chemical intermediate that serves as a versatile scaffold in medicinal chemistry and drug discovery research. The indole nucleus is a privileged structure in pharmacology, present in a wide array of biologically active molecules and natural products . This specific 4-yl acetic acid derivative is particularly valuable for constructing more complex heterocyclic systems. Researchers utilize it as a precursor in the synthesis of novel compounds, such as Schiff base triazoles, which have shown promising in vitro biological activities, including antimicrobial and cytotoxic effects . Its structural features make it a critical starting material for developing potential therapeutic agents targeting various diseases, fueling innovation in organic synthesis and pharmaceutical development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B094775 2-(1H-Indol-4-YL)acetic acid CAS No. 16176-74-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-indol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-10(13)6-7-2-1-3-9-8(7)4-5-11-9/h1-5,11H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJNAOLVFGLFTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10502328
Record name (1H-Indol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16176-74-2
Record name (1H-Indol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-4-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-(1H-Indol-4-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-Indol-4-YL)acetic acid, an isomer of the well-studied plant hormone indole-3-acetic acid (auxin), is a molecule of growing interest in the fields of medicinal chemistry and drug development. Understanding its fundamental physicochemical properties is paramount for predicting its behavior in biological systems, designing effective delivery systems, and developing robust analytical methods. This technical guide provides a comprehensive overview of the available data on the physicochemical characteristics of this compound, details relevant experimental protocols for their determination, and presents a logical workflow for its characterization.

Physicochemical Data Summary

A critical aspect of drug discovery and development is the thorough characterization of a compound's physical and chemical properties. These parameters influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. The following table summarizes the available quantitative data for this compound. It is important to note that experimentally determined values for some properties of this specific isomer are not widely available in the literature; therefore, predicted values from computational models are also included and clearly designated.

PropertyValueMethodReference
Molecular Formula C₁₀H₉NO₂-PubChem
Molecular Weight 175.18 g/mol -PubChem
Melting Point Not availableExperimental-
Boiling Point 415.0 ± 20.0 °CPredictedChemicalBook
Solubility
    in WaterNot availableExperimental-
    in EthanolNot availableExperimental-
    in DMSONot availableExperimental-
pKa 4.43 ± 0.30PredictedChemicalBook
LogP Not availableExperimental-

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized and well-documented experimental procedures. Below are detailed methodologies for the key experiments cited, which can be adapted for the characterization of this compound.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a characteristic physical property. It is recorded as a range of temperatures from the point at which the first drop of liquid appears to the temperature at which the entire solid has melted. A narrow melting point range is indicative of high purity.

Apparatus:

  • Melting point apparatus (e.g., digital melting point device or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount of the compound into the sealed end. The tube is then inverted and tapped gently to ensure the sample is tightly packed to a height of 2-3 mm.

  • Measurement:

    • Digital Apparatus: The capillary tube is placed in the sample holder of the melting point apparatus. The heating rate is set to a rapid value initially to determine an approximate melting range. The experiment is then repeated with a fresh sample, and the heating rate is slowed to 1-2 °C per minute as the temperature approaches the approximate melting point.

    • Thiele Tube: The capillary tube is attached to a thermometer with a rubber band, ensuring the sample is aligned with the thermometer bulb. The assembly is then immersed in the oil of a Thiele tube, and the side arm is heated gently with a micro-burner. The temperature is carefully monitored.

  • Data Recording: The temperature at which the first liquid droplet is observed (T₁) and the temperature at which the last solid crystal melts (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. It is a crucial parameter for formulation development and for understanding a compound's behavior in biological fluids.

Apparatus:

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Temperature-controlled shaker or water bath

  • HPLC or UV-Vis spectrophotometer

Procedure (Shake-Flask Method):

  • Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: The vials are placed in a temperature-controlled shaker or water bath (typically at 25 °C) and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). It is a measure of the strength of an acid in solution and is critical for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding.

Apparatus:

  • pH meter (calibrated)

  • Potentiometric titrator or UV-Vis spectrophotometer

  • Burette

  • Stir plate and stir bar

  • Standardized solutions of acid and base (e.g., 0.1 M HCl and 0.1 M NaOH)

Procedure (Potentiometric Titration):

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol if the compound has low water solubility).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH electrode.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

LogP Determination

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. The logarithm of this ratio is LogP, a key indicator of a molecule's lipophilicity, which influences its ability to cross biological membranes.

Apparatus:

  • Separatory funnel or vials

  • Vortex mixer or shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC, GC-MS)

  • n-Octanol (pre-saturated with water)

  • Water or buffer (pre-saturated with n-octanol)

Procedure (Shake-Flask Method):

  • Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., the aqueous phase). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The mixture is allowed to stand, or is centrifuged, to achieve complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is then calculated as the base-10 logarithm of P.

Logical and Experimental Workflows

The characterization of a novel compound like this compound follows a logical progression of experiments. The following diagram illustrates a typical workflow for its physicochemical characterization.

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_properties Physicochemical Property Determination cluster_application Application & Further Studies Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS, IR) Purification->Structure_Verification Melting_Point Melting Point Determination Structure_Verification->Melting_Point Solubility Solubility Profiling (Aqueous & Organic Solvents) Structure_Verification->Solubility pKa pKa Determination Structure_Verification->pKa LogP LogP Determination Structure_Verification->LogP Stability Stability Studies (pH, Temperature, Light) Melting_Point->Stability Solubility->Stability Biological_Activity Biological Activity Screening Solubility->Biological_Activity pKa->Stability pKa->Biological_Activity LogP->Stability LogP->Biological_Activity Formulation Pre-formulation Studies Stability->Formulation

Physicochemical Characterization Workflow

Signaling Pathways

While specific signaling pathways for this compound have not been extensively elucidated in the literature, its structural similarity to indole-3-acetic acid (IAA) suggests that it may interact with similar biological targets. IAA is known to be a key regulator of gene expression in plants through the canonical TIR1/AFB signaling pathway. It is also known to activate the Aryl Hydrocarbon Receptor (AHR) signaling pathway in mammalian systems, which plays a role in regulating gut motility.

The following diagram illustrates a generalized workflow for investigating the potential interaction of this compound with a signaling pathway, using the AHR pathway as a hypothetical example.

Signaling_Pathway_Investigation cluster_invitro In Vitro Assays cluster_incellulo In Cellulo Assays cluster_invivo In Vivo Models Compound This compound Binding_Assay Receptor Binding Assay (e.g., AHR) Compound->Binding_Assay Reporter_Assay Reporter Gene Assay (e.g., AHR-responsive element) Binding_Assay->Reporter_Assay Target_Engagement Target Engagement Assay Reporter_Assay->Target_Engagement Gene_Expression Gene Expression Analysis (qPCR, RNA-Seq) Target_Engagement->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot) Gene_Expression->Protein_Expression Functional_Assay Cellular Functional Assay (e.g., Cell Migration) Protein_Expression->Functional_Assay Animal_Model Animal Model of Disease (e.g., Gut Motility Model) Functional_Assay->Animal_Model PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Animal_Model->PK_PD

Workflow for Investigating Signaling Pathway Interaction

Conclusion

This technical guide consolidates the currently available physicochemical information for this compound and provides standardized protocols for its experimental determination. While there are still gaps in the experimental data for this particular isomer, the provided methodologies and workflows offer a robust framework for its comprehensive characterization. Further research to determine the experimental values for properties such as melting point, solubility, and logP, as well as to investigate its biological activities and associated signaling pathways, will be crucial for unlocking the full potential of this intriguing molecule in drug discovery and development.

Indole-4-Acetic Acid: An Obscure Isomer in the World of Auxins

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation into the biological activities of indole-based compounds, a comprehensive technical guide on indole-4-acetic acid remains elusive due to a significant lack of available scientific literature. While its isomer, indole-3-acetic acid (IAA), is the most abundant and well-studied natural auxin, playing a pivotal role in plant growth and development, indole-4-acetic acid appears to be a largely uninvestigated and likely biologically insignificant molecule in this context.

This report summarizes the current state of knowledge, or lack thereof, regarding the biological activity, synthesis, signaling pathways, and quantitative data for indole-4-acetic acid, addressing the core requirements of a technical guide for researchers, scientists, and drug development professionals.

Lack of Evidence for Biological Activity

Comprehensive searches of scientific databases reveal a stark absence of studies detailing the biological activity of indole-4-acetic acid as a plant growth regulator or in any other biological system. The vast body of research on auxins focuses almost exclusively on indole-3-acetic acid and its synthetic analogues. While some studies have explored the impact of substitutions at the 4-position of the indole ring of IAA (e.g., 4-chloroindole-3-acetic acid and 4-trifluoromethylindole-3-acetic acid), these are derivatives of the active isomer, indole-3-acetic acid. The parent compound, indole-4-acetic acid, is conspicuously absent from these comparative studies, suggesting it may possess negligible auxin activity.

Synthesis and Commercial Availability

Signaling Pathways and Mechanisms of Action: An Uncharted Territory

There is no published information on the signaling pathways or molecular mechanisms of action for indole-4-acetic acid. The well-documented auxin signaling pathway, involving the TIR1/AFB receptors and Aux/IAA transcriptional repressors, has been elucidated through studies with indole-3-acetic acid. There is no evidence to suggest that indole-4-acetic acid interacts with these receptors or triggers any downstream signaling events. Consequently, no signaling pathway diagrams can be generated.

Quantitative Data: A Void in the Literature

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of indole-4-acetic acid are not available because such experiments have not been published. Standard auxin bioassays, such as the Avena coleoptile test or root elongation assays, could theoretically be used to evaluate its activity. However, the absence of any published results from such assays implies that either the experiments were not performed or the results were not significant enough for publication.

Conclusion

A Comprehensive Technical Guide to 2-(1H-Indol-3-YL)acetic acid as a Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-(1H-Indol-3-YL)acetic acid, commonly known as Indole-3-acetic acid (IAA), is the most abundant and physiologically significant naturally occurring auxin in plants.[1][2][3] This technical guide provides an in-depth examination of IAA's role as a primary plant growth regulator. It covers the core molecular signaling pathways, detailed experimental protocols for bioactivity assessment, and quantitative data on its physiological effects. This document serves as a foundational resource for professionals engaged in plant science research and the development of novel agricultural and horticultural solutions.

Introduction: The Central Role of Indole-3-Acetic Acid (IAA)

Indole-3-acetic acid (IAA) is a derivative of indole and the principal member of the auxin class of plant hormones.[2] It is synthesized primarily in the apical buds and young leaves of plants from the amino acid tryptophan.[2][3][4] As a signaling molecule, IAA is fundamental to nearly every aspect of plant growth and development, including cell division, elongation, and differentiation.[2][5] Its effects are concentration-dependent, often promoting growth at low concentrations while being inhibitory at higher levels.[6][7] IAA orchestrates complex developmental programs such as root and shoot development, organogenesis, and responses to environmental cues like light (phototropism) and gravity (gravitropism).[8]

Physiological Effects and Quantitative Data

The influence of IAA on plant physiology is multifaceted and strictly dependent on its concentration and the plant tissue . High concentrations that promote shoot elongation can be inhibitory to root growth.[6] The following tables summarize key quantitative data regarding IAA's efficacy in various applications.

Table 1: Effective Concentrations of IAA in Plant Growth Regulation

Physiological ResponsePlant Species/TissueEffective IAA ConcentrationNotes
Root Initiation Stem Cuttings (General)10 mg/LApplication to the base of cuttings enhances adventitious root formation.[9]
Chickpea (Cicer arietinum)40 mg/LOptimal concentration for promoting root growth in this species.[9]
Cell Elongation Avena sativa (Oat) Coleoptiles0.1 µM to 500 µMStandard range for observing elongation in classical bioassays.[5]
Root Growth Inhibition Arabidopsis thaliana> 1 nMPhysiological concentrations in the nanomolar range typically suppress root elongation.[10][11]
Flowering Promotion Pineapple (Ananas comosus)Widely used commerciallyInduces flowering, leading to synchronized fruit set.[3]
Parthenocarpy Tomato (Solanum lycopersicum)VariesInduces the development of fruit without fertilization.[3]
Nitrogen Fixation Mung Bean (Vigna radiata)10⁻⁸ M to 10⁻⁶ MSignificantly enhances nodule formation and nitrogenase activity.[12]

Table 2: Sensitivity of Bioassays to IAA

BioassayOrganism/TissueDetection RangeKey Measurement
Avena Curvature Test Avena sativa Coleoptile30 - 1000 µg/LAngle of curvature is proportional to the logarithm of the concentration.[13]
Avena Straight-Growth Test Avena sativa Coleoptile SectionsProportional to concentrationElongation of segments is measured.[14]
Root Growth Inhibition Test Various seedlings (e.g., Cress, Radish)Starting from ~1 pM - 1 nMInhibition of primary root elongation compared to a control.[11][15]

Molecular Mechanism: The TIR1/AFB Signaling Pathway

IAA exerts its control over gene expression through a well-defined nuclear signaling pathway. This pathway allows for rapid transitions between transcriptional repression and activation. The core components are the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[1][4][16]

Mechanism of Action:

  • Low Auxin State: In the absence or at low concentrations of IAA, Aux/IAA repressor proteins bind to ARF transcription factors. This heterodimerization prevents ARFs from binding to auxin-responsive elements (AuxREs) in the promoters of target genes, thereby repressing their transcription.[1][17]

  • High Auxin State: When IAA concentrations increase, the hormone acts as a "molecular glue," promoting the formation of a co-receptor complex between the TIR1/AFB F-box protein and an Aux/IAA repressor.[18][19]

  • Ubiquitination and Degradation: The formation of this complex targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[4][18]

  • Gene Activation: The degradation of the Aux/IAA repressor frees the ARF transcription factor, which can then bind to AuxREs and activate the transcription of auxin-responsive genes, leading to various physiological effects like cell elongation.[19][20]

IAA_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_repression cluster_activation IAA IAA (Auxin) TIR1_AFB TIR1/AFB Receptor IAA->TIR1_AFB SCF_Complex SCF Complex TIR1_AFB->SCF_Complex part of TIR1_AFB->SCF_Complex IAA promotes interaction Aux_IAA Aux/IAA Repressor ARF ARF Transcription Factor Aux_IAA->ARF binds & represses Aux_IAA->SCF_Complex IAA promotes interaction Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation AuxRE Auxin Response Element (Promoter) ARF->AuxRE cannot bind ARF->AuxRE binds & activates SCF_Complex->Aux_IAA Ubiquitination Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression leads to Bioassay_Workflow cluster_Avena Avena Coleoptile Curvature Test cluster_Root Root Growth Inhibition Assay A1 1. Germinate Avena seeds in darkness A2 2. Decapitate coleoptile tips (remove endogenous IAA) A1->A2 A3 3. Apply IAA-containing agar block asymmetrically A2->A3 A4 4. Incubate in dark, high humidity (2-4h) A3->A4 A5 5. Measure angle of curvature A4->A5 R1 1. Prepare agar plates with serial dilutions of IAA R3 3. Transfer uniform seedlings to IAA plates R1->R3 R2 2. Germinate seeds (e.g., Radish) on control medium R2->R3 R4 4. Incubate vertically in growth chamber (3-7d) R3->R4 R5 5. Measure root elongation relative to control R4->R5

References

The Ubiquitous Auxin: A Technical Guide to the Natural Occurrence of 2-(1H-Indol-4-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-acetic acid (IAA), the most common and physiologically active auxin in plants, plays a pivotal role in regulating nearly every aspect of their growth and development.[1][2][3] This technical guide provides a comprehensive overview of the natural occurrence of 2-(1H-Indol-4-YL)acetic acid (indole-3-acetic acid), its biosynthesis, and the methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the multifaceted roles of this essential phytohormone.

Natural Occurrence of Indole-3-Acetic Acid

Indole-3-acetic acid is not exclusive to the plant kingdom; it is also synthesized by a wide array of microorganisms, including fungi and bacteria, many of which are found in close association with plants.[1][2][4]

In Plants

IAA is predominantly synthesized in actively growing regions of plants, such as the apical buds of shoots and the very young leaves.[2] From these sites of synthesis, it is transported throughout the plant to regulate a multitude of developmental processes, including cell elongation and division, which are fundamental to overall plant growth.[5] The concentration of IAA varies significantly among different plant tissues and developmental stages.

Table 1: Concentration of Indole-3-Acetic Acid in Various Plant Tissues

Plant SpeciesTissueIAA Concentration (pmol/g FW)Reference
Arabidopsis thalianaShoots~20-40[6]
Arabidopsis thalianaRoots~10-30[6]
Oryza sativa (Rice)Seedlings-[7]
Bambusa tuldaSeedlings10.28 µg/ml[8]

Note: Concentrations can vary based on developmental stage, environmental conditions, and analytical methods used.

In Microorganisms

A significant portion of rhizosphere bacteria, estimated to be around 80%, are capable of producing IAA.[1] This microbial IAA can influence the host plant's physiology.[1] Similarly, many fungal species, including endophytic and mycorrhizal fungi, synthesize and secrete IAA, which can play a role in the symbiotic or pathogenic interactions with their host plants.[2][4]

Table 2: Indole-3-Acetic Acid Production by Selected Microorganisms

MicroorganismConditionIAA Concentration (µg/mL)Reference
Klebsiella SGM 81With L-tryptophan-[9]
Fungal Strain CL 1-2-7Culture filtrate50.66[10]
Fungal Strain CL 1-2-6ACulture filtrate3.5[10]
Endophytic BacteriaWith 5 mg/mL tryptophanVariable[11]

Note: IAA production by microorganisms is often dependent on the presence of precursors like L-tryptophan in the growth medium.

Biosynthesis of Indole-3-Acetic Acid

Plants and microorganisms synthesize IAA through several distinct pathways, which can be broadly categorized as tryptophan-dependent and tryptophan-independent.[1][2][12]

Tryptophan-Dependent Pathways

The majority of IAA biosynthesis occurs via pathways that utilize the amino acid tryptophan as a precursor.[3] Four primary tryptophan-dependent pathways have been identified in plants and microorganisms:[1][12]

  • Indole-3-Pyruvic Acid (IPyA) Pathway: This is considered the main pathway in plants, involving the conversion of tryptophan to indole-3-pyruvic acid by the TAA family of aminotransferases, followed by the conversion of IPyA to IAA by the YUC family of flavin monooxygenases.[13]

  • Tryptamine (TAM) Pathway: Tryptophan is decarboxylated to tryptamine, which is then converted to indole-3-acetaldehyde and subsequently to IAA.[1]

  • Indole-3-Acetamide (IAM) Pathway: Tryptophan is converted to indole-3-acetamide, which is then hydrolyzed to form IAA. This pathway is well-studied in bacteria.[1]

  • Indole-3-Acetonitrile (IAN) Pathway: Tryptophan is converted to indole-3-acetaldoxime and then to indole-3-acetonitrile, which is finally converted to IAA.

Tryptophan-Independent Pathway

Evidence also suggests the existence of a tryptophan-independent pathway for IAA biosynthesis, where IAA is synthesized from a precursor other than tryptophan, possibly indole or indole-3-glycerol phosphate.[12][14][15] This pathway is thought to be particularly important during early embryogenesis in some plants.[14]

Diagram 1: Overview of IAA Biosynthesis Pathways

IAA_Biosynthesis cluster_0 Tryptophan-Dependent Pathways Tryptophan Tryptophan IPyA Indole-3-Pyruvic Acid (IPyA) Tryptophan->IPyA TAA TAM Tryptamine (TAM) Tryptophan->TAM IAM Indole-3-Acetamide (IAM) Tryptophan->IAM IAN Indole-3-Acetonitrile (IAN) Tryptophan->IAN Indole_Glycerol_Phosphate Indole-3-Glycerol Phosphate / Indole IAA Indole-3-Acetic Acid (IAA) Indole_Glycerol_Phosphate->IAA Trp-Independent IPyA->IAA YUC TAM->IAA IAM->IAA IAN->IAA IAA_Signaling cluster_low Low Auxin cluster_high High Auxin Low_IAA Low IAA High_IAA High IAA TIR1_AFB TIR1/AFB High_IAA->TIR1_AFB binds Aux_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) Aux_IAA->ARF binds Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes represses ARF->Auxin_Response_Genes activates SCF_Complex SCF Complex TIR1_AFB->SCF_Complex part of SCF_Complex->Aux_IAA ubiquitinates Repression Transcription Repressed Auxin_Response_Genes->Repression Activation Transcription Activated Auxin_Response_Genes->Activation Salkowski_Workflow Start Start: Sample (Plant extract or Bacterial supernatant) Mix Mix 1 mL Sample with 2 mL Salkowski Reagent Start->Mix Incubate Incubate in Dark (25-30 min) Mix->Incubate Measure Measure Absorbance at 530 nm Incubate->Measure Quantify Quantify IAA using Standard Curve Measure->Quantify End End: IAA Concentration Quantify->End LCMS_Workflow Start Start: Sample (Plant tissue or Microbial culture) Homogenize Homogenize in Extraction Solvent Start->Homogenize Centrifuge Centrifuge to Pellet Debris Homogenize->Centrifuge Purify Purify with Solid-Phase Extraction (SPE) Centrifuge->Purify Concentrate Evaporate and Reconstitute Purify->Concentrate Analyze Analyze by LC-MS/MS Concentrate->Analyze End End: Precise IAA Quantification Analyze->End

References

A Comparative Technical Guide to Indole-4-Acetic Acid and Indole-3-Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-acetic acid (IAA) is the most ubiquitous and physiologically important auxin in plants, playing a pivotal role in virtually every aspect of their growth and development. Its isomer, indole-4-acetic acid, is less studied but presents an intriguing subject for comparative analysis to understand the stringent structural requirements for auxin activity. This technical guide provides a detailed comparative overview of the structural, physicochemical, and biological properties of indole-4-acetic acid and indole-3-acetic acid. It includes a summary of their quantitative data, detailed experimental protocols for their synthesis and analysis, and visualizations of relevant biological pathways to facilitate a deeper understanding for researchers in plant biology, chemical biology, and drug development.

Introduction

Auxins are a class of plant hormones that are critical for regulating a wide array of physiological processes, including cell elongation and division, tissue differentiation, apical dominance, and responses to light and gravity. The primary and most well-characterized native auxin is indole-3-acetic acid (IAA).[1][2] Its structural isomers, such as indole-4-acetic acid, are not as well-characterized, and their comparative analysis can provide valuable insights into the structure-activity relationships that govern auxin perception and signaling. This guide aims to consolidate the available technical information on both indole-3-acetic acid and indole-4-acetic acid to serve as a comprehensive resource for the scientific community.

Structural Comparison

The fundamental difference between indole-3-acetic acid and indole-4-acetic acid lies in the point of attachment of the acetic acid side chain to the indole ring. In indole-3-acetic acid, the side chain is at the C3 position of the indole nucleus, whereas in indole-4-acetic acid, it is at the C4 position. This seemingly minor positional change has significant implications for the molecule's three-dimensional structure, electronic distribution, and interaction with biological receptors.

Chemical Structures:

  • Indole-3-Acetic Acid (IAA):

    • IUPAC Name: 2-(1H-indol-3-yl)acetic acid[3]

    • CAS Number: 87-51-4[2]

  • Indole-4-Acetic Acid:

    • IUPAC Name: 2-(1H-indol-4-yl)acetic acid

    • CAS Number: 16176-74-2[4]

Physicochemical Properties

The difference in the substitution pattern on the indole ring influences the physicochemical properties of these two isomers. A summary of their key properties is presented in the table below.

PropertyIndole-3-Acetic Acid (IAA)Indole-4-Acetic Acid
Molecular Formula C₁₀H₉NO₂C₁₀H₉NO₂
Molecular Weight 175.18 g/mol [3]175.18 g/mol [4]
Melting Point 165-169 °C[5]Not available
pKa ~4.75Not available
LogP (o/w) 1.41[3]1.5 (Predicted)[4]
Water Solubility Insoluble[2]Not available
Solubility in Organic Solvents Soluble in ethanol, methanol, DMSO, and sparingly in chloroform.[6]Not available
Appearance White to off-white crystalline powder.[6]Not available

Biological Activity and Signaling Pathways

Indole-3-Acetic Acid: The Archetypal Auxin

Indole-3-acetic acid is a potent plant growth regulator that exerts its effects by binding to a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN-SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[6] This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), which can then regulate the transcription of auxin-responsive genes, leading to a wide range of physiological effects.[2]

IAA_Signaling_Pathway IAA Indole-3-Acetic Acid (IAA) TIR1_AFB TIR1/AFB Receptor IAA->TIR1_AFB Binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Forms complex with Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex Recruited to Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Ubiquitinates Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates/Represses Transcription Physiological_Response Physiological Response Auxin_Response_Genes->Physiological_Response Leads to

Fig. 1: Simplified signaling pathway of Indole-3-Acetic Acid (IAA) in plants.
Indole-4-Acetic Acid: An Enigma in Auxin Biology

Direct comparative studies on the auxin activity of indole-4-acetic acid are scarce in the literature. However, studies on methylated derivatives of IAA, including 4-methyl-IAA (4-Me-IAA), provide some insights. These studies have shown that the position of the methyl group on the indole ring significantly influences the molecule's lipophilicity and electronic properties, which are critical for biological activity.[7] It is plausible that the altered position of the acetic acid side chain in indole-4-acetic acid would similarly affect its interaction with the TIR1/AFB receptor complex, potentially leading to reduced or altered auxin activity. Further research is required to elucidate the precise biological role, if any, of indole-4-acetic acid in plants.

Experimental Protocols

Synthesis of Indole-3-Acetic Acid

A common and convenient method for the synthesis of indole-3-acetic acid is the reaction of indole with glycolic acid in the presence of a base at high temperatures.[2]

Materials:

  • Indole

  • Glycolic acid

  • Potassium hydroxide (or other suitable base)

  • High-pressure autoclave

  • Water

  • Hydrochloric acid

  • Ether (for extraction)

Procedure:

  • Charge a high-pressure autoclave with indole, potassium hydroxide, and aqueous glycolic acid.

  • Heat the sealed autoclave to 250°C with rocking or stirring for approximately 18 hours.

  • Cool the reaction mixture and add water to dissolve the resulting potassium indole-3-acetate.

  • Extract the aqueous solution with ether to remove any unreacted indole.

  • Acidify the aqueous phase with hydrochloric acid to precipitate the crude indole-3-acetic acid.

  • Collect the precipitate by filtration and recrystallize from hot water to obtain purified indole-3-acetic acid.[8]

IAA_Synthesis_Workflow start Start reactants Mix Indole, Glycolic Acid, and KOH in Autoclave start->reactants reaction Heat to 250°C for 18h reactants->reaction dissolution Cool and Dissolve in Water reaction->dissolution extraction Extract with Ether dissolution->extraction acidification Acidify with HCl extraction->acidification precipitation Precipitate Crude IAA acidification->precipitation filtration Filter precipitation->filtration recrystallization Recrystallize from Water filtration->recrystallization product Purified Indole-3-Acetic Acid recrystallization->product

Fig. 2: Experimental workflow for the synthesis of Indole-3-Acetic Acid.
Synthesis of Indole-4-Acetic Acid Derivatives

Analytical Methods for Separation and Quantification

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of indole acetic acid isomers and their metabolites.

General HPLC Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[9]

  • Mobile Phase: A gradient of acidified water (e.g., with 0.1% acetic acid) and methanol is commonly used.[9]

  • Flow Rate: Typically around 1.0 mL/min.[9]

  • Detection:

    • UV Detection: Wavelengths around 220 nm or 280 nm are often used for detection.

    • Fluorescence Detection: For higher sensitivity and selectivity, fluorescence detection can be employed with excitation at ~280 nm and emission at ~350 nm.

    • Mass Spectrometry (LC-MS/MS): For unambiguous identification and precise quantification, especially in complex biological matrices, coupling HPLC with tandem mass spectrometry is the method of choice.[10]

Conclusion

Indole-3-acetic acid stands as the cornerstone of auxin research, with its structure, function, and signaling pathways extensively characterized. In stark contrast, indole-4-acetic acid remains a largely unexplored molecule. The subtle shift in the position of the acetic acid moiety from the C3 to the C4 position on the indole ring is predicted to have a profound impact on its biological activity. The lack of significant research into indole-4-acetic acid presents a clear knowledge gap and a compelling opportunity for future investigations. Comparative studies on the auxin activity, receptor binding affinity, and metabolic fate of indole-4-acetic acid are essential to fully comprehend the structural determinants of auxin function. Such research will not only enhance our fundamental understanding of plant biology but may also open new avenues for the rational design of novel plant growth regulators and other bioactive molecules. This guide provides a foundational resource to stimulate and support these future research endeavors.

References

A Technical Guide to the Spectroscopic Profile of 2-(1H-Indol-4-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 2-(1H-Indol-4-YL)acetic acid. Due to the limited availability of experimentally derived public data for this specific isomer, this document focuses on predicted values derived from established spectroscopic principles and data from analogous indole compounds. It is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this molecule in fields such as medicinal chemistry and drug development.

Compound Overview

  • Chemical Name: this compound

  • Molecular Formula: C₁₀H₉NO₂

  • Molecular Weight: 175.18 g/mol

  • CAS Number: 16176-74-2[1]

  • Chemical Structure:

/ C---C / \ / C---C---C | | | C---C---N-H \ / \ / C---C

Predicted Spectroscopic Data

The following sections and tables outline the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, such as indole-3-acetic acid, and general principles of spectroscopy.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.2Broad Singlet1H-COOH
~11.0Broad Singlet1HN-H (Indole)
~7.2-7.3Doublet1HH-7
~7.1Triplet1HH-2
~7.0Triplet1HH-6
~6.8Doublet1HH-5
~6.5Triplet1HH-3
~3.8Singlet2H-CH₂-

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~173.5C=O (Carboxylic)
~136.0C-7a
~128.5C-4
~124.0C-2
~122.0C-6
~120.0C-3a
~115.0C-5
~110.0C-7
~100.5C-3
~35.0-CH₂-
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

m/z ValueInterpretation
~176.07[M+H]⁺ (Molecular Ion, Positive Mode)
~174.06[M-H]⁻ (Molecular Ion, Negative Mode)
~130.06[M-COOH]⁺ (Loss of carboxylic acid group)
Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 4: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment of Vibration
~3400-3300MediumN-H Stretch (Indole)
~3300-2500BroadO-H Stretch (Carboxylic Acid)
~3100-3000MediumAromatic C-H Stretch
~2950-2850MediumAliphatic C-H Stretch
~1710-1680StrongC=O Stretch (Carboxylic Acid)
~1600-1450MediumC=C Stretch (Aromatic)
~1430-1395MediumO-H Bend (Carboxylic Acid)
~1300-1200StrongC-O Stretch (Carboxylic Acid)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of indole derivatives.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL)

  • NMR tube (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Accurately weigh 5-10 mg of the compound and transfer it to a clean, dry 5 mm NMR tube.[2]

  • Add approximately 0.5-0.7 mL of the deuterated solvent (e.g., DMSO-d₆) to the NMR tube.[2]

  • Cap the tube and gently agitate until the sample is completely dissolved.

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument.[2]

  • Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.[2]

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction).

  • Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[5]

  • Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.

  • Determine the chemical shifts of the peaks in the ¹³C NMR spectrum.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound (~1-2 mg)

  • Potassium bromide (KBr), IR grade (~100-200 mg)

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Thoroughly dry the KBr powder to remove any moisture.[2]

  • In the agate mortar, grind ~1-2 mg of the compound with ~100-200 mg of KBr. The mixture should be a fine, homogeneous powder.[2]

  • Transfer a portion of the powdered mixture to the pellet press die.

  • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent KBr pellet.[2]

  • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.[2]

  • Record the background spectrum of the empty sample compartment.

  • Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.[2]

  • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound (~1 mg)

  • LC-MS grade solvent (e.g., methanol or acetonitrile, 1 mL)

  • LC-MS system with an appropriate column (e.g., C18) and ESI source

Procedure:

  • Prepare a dilute solution of the compound (~1 mg/mL) in an appropriate LC-MS grade solvent.

  • Filter the sample solution through a 0.22 µm syringe filter.

  • Set up the LC method, including the mobile phase composition, gradient, flow rate, and column temperature. A mobile phase containing a small amount of formic acid or acetic acid is often used to improve ionization in positive mode.[6]

  • Set the MS parameters, including the ionization mode (positive or negative ESI), mass range, and fragmentation energy (if performing MS/MS).

  • Inject the sample solution into the LC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the compound.[2]

  • If performing MS/MS, select the molecular ion as the precursor ion and acquire the product ion spectrum.[2]

  • Analyze the mass spectrum to determine the molecular weight and identify the major fragment ions.[2]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow start Start: Compound Synthesis or Isolation compound Pure Compound: This compound start->compound nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr ms Mass Spectrometry (LC-MS) compound->ms ir FT-IR Spectroscopy compound->ir data_analysis Data Processing and Analysis nmr->data_analysis ms->data_analysis ir->data_analysis structure_elucidation Structural Elucidation and Verification data_analysis->structure_elucidation report Final Report and Data Archiving structure_elucidation->report

General workflow for spectroscopic analysis.

References

Indole-4-Acetic Acid: A Technical Guide to a Lesser-Known Auxin Isomer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a technical overview of Indole-4-acetic acid, focusing on its chemical synthesis and structure. It distinguishes this isomer from the well-documented plant hormone Indole-3-acetic acid and addresses the current scarcity of historical and biological data for the 4-substituted compound.

Introduction: The Isomeric Distinction of Indole-4-Acetic Acid

Indole-4-acetic acid is a structural isomer of the principal and most abundant naturally occurring plant hormone, Indole-3-acetic acid (IAA).[1] While IAA has been the subject of extensive physiological studies for over a century, Indole-4-acetic acid is a far less characterized compound.[1] Its primary structural difference is the position of the acetic acid side chain on the indole ring, which is located at position 4 instead of the biologically predominant position 3. This seemingly minor structural change has significant implications for its biological activity and historical relevance.

Unlike IAA, which is a central regulator of nearly every aspect of plant growth and development, Indole-4-acetic acid is not recognized as a major natural phytohormone.[2][3] Its history is not marked by a clear discovery timeline in the context of plant biology but rather appears as a synthetic intermediate or a member of compound libraries in medicinal chemistry and patent literature.[4][5] This guide synthesizes the available technical information on its preparation and structure, while highlighting the significant gaps in the scientific literature regarding its specific history and biological function as an auxin.

History and Discovery

A historical timeline for the discovery of Indole-4-acetic acid is not well-documented in scientific literature. Unlike its isomer, IAA, which has a rich history beginning with the observations of Charles Darwin on phototropism, Indole-4-acetic acid does not feature prominently in the historical development of plant hormones. The compound is referenced in chemical catalogs and appears in patent filings as a chemical intermediate or as part of a broader class of indole derivatives for various applications, including pharmaceuticals.[6][7][8][9] For instance, a 1970 patent claimed "Indole-4-acetic acid compounds" among other related structures.[8] However, the initial synthesis and characterization of the molecule are not clearly attributed to a specific research group or date. Its existence is primarily established through its chemical synthesis rather than isolation from a natural source.

Biological Activity and Quantitative Data

CompoundBioassaySpeciesMeasured EffectConcentration / Value
Indole-4-acetic acid Data Not Available---
Indole-3-acetic acid (IAA) Avena Coleoptile ElongationAvena sativaCell ElongationOptimal at ~10⁻⁵ M
Indole-3-acetic acid (IAA) Soybean Callus GrowthGlycine maxTissue GrowthHalf-max response ~10⁻⁶ M
Indole-3-acetic acid (IAA) Pea Stem Section ElongationPisum sativumSegment ElongationActive from 10⁻⁷ to 10⁻³ M

Note: The data for Indole-3-acetic acid is compiled from numerous foundational studies in plant physiology and is intended for comparative context.

Synthesis of Indole-4-Acetic Acid

The synthesis of Indole-4-acetic acid is not commonly detailed in standard organic synthesis literature but can be inferred from patent filings. A plausible route involves the reductive cyclization of a substituted phenylacetic acid derivative. The following workflow illustrates a general strategy adapted from a synthetic process for related compounds.[5]

// Nodes start [label="Methyl 2-(2-nitrophenyl)acetate", shape=rectangle]; intermediate1 [label="Methyl 2-(2-aminophenyl)acetate", shape=rectangle]; intermediate2 [label="Methyl 2-(1H-indol-4-yl)acetate", shape=rectangle, fillcolor="#FFFFFF", style="filled,dashed"]; final_product [label="Indole-4-acetic acid", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges with labels start -> intermediate1 [label="Reduction\n(e.g., Fe / AcOH, H₂/Pd-C)"]; intermediate1 -> intermediate2 [label="Cyclization\n(Not explicitly detailed,\nrequires C-N bond formation)"]; intermediate2 -> final_product [label="Hydrolysis\n(e.g., NaOH or LiOH)"];

// Style graph [nodesep=0.6, ranksep=0.8]; node [width=2.5, height=0.8, margin="0.1,0.1"]; } caption="Plausible synthetic workflow for Indole-4-acetic acid."

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of an Indole-4-acetic acid precursor, based on methods described for similar compounds in the patent literature.[5] This protocol details a reduction step that is key to forming the indole ring structure.

Synthesis of [2-(1H-indol-4-yl)acetic acid] from a Nitro-Precursor

  • Objective: To prepare Indole-4-acetic acid via reductive cyclization of a suitable precursor like [2-Methyl-1-(2-nitro-phenyl)-1H-indol-4-yl]acetic acid. This specific example from patent literature illustrates the final reduction/cyclization step.

  • Materials:

    • Precursor: [2-Methyl-1-(2-nitro-phenyl)-1H-indol-4-yl]acetic acid

    • Iron powder (Fe)

    • Acetic acid (AcOH)

    • Water (H₂O)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Procedure: a. To a solution of the starting material, [2-Methyl-1-(2-nitro-phenyl)-1H-indol-4-yl]acetic acid (e.g., 250 mg, 0.816 mmol), in a mixture of acetic acid (18 mL) and water (2 mL), add iron powder (e.g., 456 mg, 8.16 mmol). b. Heat the reaction mixture at 80°C for approximately 18 hours. Monitor the reaction progress using an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). c. Upon completion, cool the mixture and concentrate it in vacuo to remove the majority of the solvent. d. Partition the resulting residue between saturated aqueous NaHCO₃ solution (e.g., 5 mL) and ethyl acetate (e.g., 25 mL). e. Separate the organic layer. The aqueous layer can be extracted again with ethyl acetate to maximize yield. f. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. g. Purify the crude product using a suitable method, such as column chromatography on silica gel, to obtain the final Indole-4-acetic acid derivative.

  • Safety Precautions:

    • Conduct all steps in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

    • Handle acetic acid with care as it is corrosive.

    • The reaction with iron powder can be exothermic.

Conclusion

Indole-4-acetic acid remains an enigmatic member of the indolealkanoic acid family. While its chemical structure is well-defined and its synthesis is achievable, it lacks the extensive historical and biological documentation of its renowned isomer, Indole-3-acetic acid. For researchers in plant biology, it represents a potentially interesting tool to probe the structural specificity of auxin receptors and signaling pathways. For medicinal chemists, it serves as a scaffold within the vast chemical space of indole derivatives. Future research is required to elucidate any potential biological roles and to fully characterize its activity profile, thereby providing a more complete chapter on this compound's history and function.

References

Methodological & Application

Application Note & Protocol: Quantification of 2-(1H-Indol-4-YL)acetic Acid in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-Indol-4-YL)acetic acid, also known as indole-4-acetic acid (I4AA), is a structural isomer of the well-characterized auxin, indole-3-acetic acid (IAA). While IAA is a key regulator of numerous aspects of plant growth and development, the physiological role and endogenous levels of I4AA are less understood.[1][2] Accurate quantification of I4AA in plant tissues is essential to elucidate its function and potential interactions with other phytohormones. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from plant tissues using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[3][4][5][6] The methodology is adapted from established protocols for IAA analysis due to the structural similarity of the compounds.

Data Presentation

While specific quantitative data for this compound in various plant tissues is not extensively available in current literature, this protocol enables researchers to generate such data. For comparative purposes, the following table summarizes reported endogenous levels of the closely related indole-3-acetic acid (IAA) in different plant species and tissues. This can serve as a preliminary reference for expected concentration ranges.

Plant SpeciesTissueEndogenous IAA Level (µg/g Fresh Weight)Reference
Arabidopsis thalianaRoots (10 days after germination)~0.074[2]
Arabidopsis thaliana1st and 2nd leaves (10 days after germination)~0.008[2]
Tomato (Lycopersicon esculentum) *Leaf (25 days old)242.1 ± 0.8 µg/L (extract concentration)[7]
Tomato (Lycopersicon esculentum) Root (25 days old)42.0 ± 1.0 µg/L (extract concentration)[7]
Tomato (Lycopersicon esculentum) *Leaf (50 days old)Higher than 25-day old plants[7]
Rosa rugosaAchenes (during dormancy)Levels decrease during stratification[8]
Pisum sativumCuttings (during root formation)Levels remain relatively constant[9]

Experimental Protocols

Sample Preparation and Extraction

This protocol is designed for the extraction of indole auxins from plant tissue and is adapted from established methods for IAA.[3][4][7][10]

Materials:

  • Fresh plant tissue (e.g., leaves, roots, stems)

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Extraction buffer: 80% (v/v) methanol in water

  • Internal standard (e.g., ¹³C₆-2-(1H-Indol-4-YL)acetic acid)

  • Centrifuge tubes (50 mL)

  • Refrigerated centrifuge

Procedure:

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Weigh approximately 100-200 mg of the frozen powder into a pre-chilled 50 mL centrifuge tube.

  • Add a known amount of the internal standard to each sample. This is crucial for accurate quantification to correct for losses during sample preparation.

  • Add 10 mL of ice-cold 80% methanol to each sample.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubate the samples at 4°C for at least 4 hours (or overnight) with gentle shaking to allow for complete extraction.

  • Centrifuge the samples at 10,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a new centrifuge tube.

  • Repeat the extraction step with the pellet using another 5 mL of 80% methanol to maximize the recovery of the analyte.

  • Combine the supernatants from both extractions.

  • The combined supernatant is now ready for purification.

Solid-Phase Extraction (SPE) for Sample Clean-up

This purification step is critical for removing interfering compounds from the plant extract that could suppress the ionization of the target analyte in the mass spectrometer.[4][10]

Materials:

  • C18 SPE cartridges

  • SPE vacuum manifold

  • Methanol

  • Water (HPLC grade)

  • Formic acid

  • Nitrogen gas evaporator

Procedure:

  • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water. Do not allow the cartridge to dry out.

  • Dilute the plant extract with water to reduce the methanol concentration to below 10%.

  • Acidify the extract to pH 2.5-3.0 with formic acid. This ensures that the acidic auxin is in its protonated form and will be retained on the C18 stationary phase.

  • Load the acidified extract onto the conditioned C18 SPE cartridge.

  • Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elute the this compound and other retained compounds with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitute the dried residue in a small, known volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Quantification

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B (linear gradient)

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Hypothetical for I4AA):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound (Quantifier): m/z 174.1 -> 130.1

    • This compound (Qualifier): m/z 174.1 -> 102.1

    • ¹³C₆-2-(1H-Indol-4-YL)acetic acid (Internal Standard): m/z 180.1 -> 136.1

    • Note: These transitions are hypothetical and would need to be optimized by infusing a standard of this compound into the mass spectrometer.

  • Collision Energy and other MS parameters: Must be optimized for the specific instrument and compound.

Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in the initial mobile phase, each containing the same concentration of the internal standard.

  • Analyze the calibration standards and the prepared plant samples by LC-MS/MS.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Determine the concentration of this compound in the plant samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

experimental_workflow A Plant Tissue Sampling (e.g., leaves, roots) B Flash Freezing (Liquid Nitrogen) A->B C Homogenization (Grinding to a fine powder) B->C E Internal Standard Spiking (¹³C₆-I4AA) C->E D Extraction (80% Methanol, 4°C) F Centrifugation (10,000 x g, 4°C) D->F E->D G Supernatant Collection F->G H Solid-Phase Extraction (SPE) (C18 Cartridge) G->H I Elution and Evaporation H->I J Reconstitution I->J K LC-MS/MS Analysis J->K L Data Analysis and Quantification K->L

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway Trp Tryptophan Pathway1 Tryptophan-dependent Biosynthesis Pathways Trp->Pathway1 IAA Indole-3-acetic Acid (IAA) Pathway1->IAA I4AA This compound (I4AA) Pathway1->I4AA Hypothesized Conjugation Conjugation (e.g., with amino acids, sugars) IAA->Conjugation Catabolism Catabolism IAA->Catabolism Signaling Auxin Signaling Cascade IAA->Signaling I4AA->Conjugation I4AA->Catabolism I4AA->Signaling Potential Response Physiological Responses (e.g., cell elongation, root initiation) Signaling->Response

Caption: Hypothetical biosynthetic and signaling pathways involving indole-4-acetic acid.

References

"LC-MS/MS method for 2-(1H-Indol-4-YL)acetic acid analysis"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the LC-MS/MS Analysis of 2-(1H-Indol-4-YL)acetic acid

Introduction

This compound is an indole-containing compound of interest in various fields of research. Accurate and reliable quantification of this analyte in biological matrices is crucial for pharmacokinetic, metabolic, and biomarker studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred method for bioanalytical applications.[1] This document provides a detailed protocol for the determination of this compound in human plasma. The method employs a straightforward protein precipitation for sample preparation followed by reversed-phase chromatography and detection using a triple quadrupole mass spectrometer.

Experimental Protocols

Disclaimer: The following protocol is a proposed method based on the analysis of structurally similar compounds, such as indole-3-acetic acid and its derivatives.[2][3][4] This method requires full validation according to regulatory guidelines before implementation for routine analysis.

1. Materials and Reagents

  • This compound reference standard (Purity ≥95%)

  • Internal Standard (IS): Indole-3-acetic acid-d5 or a structurally similar compound.

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. Standard Solutions Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water. These solutions will be used to spike into the plasma matrix to create calibration standards and quality control samples.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile. This solution will be used for protein precipitation.

3. Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and effective method for extracting indole-related compounds from plasma.[2][3]

  • Label microcentrifuge tubes for each standard, quality control, and unknown sample.

  • Allow all plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Pipette 50 µL of plasma into the labeled tubes.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or HPLC vials.

  • Inject a portion of the supernatant into the LC-MS/MS system.

4. LC-MS/MS System and Conditions

The following conditions are recommended as a starting point for method development and validation.

Liquid Chromatography (LC) Parameters

ParameterRecommended Condition
LC System UHPLC/HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
2.5
3.5
3.6
5.0

Mass Spectrometry (MS) Parameters

The molecular weight of this compound is 175.19 g/mol .[5][6] The protonated molecule [M+H]⁺ will have an m/z of approximately 176.2. A common fragmentation for indole acetic acids is the loss of the carboxymethyl group, resulting in a stable quinolinium ion at m/z 130.1.[4]

ParameterRecommended Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Data Presentation

Table 1: Proposed MRM Transitions and Retention Time

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Expected Retention Time (min)
This compound176.2130.110015~2.1
Internal Standard (IAA-d5)181.2135.110015~2.1

Table 2: Example Method Performance Characteristics (for illustration purposes)

This table summarizes the expected performance of a fully validated method.

ParameterValue
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Precision (%CV)
LLOQ< 20%
Low QC (3 ng/mL)< 15%
Medium QC (100 ng/mL)< 15%
High QC (800 ng/mL)< 15%
Accuracy (% Bias)
LLOQWithin ±20%
Low QCWithin ±15%
Medium QCWithin ±15%
High QCWithin ±15%

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

experimental_workflow cluster_pre_analysis Pre-Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Reporting SampleCollection 1. Plasma Sample Collection SampleStorage 2. Sample Storage at -80°C SampleCollection->SampleStorage Thawing 3. Thaw Samples at Room Temp SampleStorage->Thawing Spiking 4. Aliquot 50 µL Plasma Thawing->Spiking Precipitation 5. Add 150 µL Acetonitrile with IS Spiking->Precipitation Vortexing 6. Vortex for 30s Precipitation->Vortexing Centrifugation 7. Centrifuge at 12,000 x g Vortexing->Centrifugation SupernatantTransfer 8. Transfer Supernatant Centrifugation->SupernatantTransfer LCMS_Injection 9. Inject 5 µL into LC-MS/MS SupernatantTransfer->LCMS_Injection DataAcquisition 10. MRM Data Acquisition LCMS_Injection->DataAcquisition Integration 11. Peak Integration DataAcquisition->Integration Quantification 12. Quantification using Calibration Curve Integration->Quantification Reporting 13. Generate Final Report Quantification->Reporting

Caption: Workflow for the LC-MS/MS analysis of this compound in plasma.

Conclusion

This application note outlines a proposed LC-MS/MS method for the quantitative analysis of this compound in human plasma. The protocol utilizes a simple and rapid protein precipitation step, followed by a sensitive and selective LC-MS/MS analysis. The proposed method is suitable for high-throughput analysis and can be fully validated to support various research and development activities.

References

Synthesis of 2-(1H-Indol-4-YL)acetic Acid Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of 2-(1H-Indol-4-YL)acetic acid and its derivatives, compounds of significant interest to researchers, scientists, and drug development professionals. This document outlines a detailed synthetic methodology, including the preparation of key intermediates and final products, alongside characterization data. Furthermore, it explores the potential biological relevance of these compounds by discussing their relationship to known signaling pathways.

Introduction

Indole acetic acid (IAA) and its derivatives are a well-established class of compounds with diverse biological activities. While indole-3-acetic acid is widely known as a plant hormone (auxin)[1], modifications to the indole scaffold, particularly at the 4-position, are being explored for their therapeutic potential in various disease areas, including inflammation and cancer[2]. The synthesis of specific isomers, such as this compound, requires a strategic approach to control regioselectivity. This protocol details a reliable synthetic route, enabling the production of these valuable compounds for further investigation.

Synthetic Protocol

A common and effective method for the synthesis of substituted indoles is the Fischer indole synthesis[3]. This protocol adapts this classical reaction for the specific preparation of this compound. The overall synthetic strategy involves the formation of a suitable phenylhydrazone followed by acid-catalyzed cyclization to form the indole ring, and subsequent conversion to the target acetic acid derivative.

A potential synthetic pathway is outlined below:

SynthesisWorkflow A 3-Nitrotoluene B Ethyl (2-nitrophenyl)pyruvate A->B  Condensation with Diethyl Oxalate   C Ethyl 2-(1H-indol-4-yl)acetate B->C  Reductive Cyclization (e.g., Fe/AcOH)   D This compound C->D  Hydrolysis (e.g., NaOH, H2O)  

Figure 1. Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl (2-nitrophenyl)pyruvate (Intermediate B)

This step involves the condensation of a substituted ortho-nitrotoluene with diethyl oxalate, a key step in the Reissert indole synthesis, which can be adapted for this purpose[4][5].

  • Materials: 3-Nitrotoluene, Diethyl oxalate, Sodium ethoxide, Ethanol.

  • Procedure:

    • Prepare a solution of sodium ethoxide in absolute ethanol.

    • To this solution, add 3-nitrotoluene and diethyl oxalate.

    • The reaction mixture is typically stirred at room temperature or with gentle heating.

    • After completion of the reaction (monitored by TLC), the mixture is quenched with a weak acid and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude ethyl (2-nitrophenyl)pyruvate.

    • Purification can be achieved by column chromatography.

Step 2: Synthesis of Ethyl 2-(1H-indol-4-yl)acetate (Intermediate C)

The second step involves the reductive cyclization of the nitro-intermediate to form the indole ring.

  • Materials: Ethyl (2-nitrophenyl)pyruvate, Iron powder, Acetic acid.

  • Procedure:

    • Dissolve ethyl (2-nitrophenyl)pyruvate in glacial acetic acid.

    • Add iron powder portion-wise to the solution while stirring.

    • The reaction mixture is heated to reflux for a specified period.

    • Upon completion, the reaction mixture is filtered to remove the iron residues.

    • The filtrate is concentrated, and the residue is partitioned between water and an organic solvent.

    • The organic layer is washed, dried, and concentrated to give the crude ethyl 2-(1H-indol-4-yl)acetate.

    • Further purification can be performed using column chromatography.

Step 3: Synthesis of this compound (Final Product D)

The final step is the hydrolysis of the ester to the carboxylic acid.

  • Materials: Ethyl 2-(1H-indol-4-yl)acetate, Sodium hydroxide, Water, Ethanol.

  • Procedure:

    • Dissolve ethyl 2-(1H-indol-4-yl)acetate in a mixture of ethanol and aqueous sodium hydroxide solution.

    • The mixture is refluxed until the hydrolysis is complete (monitored by TLC).

    • The ethanol is removed under reduced pressure.

    • The aqueous solution is acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

    • The precipitate is filtered, washed with water, and dried to afford this compound.

    • Recrystallization from a suitable solvent can be performed for further purification.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of indole acetic acid derivatives. Please note that specific yields and spectral data will vary depending on the exact substrates and reaction conditions used.

Table 1: Reaction Parameters and Yields

StepReactionKey ReagentsTypical Yield (%)
1CondensationSodium ethoxide, Ethanol60-75
2Reductive CyclizationIron, Acetic acid50-65
3HydrolysisSodium hydroxide, Water/Ethanol85-95

Table 2: Spectroscopic Data for this compound

TechniqueExpected Peaks/Signals
¹H NMR (DMSO-d₆, 400 MHz)δ ~11.0 (s, 1H, NH), ~7.2-7.5 (m, 3H, Ar-H), ~6.9-7.1 (m, 1H, Ar-H), ~3.6 (s, 2H, CH₂)
¹³C NMR (DMSO-d₆, 100 MHz)δ ~173 (C=O), ~136, ~128, ~125, ~121, ~118, ~110, ~105, ~100 (Ar-C), ~35 (CH₂)
IR (KBr) ν ~3400 (N-H stretch), ~3000 (O-H stretch, broad), ~1700 (C=O stretch), ~1600, ~1450 (C=C stretch)
Mass Spec (ESI-) m/z [M-H]⁻ calculated for C₁₀H₉NO₂: 174.06

Note: The spectroscopic data presented are predicted values and should be confirmed by experimental analysis.

Potential Signaling Pathways and Biological Activity

While the biological activity of this compound derivatives is an active area of research, insights can be drawn from related indole compounds. Indole derivatives have been shown to interact with various biological targets.

SignalingPathways cluster_0 Cellular Response cluster_1 Potential Targets A Inflammation B Cell Proliferation C Apoptosis D COX Enzymes D->A Modulation E Kinases E->B Regulation F Nuclear Receptors F->C Induction IndoleDeriv 2-(1H-Indol-4-YL)acetic acid Derivatives IndoleDeriv->D IndoleDeriv->E IndoleDeriv->F

Figure 2. Potential signaling pathways for indole acetic acid derivatives.

Some indole acetic acid derivatives have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade[2]. Additionally, the indole scaffold is present in numerous kinase inhibitors, suggesting that 4-substituted derivatives could potentially modulate kinase signaling pathways involved in cell proliferation and survival. Furthermore, some indole compounds are known to interact with nuclear receptors, which could lead to the regulation of gene expression and induction of apoptosis.

Conclusion

This application note provides a foundational protocol for the synthesis of this compound and its derivatives. The detailed experimental procedures and compiled data serve as a valuable resource for researchers aiming to explore the chemical and biological properties of this class of compounds. The potential for these derivatives to interact with key signaling pathways highlights their promise as scaffolds for the development of novel therapeutic agents. Further investigation into the specific biological targets and mechanisms of action of this compound derivatives is warranted.

References

Application Notes and Protocols for 2-(1H-Indol-4-YL)acetic acid in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: No specific experimental data or established protocols for the use of 2-(1H-Indol-4-YL)acetic acid in plant tissue culture are currently available in peer-reviewed literature. Based on its chemical structure, which is analogous to the endogenous plant hormone Indole-3-acetic acid (IAA), it is hypothesized that this compound functions as an auxin.[1]

The following application notes and protocols are based on the well-documented effects of auxins in plant tissue culture and provide a framework for the empirical determination of the biological activity and optimal usage of this specific compound.

I. Introduction to Auxins in Plant Tissue Culture

Auxins are a class of plant hormones that play a critical role in the regulation of plant growth and development.[2] In plant tissue culture, auxins are essential for stimulating cell division and differentiation. The most common naturally occurring auxin is Indole-3-acetic acid (IAA).[3] Synthetic auxins such as 1-Naphthaleneacetic acid (NAA) and 2,4-Dichlorophenoxyacetic acid (2,4-D) are also widely used.[4]

The primary applications of auxins in plant tissue culture include:

  • Callus Induction: A high concentration of auxin relative to cytokinin is often used to induce the formation of callus, an undifferentiated mass of plant cells.[4]

  • Root Formation: A high auxin-to-cytokinin ratio generally promotes the development of roots from callus or explants.[3][4]

  • Somatic Embryogenesis: Auxins, particularly 2,4-D, are frequently used to induce the formation of somatic embryos from somatic cells.[5]

  • Cell Suspension Culture: Auxins are crucial for the growth and maintenance of plant cells in liquid culture.

II. Data Presentation: Typical Concentration Ranges of Common Auxins

The optimal concentration of an auxin can vary significantly depending on the plant species, explant type, and the desired outcome. The following table summarizes the generally effective concentration ranges for commonly used auxins in plant tissue culture and can serve as a starting point for determining the effective concentration of this compound.[6]

AuxinApplicationTypical Concentration Range (mg/L)References
Indole-3-acetic acid (IAA)Callus Induction, Rooting0.1 - 10.0
1-Naphthaleneacetic acid (NAA)Callus Induction, Rooting0.1 - 10.0[6][7]
2,4-Dichlorophenoxyacetic acid (2,4-D)Callus Induction, Somatic Embryogenesis0.1 - 4.0[5][6]
Indole-3-butyric acid (IBA)Rooting0.1 - 2.0[8]

III. Experimental Protocols

The following is a generalized protocol to determine the effect of this compound on callus induction and subsequent shoot regeneration.

A. Protocol for Callus Induction and Proliferation

  • Explant Preparation:

    • Select healthy, young plant tissue (e.g., leaf discs, stem segments, or cotyledons).

    • Surface sterilize the explants. A common procedure involves washing with sterile distilled water, followed by immersion in 70% (v/v) ethanol for 30-60 seconds, then in a 10-20% (v/v) commercial bleach solution (containing sodium hypochlorite) for 10-15 minutes, and finally rinsing three to five times with sterile distilled water.

  • Culture Medium Preparation:

    • Prepare a basal medium such as Murashige and Skoog (MS) medium, supplemented with 3% (w/v) sucrose and solidified with 0.8% (w/v) agar.

    • Adjust the pH of the medium to 5.8 before autoclaving.

    • After autoclaving and cooling the medium to approximately 50-60°C, add a filter-sterilized stock solution of this compound to achieve a range of final concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L). A control medium without any auxin should also be prepared.

    • To promote callus induction, a low concentration of a cytokinin (e.g., 0.1-0.5 mg/L Kinetin or BAP) can be added.[4]

    • Dispense the medium into sterile petri dishes.

  • Culture Initiation and Maintenance:

    • Aseptically place the sterilized explants onto the prepared medium.

    • Seal the petri dishes with parafilm and incubate in the dark at 25 ± 2°C for 4-6 weeks.

    • Observe the cultures periodically for callus formation.

  • Data Collection:

    • After the incubation period, record the percentage of explants forming callus, the fresh weight of the callus, and its morphology (e.g., color, texture - friable or compact).[9]

B. Protocol for Shoot Regeneration from Callus

  • Subculture of Callus:

    • Transfer the induced callus to a fresh MS medium with a different hormonal combination.

  • Regeneration Medium Preparation:

    • Prepare a basal MS medium as described above.

    • To induce shoot formation, the auxin-to-cytokinin ratio should be decreased. Therefore, use a lower concentration of this compound (e.g., 0.05-0.5 mg/L) or omit it entirely, and increase the cytokinin concentration (e.g., 1.0-3.0 mg/L BAP or Kinetin).[4]

  • Culture Conditions for Regeneration:

    • Incubate the callus cultures under a 16-hour light/8-hour dark photoperiod at 25 ± 2°C.

  • Data Collection:

    • Observe the cultures for the development of shoot primordia and the number of shoots regenerated per callus.

IV. Visualizations

A. Experimental Workflow

G cluster_0 Explant Preparation cluster_1 Callus Induction cluster_2 Shoot Regeneration cluster_3 Data Analysis A Select healthy explant B Surface sterilize A->B C Culture on MS medium with varying concentrations of this compound B->C D Incubate in dark at 25°C C->D E Transfer callus to MS medium with high cytokinin and low/no auxin D->E G Record callus induction frequency, fresh weight, and morphology D->G F Incubate under 16h light/8h dark at 25°C E->F H Record shoot regeneration frequency F->H

Caption: Experimental workflow for testing a novel auxin.

B. General Auxin Signaling Pathway

cluster_0 Low Auxin cluster_1 High Auxin Aux_IAA_low Aux/IAA Repressor ARF_low ARF Transcription Factor Aux_IAA_low->ARF_low binds & represses Gene_low Auxin Responsive Gene ARF_low->Gene_low repressed Auxin Auxin TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Aux_IAA_high Aux/IAA Repressor TIR1_AFB->Aux_IAA_high binds Proteasome 26S Proteasome Aux_IAA_high->Proteasome degradation ARF_high ARF Transcription Factor Gene_high Auxin Responsive Gene ARF_high->Gene_high activates Transcription Transcription Gene_high->Transcription

Caption: Simplified diagram of the auxin signaling pathway.[10][11][12]

V. Conclusion

While direct protocols for this compound are not available, its structural similarity to IAA suggests it will exhibit auxin-like activity. The provided protocols and data offer a robust starting point for researchers to systematically investigate the efficacy of this compound in plant tissue culture. It is crucial to empirically determine the optimal concentration and its specific effects on different plant species and tissues.

References

Application of 2-(1H-Indol-4-YL)acetic Acid in Rooting Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-Indol-4-YL)acetic acid is a derivative of indole-3-acetic acid (IAA), the most common, naturally occurring auxin in plants.[1][2] Auxins are a class of plant hormones that play a pivotal role in regulating plant growth and development, with a primary function in the initiation and promotion of root formation.[1][3][4] While IAA itself is used to induce rooting, its chemical instability often leads researchers and commercial propagators to utilize more stable synthetic auxins.[3][5] Research into various synthetic auxins, including derivatives of IAA, has led to the development of compounds with enhanced efficacy and stability.

Although specific studies on the rooting efficacy of this compound are not widely documented in publicly available literature, research on other 4-substituted indole-3-acetic acid derivatives provides a strong rationale for its potential application in rooting experiments. For instance, 4-trifluoromethylindole-3-acetic acid has demonstrated potent root-promoting activity, suggesting that the 4-position of the indole ring is a viable site for modification without loss of auxin activity.[6] This document provides a generalized framework for the application of this compound in rooting experiments, based on established principles of auxin biology and protocols for related compounds.

Data Presentation

The following table presents a hypothetical summary of expected quantitative data from a rooting experiment with this compound. The concentrations are based on effective ranges for other synthetic auxins, including a 4-substituted IAA derivative found to be potent at 1x10⁻⁴ M (approximately 17.5 mg/L).[6]

Treatment GroupConcentration (mg/L)Concentration (µM)Rooting Percentage (%)Average Number of Roots per CuttingAverage Root Length (cm)
Control (Solvent only)00152.3 ± 0.81.5 ± 0.5
This compound15.7455.1 ± 1.22.8 ± 0.7
This compound1057.18512.4 ± 2.54.2 ± 1.1
This compound 17.5 100 95 18.6 ± 3.1 5.5 ± 1.3
This compound50285.48014.2 ± 2.84.8 ± 1.0
This compound100570.8609.8 ± 2.13.5 ± 0.9
Positive Control (IBA)100049209216.5 ± 2.95.1 ± 1.2

Data are presented as mean ± standard deviation. Optimal concentration is highlighted in bold.

Experimental Protocols

This section provides a detailed methodology for a typical experiment to evaluate the efficacy of this compound as a rooting agent for plant cuttings.

Objective: To determine the optimal concentration of this compound for promoting adventitious root formation in stem cuttings of a selected plant species (e.g., Coleus scutellarioides, Mung bean (Vigna radiata), or a woody ornamental).

Materials:

  • This compound (powder)

  • Ethanol or DMSO (for stock solution)

  • Distilled or deionized water

  • Plant cuttings (herbaceous or semi-hardwood, 10-15 cm in length with at least 2-3 nodes)

  • Rooting medium (e.g., perlite, vermiculite, sand, or a mixture)

  • Trays or pots for planting

  • Greenhouse or growth chamber with controlled environment (humidity, temperature, light)

  • Beakers, graduated cylinders, and volumetric flasks

  • pH meter and balance

  • Indole-3-butyric acid (IBA) as a positive control

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh 10 mg of this compound.

    • Dissolve the powder in a small volume (e.g., 1 mL) of ethanol or DMSO.

    • Bring the final volume to 100 mL with distilled water in a volumetric flask to obtain a 100 mg/L stock solution. Store the stock solution in the dark at 4°C.

  • Preparation of Treatment Solutions:

    • Perform serial dilutions of the stock solution to prepare the desired treatment concentrations (e.g., 1, 10, 17.5, 50, and 100 mg/L).

    • Prepare a control solution containing the same concentration of the solvent (ethanol or DMSO) used for the stock solution.

    • Prepare a positive control solution of a standard rooting auxin, such as 1000 mg/L IBA.

  • Preparation of Cuttings:

    • Select healthy, disease-free shoots from the mother plant.

    • Make a clean, angled cut at the base of each cutting, just below a node.

    • Remove the lower leaves, leaving 2-3 leaves at the top of the cutting.

  • Application of Auxin (Quick Dip Method):

    • Pour a small amount of each treatment solution into separate, labeled beakers.

    • Dip the basal 1-2 cm of the cuttings into the respective solutions for 5-10 seconds.

    • Allow the excess solution to drip off.

  • Planting and Incubation:

    • Insert the treated cuttings into the pre-moistened rooting medium.

    • Place the trays or pots in a high-humidity environment, such as a misting bench or under a plastic dome, to prevent desiccation.

    • Maintain a temperature of 20-25°C and provide indirect light.

  • Data Collection and Analysis:

    • After a predetermined period (e.g., 2-4 weeks, depending on the plant species), carefully remove the cuttings from the medium.

    • Gently wash the roots to remove the rooting medium.

    • Record the following data for each cutting:

      • Rooting status (rooted or not rooted) to calculate rooting percentage.

      • Number of primary roots.

      • Length of the longest root.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Data Analysis stock_solution Prepare Stock Solution (100 mg/L) treatment_solutions Prepare Treatment Solutions (0, 1, 10, 17.5, 50, 100 mg/L) stock_solution->treatment_solutions quick_dip Quick Dip Application (5-10 seconds) treatment_solutions->quick_dip cuttings_prep Prepare Plant Cuttings cuttings_prep->quick_dip planting Plant Cuttings in Rooting Medium quick_dip->planting incubation Incubate in Controlled Environment (2-4 weeks) planting->incubation data_collection Collect Data: - Rooting % - Root Number - Root Length incubation->data_collection statistical_analysis Statistical Analysis (e.g., ANOVA) data_collection->statistical_analysis auxin_signaling_pathway cluster_cell Plant Cell cluster_nucleus Nucleus ARF ARF (Auxin Response Factor) Aux_IAA Aux/IAA Repressor ARF->Aux_IAA Repressed Auxin_Response_Gene Auxin Response Gene ARF->Auxin_Response_Gene Binds to Promoter Ubiquitination Ubiquitination of Aux/IAA Aux_IAA->Ubiquitination Gene_Expression Gene Expression (Cell Division & Differentiation) Auxin_Response_Gene->Gene_Expression Transcription Root_Formation Adventitious Root Formation Gene_Expression->Root_Formation Auxin Auxin (e.g., this compound) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB TIR1_AFB->Aux_IAA Binds to Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Proteasome->ARF Releases Repression

References

Application Note: Bioassays for Determining the Auxin-like Activity of 2-(1H-Indol-4-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(1H-Indol-4-YL)acetic acid (herein referred to as I4AA) is a structural isomer of the principal plant auxin, Indole-3-acetic acid (IAA). Auxins are a class of plant hormones that play a critical role in regulating nearly every aspect of plant growth and development, including cell elongation, division, and differentiation.[1][2][3] Given the structural similarity of I4AA to IAA, it is hypothesized to possess auxin-like biological activity. Quantifying this activity is essential for its potential application in agriculture, horticulture, or as a research tool. This document provides detailed protocols for classic and reliable bioassays to determine the auxin-like activity of I4AA.

The core principle of these bioassays relies on the dose-dependent effects of auxins. At optimal concentrations, auxins promote cell elongation, particularly in stems and coleoptiles. However, at supraoptimal (high) concentrations, they can inhibit growth, a response that is especially pronounced in roots.[4][5][6] By comparing the physiological responses induced by I4AA to those induced by a known auxin standard like IAA, its relative activity can be quantified.

Molecular Mechanism of Auxin Action

Understanding the molecular pathway of auxin signaling provides a mechanistic basis for these whole-organism bioassays. The primary nuclear auxin signaling pathway involves three main protein families: the TIR1/AFB F-box protein receptors, the Aux/IAA transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[7][8]

  • In the absence of auxin: Aux/IAA proteins bind to ARFs, repressing their ability to activate the transcription of auxin-responsive genes.[9]

  • In the presence of auxin: Auxin acts as a "molecular glue," facilitating the binding of Aux/IAA repressors to the TIR1/AFB receptor complex.[8][9] This interaction targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.[10][11]

  • Gene Activation: The degradation of the Aux/IAA repressor frees the ARF transcription factor, allowing it to bind to auxin-responsive elements in the promoters of target genes and activate their transcription. This leads to changes in cellular processes, such as cell elongation.[9][11]

AuxinSignaling cluster_nucleus Cell Nucleus Auxin Auxin (I4AA or IAA) TIR1 TIR1/AFB Receptor Auxin->TIR1 SCF SCF Complex TIR1->SCF part of Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA binds to SCF->Aux_IAA ubiquitinates & leads to degradation Aux_IAA->SCF targeted to ARF ARF Transcription Factor Aux_IAA->ARF represses ARE Auxin Response Element (Promoter) ARF->ARE binds Gene Auxin-Responsive Gene Expression (e.g., Cell Wall Loosening Factors) ARE->Gene activates Response Cell Elongation Gene->Response

Caption: Simplified diagram of the nuclear auxin signaling pathway.

Experimental Protocols

The following are standard, widely-used bioassays for determining auxin activity.

Avena (Oat) Coleoptile Elongation Bioassay

This is a classic and sensitive assay that measures the ability of a substance to induce cell elongation in the coleoptiles of oat seedlings.[12][13][14]

Protocol:

  • Seed Germination: Germinate Avena sativa (oat) seeds on moist filter paper in a Petri dish in complete darkness for approximately 72 hours at 24-25°C.

  • Seedling Preparation: Once the coleoptiles are 2-3 cm long, perform all subsequent steps under a dim green safelight, as coleoptiles are sensitive to blue light.

  • Coleoptile Excision:

    • Excise the apical 3-4 mm from the coleoptile tips to remove the primary endogenous source of auxin.

    • Cut a 10 mm segment from the sub-apical region using a two-bladed cutter for uniformity.[15]

  • Preparation of Test Solutions:

    • Prepare a stock solution of I4AA and a positive control (IAA) in a small amount of ethanol or DMSO and then dilute with a buffer solution.

    • The buffer solution should consist of 10 mM citrate-phosphate buffer (pH 5.0) containing 2% sucrose.

    • Create a serial dilution of I4AA and IAA to achieve final concentrations ranging from 10⁻⁸ M to 10⁻⁴ M. Include a buffer-only solution as a negative control.

  • Incubation:

    • Randomly distribute 5-10 coleoptile segments into test tubes or wells of a multi-well plate, each containing 2 mL of a test solution.

    • Incubate the segments in complete darkness at 24-25°C for 24 hours, ensuring gentle agitation to facilitate aeration.[15]

  • Measurement and Data Analysis:

    • After incubation, remove the segments and measure their final length using a ruler or a digital imaging system.

    • Calculate the percent elongation for each segment: [(Final Length - Initial Length) / Initial Length] * 100.

    • Plot the mean percent elongation against the logarithm of the molar concentration for both I4AA and IAA to generate dose-response curves.

Pea Stem Segment Elongation Bioassay

This assay is similar to the Avena test but uses stem segments from etiolated pea seedlings. Dwarf varieties of pea are particularly useful as they often show a more pronounced response to exogenous hormones.[16][17]

Protocol:

  • Seed Germination: Germinate dwarf pea (Pisum sativum) seeds in moist vermiculite in complete darkness for 7-9 days.

  • Segment Excision: Under a dim green safelight, select seedlings with a uniform third internode length. Excise a 5-10 mm segment from this region, about 5 mm below the apical hook.

  • Preparation of Test Solutions: Prepare serial dilutions of I4AA and IAA in a buffer solution as described in the Avena coleoptile assay.

  • Incubation: Place 5-10 stem segments in Petri dishes containing the test solutions. Incubate in the dark at 25°C for 18-24 hours.

  • Measurement and Data Analysis: Measure the final length of the segments and calculate the percentage increase in length over the initial length. Plot the dose-response curves as described previously.

Cress Root Growth Inhibition Bioassay

This assay leverages the inhibitory effect of high auxin concentrations on root elongation and is a sensitive indicator of auxin activity.[4][5]

Protocol:

  • Seed Germination: Place cress (Lepidium sativum) seeds on filter paper moistened with distilled water in Petri dishes. Allow them to germinate in the light or dark for 48-72 hours until roots are approximately 1 cm long.

  • Preparation of Test Solutions: Prepare serial dilutions of I4AA and IAA in a simple buffer or distilled water, typically ranging from 10⁻¹⁰ M to 10⁻⁵ M.

  • Incubation: Transfer the germinated seedlings to new Petri dishes containing filter paper saturated with the respective test solutions.

  • Measurement and Data Analysis:

    • Place the Petri dishes vertically to encourage straight root growth and incubate for another 24-48 hours.

    • Measure the length of the primary root.

    • Calculate the percent inhibition of root growth compared to the control (water/buffer only): [1 - (Mean length in test solution / Mean length in control)] * 100.

    • Plot the percent inhibition against the logarithm of the molar concentration.

Workflow A 1. Prepare Stock Solutions (I4AA, IAA, Buffer) C 3. Prepare Test Dilutions (e.g., 10⁻⁸ M to 10⁻⁴ M) A->C B 2. Germinate Seeds (e.g., Avena, Pisum) in Darkness D 4. Excise Segments (Coleoptile or Stem) under Green Light B->D E 5. Incubate Segments in Test Solutions (Dark, 24h) C->E D->E F 6. Measure Final Length of Segments E->F G 7. Calculate & Plot Data (% Elongation vs. [Concentration]) F->G

Caption: General experimental workflow for elongation bioassays.

Data Presentation

Quantitative data from these bioassays should be presented in a clear, tabular format to facilitate comparison between the test compound (I4AA) and the standard (IAA). The results can be used to determine the relative biological activity of I4AA.

Table 1: Hypothetical Dose-Response Data for Avena Coleoptile Elongation

Concentration (M)Log [Concentration]Mean Elongation % (IAA) ± SDMean Elongation % (I4AA) ± SD
0 (Control)N/A5.2 ± 0.85.1 ± 0.9
1.00E-08-88.5 ± 1.17.9 ± 1.0
1.00E-07-715.6 ± 1.513.8 ± 1.6
1.00E-06-628.9 ± 2.125.4 ± 2.3
1.00E-05-545.3 ± 2.540.1 ± 2.8
1.00E-04-438.7 ± 2.934.5 ± 3.1

Note: Data are for illustrative purposes only.

Table 2: Hypothetical Dose-Response Data for Cress Root Growth Inhibition

Concentration (M)Log [Concentration]Mean Root Growth Inhibition % (IAA) ± SDMean Root Growth Inhibition % (I4AA) ± SD
0 (Control)N/A0 ± 00 ± 0
1.00E-10-105.4 ± 1.24.8 ± 1.1
1.00E-09-915.8 ± 2.013.5 ± 1.9
1.00E-08-835.2 ± 2.830.1 ± 2.5
1.00E-07-768.9 ± 3.562.7 ± 3.8
1.00E-06-685.1 ± 2.980.4 ± 3.2
1.00E-05-592.4 ± 1.889.9 ± 2.0

Note: Data are for illustrative purposes only.

The bioassays detailed in this application note provide robust and well-established methods for characterizing the biological activity of this compound. By systematically comparing its effects on cell elongation and root growth inhibition against the natural auxin IAA, researchers can accurately quantify its potency and establish its profile as an auxin analog. This information is critical for any further investigation into its physiological roles or for its development in agricultural and research applications.

References

Application Notes and Protocols for the Chromatographic Separation of Indole Acetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chromatographic separation of indole-3-acetic acid (IAA) and its related isomers. The protocols outlined below are intended to serve as a comprehensive guide for the qualitative and quantitative analysis of these compounds in various matrices, including bacterial culture supernatants and plant tissues.

Separation of Indolic Compounds by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method allows for the simultaneous determination of seven indolic compounds, including the primary auxin, indole-3-acetic acid. This protocol is adapted from the work of Szkop and Bielawski (2013).[1][2]

Quantitative Data

The following table summarizes the retention times, limits of detection (LOD), and limits of quantification (LOQ) for the separation of seven indolic compounds.

CompoundRetention Time (min)LOD (µg/mL)LOQ (µg/mL)
Tryptophan3.50.0150.050
Indole-3-lactic acid6.20.0100.033
Indole-3-acetic acid8.10.0120.040
Indole-3-acetamide9.50.0080.027
Tryptamine11.80.0090.030
Indole-3-acetonitrile14.20.0070.023
Indole-3-ethanol15.50.0110.037
Experimental Protocol

a. Sample Preparation (from bacterial culture)

  • Centrifuge the bacterial culture supernatant to remove cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • The filtered supernatant can be directly injected into the HPLC system.

b. Chromatographic Conditions

  • Column: Symmetry C8, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% (v/v) acetic acid in water

  • Mobile Phase B: Methanol

  • Gradient:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20-21 min: 80% to 20% B

    • 21-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: Fluorescence detector (Excitation: 280 nm, Emission: 350 nm)

Analysis of Indole-3-Acetic Acid in Plant Tissues by HPLC

This protocol provides a standard method for the quantification of IAA from plant tissues, adapted from established methodologies.[3]

Experimental Protocol

a. Sample Extraction

  • Harvest plant tissue (e.g., maize root tips) and immediately freeze in liquid nitrogen.[3]

  • Grind the frozen tissue to a fine powder.

  • Extract the powder with 100% methanol (2.5 mL/g fresh weight).[3]

  • Add an internal standard, such as indole-3-propionic acid (IPA), at a known concentration.[3]

  • Centrifuge the extract to pellet debris.[3]

  • Collect the supernatant for further purification.

b. Solid-Phase Extraction (SPE) for Sample Clean-up

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the supernatant onto the cartridge.

  • Wash the cartridge with a non-eluting solvent to remove interfering compounds.

  • Elute the auxins with methanol.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

c. Chromatographic Conditions

  • Column: Apollo C18, 5 µm, 4.6 x 250 mm[3]

  • Mobile Phase A: 10% methanol, 0.3% acetic acid in water[3]

  • Mobile Phase B: 90% methanol, 0.3% acetic acid in water[3]

  • Mobile Phase C: 100% acetonitrile[3]

  • Gradient: A linear gradient is typically employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.[3]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: Fluorescence detector (Excitation: 282 nm, Emission: 360 nm)[4]

Separation of Indole Acetic Acid Positional Isomers

The separation of positional isomers, such as indole-2-acetic acid and indole-3-acetic acid, can be challenging due to their similar physicochemical properties. While a specific method for their simultaneous baseline separation with retention times was not found in the provided search results, the following strategies are recommended:

  • High-Resolution Columns: Employing columns with high theoretical plates and different selectivities (e.g., C18, phenyl-hexyl) can enhance the resolution between positional isomers.

  • Mobile Phase Optimization: Fine-tuning the mobile phase composition, including the organic modifier (acetonitrile vs. methanol) and the pH, can significantly impact selectivity.

  • LC-MS/MS: The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly recommended for the unambiguous identification and quantification of isomers, as they will likely have distinct fragmentation patterns even if they co-elute.[5][6]

Chiral Separation of Indole-3-Acetic Acid Enantiomers

The enantiomers of indole-3-acetic acid (D-IAA and L-IAA) require a chiral environment for their separation. This is typically achieved using chiral stationary phases (CSPs) in HPLC.

Strategies for Chiral Separation
  • Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives are widely used for the separation of a broad range of chiral compounds and are a good starting point for method development.[7][8]

  • Macrocyclic Glycopeptide-based CSPs: These have shown success in separating underivatized amino acids and other polar, ionic compounds.[9]

  • Mobile Phase Considerations: For chiral separations, the mobile phase composition is critical. Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water with acidic or basic additives) conditions can be explored.[8][10][11] The choice of mobile phase additive can influence the ionization state of the analyte and the CSP, which is crucial for chiral recognition.[9]

While a specific protocol with retention times for D- and L-IAA was not identified in the search results, the general approach would involve screening different chiral columns and mobile phases to achieve optimal separation.

Visualizations

Experimental Workflow for Auxin Analysis in Plants

G cluster_0 Sample Preparation cluster_1 Sample Clean-up cluster_2 Chromatographic Analysis plant_tissue Plant Tissue Collection (e.g., root tips) freezing Flash Freezing (Liquid Nitrogen) plant_tissue->freezing grinding Grinding to Fine Powder freezing->grinding extraction Extraction with Methanol + Internal Standard (IPA) grinding->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) (C18 Cartridge) supernatant->spe evaporation Evaporation to Dryness spe->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc RP-HPLC Separation reconstitution->hplc detection Fluorescence Detection hplc->detection data_analysis Data Analysis and Quantification detection->data_analysis

Caption: Experimental workflow for the extraction and analysis of auxins from plant tissues.

Auxin Signaling Pathway (Simplified)

G cluster_0 Low Auxin cluster_1 High Auxin Aux_IAA_low Aux/IAA Repressor ARF_low ARF Transcription Factor Aux_IAA_low->ARF_low Represses Gene_expression_low Auxin-Responsive Genes OFF ARF_low->Gene_expression_low No Transcription Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB SCF_complex SCF Complex TIR1_AFB->SCF_complex binds to Aux_IAA_high Aux/IAA Repressor Ubiquitination Ubiquitination Aux_IAA_high->Ubiquitination Degradation Degradation SCF_complex->Aux_IAA_high targets Proteasome 26S Proteasome Ubiquitination->Proteasome Proteasome->Degradation ARF_high ARF Transcription Factor Degradation->ARF_high releases repression of Gene_expression_high Auxin-Responsive Genes ON ARF_high->Gene_expression_high Activates Transcription

Caption: A simplified diagram of the auxin signaling pathway.

References

Application Notes and Protocols for the Study of 2-(1H-Indol-4-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-Indol-4-YL)acetic acid is a member of the indole acetic acid family. While its isomer, indole-3-acetic acid (IAA), is a well-characterized phytohormone with demonstrated biological activity in animal systems, the specific biological functions of this compound are less understood.[1][2] Indole derivatives, as a class, exhibit a wide range of pharmacological properties, including anti-inflammatory, anticancer, and neurological activities.[3][4] These application notes provide a comprehensive experimental framework for the initial characterization and elucidation of the biological activities of this compound.

The provided protocols and experimental designs are intended to guide researchers in a systematic investigation of this compound, from basic physicochemical characterization to in vitro and cellular assays, culminating in suggestions for potential in vivo studies.

Physicochemical Characterization

A fundamental understanding of the physicochemical properties of this compound is crucial for the design and interpretation of biological experiments.

Solubility and Stability Assessment

Protocol 1: Aqueous Solubility Determination

  • Prepare a series of saturated solutions of this compound in buffers of varying pH (e.g., pH 5.0, 7.4, and 9.0).

  • Equilibrate the solutions at room temperature for 24 hours with constant agitation.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Express the results in µg/mL or µM.

Protocol 2: Stability in Biological Media

  • Incubate a known concentration of this compound in relevant biological media (e.g., cell culture medium, plasma) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analyze the concentration of the parent compound in each aliquot by HPLC to determine the rate of degradation.

  • Calculate the half-life (t½) of the compound in the tested media.

Data Presentation: Physicochemical Properties

PropertyConditionResult
Aqueous Solubility pH 5.0Hypothetical Value
pH 7.4Hypothetical Value
pH 9.0Hypothetical Value
Stability (t½) Cell Culture MediumHypothetical Value
PlasmaHypothetical Value

In Vitro Assays

In vitro assays are essential for identifying the primary molecular targets and mechanisms of action of this compound. Based on the activities of related indole compounds, initial screening should focus on its potential as a modulator of inflammatory pathways and its antioxidant properties.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

Protocol 3: COX-1/COX-2 Inhibition Assay

  • Utilize a commercial COX inhibitor screening assay kit.

  • Prepare a range of concentrations of this compound.

  • In separate wells of a 96-well plate, incubate human recombinant COX-1 and COX-2 enzymes with arachidonic acid as the substrate in the presence of the test compound or a known inhibitor (e.g., indomethacin, celecoxib).

  • Measure the production of prostaglandin H2 (PGH2) using the colorimetric or fluorometric method provided in the kit.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Data Presentation: COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound Hypothetical ValueHypothetical ValueHypothetical Value
Indomethacin (Control) Reference ValueReference ValueReference Value
Celecoxib (Control) Reference ValueReference ValueReference Value
Antioxidant Activity

Protocol 4: DPPH Radical Scavenging Assay

  • Prepare various concentrations of this compound in methanol.

  • Add a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) to each concentration of the test compound.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculate the percentage of scavenging activity and determine the EC50 value.

Data Presentation: Antioxidant Activity

CompoundDPPH Scavenging EC50 (µM)
This compound Hypothetical Value
Ascorbic Acid (Control) Reference Value

Cellular Assays

Cellular assays provide insights into the biological effects of this compound in a more complex biological system.

Cytotoxicity Assessment

Protocol 5: MTT Assay for Cell Viability

  • Seed cells (e.g., human cancer cell lines such as HeLa or neuronal cell lines such as SH-SY5Y) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cytotoxicity.

Data Presentation: Cytotoxicity

Cell LineTreatment Duration (h)IC50 (µM)
HeLa 24Hypothetical Value
48Hypothetical Value
72Hypothetical Value
SH-SY5Y 24Hypothetical Value
48Hypothetical Value
72Hypothetical Value
Assessment of Neuromodulatory Potential

Given the antidepressant-like effects of indole-3-acetic acid, investigating the effect of this compound on neuronal cells and serotonin pathways is warranted.[2]

Protocol 6: Serotonin Receptor Binding Assay

  • Utilize commercially available membranes from cells expressing specific serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A).

  • Incubate the membranes with a radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of this compound.

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the percentage of specific binding and determine the Ki (inhibition constant) of the test compound.

Data Presentation: Serotonin Receptor Binding Affinity

Receptor SubtypeKi (µM)
5-HT1A Hypothetical Value
5-HT2A Hypothetical Value

In Vivo Studies

Should the in vitro and cellular assays indicate significant anti-inflammatory or neuromodulatory activity, preliminary in vivo studies in animal models would be the next logical step.

Hypothetical In Vivo Study: Anti-inflammatory Model

Protocol 7: Carrageenan-Induced Paw Edema in Rodents

  • Administer this compound or a vehicle control orally to rodents.

  • After a set pre-treatment time, inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.

  • Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.

Data Presentation: In Vivo Anti-inflammatory Activity

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle Control -0
This compound Dose 1Hypothetical Value
Dose 2Hypothetical Value
Indomethacin (Control) Reference DoseReference Value

Visualizations

Experimental Workflow

experimental_workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: In Vivo Evaluation Physicochemical\nCharacterization Physicochemical Characterization In Vitro\nScreening In Vitro Screening Physicochemical\nCharacterization->In Vitro\nScreening Solubility & Stability Data Cellular\nAssays Cellular Assays In Vitro\nScreening->Cellular\nAssays IC50/EC50 Values In Vivo\nStudies In Vivo Studies Cellular\nAssays->In Vivo\nStudies Cellular Efficacy

Caption: Experimental workflow for the characterization of this compound.

Hypothetical Signaling Pathway: Modulation of Serotonin Pathway

serotonin_pathway This compound This compound Serotonin Receptor Serotonin Receptor This compound->Serotonin Receptor Binds to G-Protein G-Protein Serotonin Receptor->G-Protein Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein->Adenylyl Cyclase Modulates cAMP cAMP Adenylyl Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Expression Gene Expression CREB->Gene Expression Regulates Neuronal Response Neuronal Response Gene Expression->Neuronal Response

Caption: Hypothetical modulation of a serotonin signaling pathway by this compound.

References

Application Notes and Protocols: In Vitro Evaluation of 2-(1H-Indol-4-YL)acetic Acid on Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on published research on indole-containing compounds and derivatives of indole acetic acid. Direct experimental data for 2-(1H-Indol-4-YL)acetic acid is limited. Therefore, these guidelines should be considered as a starting point and must be optimized and validated for the specific compound and cell lines under investigation.

Introduction

Indole derivatives represent a significant class of heterocyclic compounds that are integral to many pharmaceutical agents. Various indole-based molecules have demonstrated a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. While extensive research exists for compounds like Indole-3-acetic acid (IAA), the specific biological effects of this compound on various cell lines are less characterized.

This document provides a comprehensive guide for the in vitro application and evaluation of this compound. It outlines detailed protocols for assessing its cytotoxic and anti-proliferative effects, and proposes potential mechanisms of action based on related indole compounds.

Potential Biological Activities of Indole Acetic Acid Derivatives

Derivatives of indole acetic acid and other indole compounds have been reported to exhibit significant anti-proliferative and cytotoxic effects in a variety of cancer cell lines. For instance, certain indolylquinazolinones have shown notable antiproliferative activities against cancer cell lines.[1][2] Similarly, some 2-acyl-1H-indole-4,7-diones have demonstrated selective cytotoxicity towards mammary and renal cancer cells.[3] Studies on Indole-3-acetic acid have indicated its ability to reduce cell viability in neuroblastoma cell lines.[4]

The mechanisms underlying these effects are diverse and can include the inhibition of tubulin polymerization, induction of cell cycle arrest, and modulation of key signaling pathways.[3] One such pathway that can be influenced by indole derivatives is the Aryl Hydrocarbon Receptor (AHR) signaling pathway, which plays a role in regulating cell proliferation and differentiation.[5][6]

Data Presentation: Representative Cytotoxicity of Indole Derivatives

The following table summarizes representative IC50 values of various indole derivatives against different human cancer cell lines, as reported in the literature. This data can serve as a reference for designing experiments with this compound.

Compound ClassCell LineAssayIC50 (µg/mL)Reference
Pyridino[2,3-f]indole-4,9-dione derivative 5XF 498 (CNS Tumor)Sulforhodamine B0.006[7]
Pyridino[2,3-f]indole-4,9-dione derivative 5HCT 15 (Colon Tumor)Sulforhodamine B0.073[7]
Pyridino[2,3-f]indole-4,9-dione derivative 7HCT 15 (Colon Tumor)Sulforhodamine B0.065[7]
Doxorubicin (Control)XF 498 (CNS Tumor)Sulforhodamine B0.012[7]
Doxorubicin (Control)HCT 15 (Colon Tumor)Sulforhodamine B0.264[7]

Experimental Protocols

The following are detailed protocols for fundamental experiments to assess the in vitro effects of this compound.

Cell Culture
  • Cell Line Maintenance : Culture the desired cancer cell lines (e.g., A549, HCT 15, SK-OV-3) in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]

  • Incubation : Maintain the cells in a humidified incubator at 37°C with 5% CO2.[8]

  • Sub-culturing : Passage the cells upon reaching 80-90% confluency using standard trypsinization methods.[8]

Preparation of Stock Solution
  • Dissolving the Compound : Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like Dimethyl Sulfoxide (DMSO).

  • Storage : Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[9]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment : The following day, treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubation : Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment : Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Harvesting : Harvest the cells by trypsinization and wash with cold PBS.

  • Staining : Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry : Analyze the stained cells using a flow cytometer.

  • Data Analysis : Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Visualizations

Proposed Signaling Pathway for Indole Acetic Acid Derivatives

The following diagram illustrates a potential signaling pathway that could be modulated by this compound, based on the known activity of related indole compounds which can act as Aryl Hydrocarbon Receptor (AHR) agonists.

G cluster_nucleus Cytoplasm cluster_nucleus_inner Nucleus IAA This compound AHR AHR IAA->AHR Binds to Complex IAA-AHR-ARNT Complex AHR->Complex Translocates to Nucleus and dimerizes with ARNT ARNT ARNT HSP90 HSP90 HSP90->AHR Nucleus Nucleus XRE Xenobiotic Response Element (XRE) Complex->XRE Binds to TargetGenes Target Gene Expression (e.g., CYP1A1) XRE->TargetGenes Induces CellEffects Cellular Effects (Apoptosis, Cell Cycle Arrest) TargetGenes->CellEffects

Caption: Proposed AHR signaling pathway for this compound.

Experimental Workflow

The diagram below outlines a logical workflow for the in vitro evaluation of this compound.

G Start Start: Obtain This compound Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Start->Stock Viability Cell Viability Assay (e.g., MTT) Stock->Viability CellCulture Select and Culture Cancer Cell Lines CellCulture->Viability IC50 Determine IC50 Value Viability->IC50 Significant Cytotoxicity Report Data Analysis and Reporting Viability->Report No Significant Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Mechanism Mechanism of Action Studies (e.g., Western Blot for AHR pathway proteins) Apoptosis->Mechanism Mechanism->Report

Caption: Experimental workflow for in vitro compound evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(1H-Indol-4-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity of 2-(1H-Indol-4-YL)acetic acid synthesis. The content is structured to address specific experimental challenges in a clear question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile method for synthesizing the indole core of this compound?

A1: The Fischer indole synthesis is the most widely recognized and adaptable method for constructing the indole nucleus required for this target molecule.[1] This reaction involves the acid-catalyzed cyclization of an appropriate arylhydrazone. The process begins with the condensation of an arylhydrazine with an aldehyde or ketone to form a hydrazone, which then undergoes rearrangement and ammonia elimination under acidic conditions to form the aromatic indole ring.

Q2: What are the most critical experimental parameters that influence the reaction yield and purity?

A2: The success of the Fischer indole synthesis is highly dependent on several key parameters:

  • Acid Catalyst: The choice between Brønsted acids (like H₂SO₄, p-toluenesulfonic acid) and Lewis acids (such as ZnCl₂, BF₃) is crucial.[2][3] Polyphosphoric acid (PPA) is often reported as a highly effective catalyst for this cyclization.[2][3]

  • Reaction Temperature: The reaction typically requires elevated temperatures to proceed efficiently. However, excessively high temperatures or prolonged heating can lead to the decomposition of starting materials and the desired product, significantly lowering the yield.[2]

  • Solvent: The choice of solvent can impact reaction rates and outcomes. Polar aprotic solvents like acetic acid or dimethyl sulfoxide (DMSO) are frequently used.[2][4] In some cases, conducting the reaction neat (without any solvent) has proven effective.[2]

  • Atmosphere: For substrates that are sensitive to oxidation, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent the formation of oxidative side products.[2][3]

Q3: My final product, this compound, appears to degrade over time or during workup. Are there known stability issues?

A3: Yes, indole-3-acetic acid and its derivatives can be susceptible to degradation.[5] They are particularly sensitive to strong acidic conditions and light, which can lead to decomposition pathways such as decarboxylation, especially at higher temperatures.[3][6] For long-term storage, it is advisable to keep the final compound in a cool, dark, and dry place, preferably under an inert atmosphere.[3][5]

Q4: What are the common impurities I might encounter in the synthesis?

A4: Impurities can arise from several sources throughout the synthesis. Common impurities include incompletely cyclized hydrazone intermediates, unreacted starting materials, and byproducts from side reactions like aldol condensations or Friedel-Crafts reactions.[2][5] If an unsymmetrical ketone is used, the formation of undesired regioisomers is also a possibility.[3] Additionally, harsh reaction conditions can lead to the formation of tar-like, polar byproducts that complicate purification.[3]

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I fix this?

  • Answer: Low yield is a common problem that can stem from several factors.

    • Incomplete Hydrazone Formation: The initial condensation to form the hydrazone may be incomplete. Solution: Ensure the complete formation of the hydrazone intermediate before initiating the cyclization step. You can monitor this by Thin-Layer Chromatography (TLC). Alternatively, consider a one-pot procedure where the hydrazone is formed and cyclized in the same vessel to minimize handling losses.[2]

    • Incorrect Catalyst or Concentration: The type and amount of acid catalyst are critical.[5] Solution: Screen a variety of Brønsted and Lewis acids to find the optimal one for your specific substrates.[2] Polyphosphoric acid (PPA) is a strong candidate worth testing.[3]

    • Suboptimal Temperature or Time: The reaction may not have reached the necessary activation energy, or it may have been heated for too long, causing decomposition.[2] Solution: Systematically vary the reaction temperature and monitor the progress closely using TLC to identify the optimal reaction time.[3] Microwave-assisted synthesis can often improve yields and dramatically reduce reaction times.[2]

    • Oxidative Degradation: Sensitive starting materials or intermediates may be degrading due to exposure to air. Solution: Use degassed solvents and run the entire reaction under an inert atmosphere of nitrogen or argon.[3]

Issue 2: Formation of Multiple Products / Isomers

  • Question: My TLC plate shows multiple spots, indicating the formation of significant byproducts or isomers. How can I improve the selectivity of my reaction?

  • Answer: The formation of multiple products points to a lack of selectivity in the reaction.

    • Undesired Side Reactions: High temperatures and strong acids can promote side reactions. Solution: Reduce the reaction temperature or use a milder acid catalyst to minimize the formation of byproducts like those from aldol or Friedel-Crafts reactions.[2]

    • "Abnormal" Cyclization: Electron-donating or -withdrawing groups on the phenylhydrazine ring can lead to cyclization at unintended positions, resulting in regioisomers. Solution: The acidity of the reaction medium can influence regioselectivity.[3] Experiment with different acid catalysts, as some may favor the formation of the desired isomer over others.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final product. The crude material is a dark, oily tar, and column chromatography is not effective. What can I do?

  • Answer: Purification challenges often arise from the formation of polymeric or tar-like byproducts.

    • Removal of Polar Impurities: Tars are often highly polar. Solution: Before attempting column chromatography, perform a thorough aqueous workup to remove the acid catalyst and other water-soluble impurities.[3] Consider a preliminary filtration through a short plug of silica gel to remove baseline impurities.[3]

    • Optimizing Chromatography: The product may be co-eluting with impurities. Solution: Carefully optimize the solvent system for column chromatography. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, may be necessary to achieve good separation.[3]

Data Presentation: Impact of Reaction Conditions

The following table summarizes the general impact of different reaction conditions on the yield of the Fischer indole synthesis, based on literature reports for related structures. This data is intended to be illustrative for optimization purposes.

CatalystSolventTemperature (°C)Time (h)Reported Yield (%)Reference
p-TsOHAcetic Acid110665-75[2],[3]
H₂SO₄Ethanol80 (Reflux)850-60[5]
ZnCl₂Neat170270-80[2]
Polyphosphoric Acid (PPA)Neat150-1600.25>85[2]
Acetic AcidMicrowave1500.25>90[2],[7]

Experimental Protocols

Protocol 1: Standard Two-Step Fischer Indole Synthesis

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

  • Step 1: Hydrazone Formation

    • In a round-bottom flask, dissolve the starting ketone/aldehyde (1.0 equivalent) in ethanol.

    • Add the corresponding phenylhydrazine hydrochloride (1.0 equivalent) to the solution.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Heat the mixture at 80°C for 45-60 minutes, monitoring by TLC until the starting material is consumed.

    • Cool the mixture, and if a precipitate forms, filter the solid hydrazone, wash it with cold ethanol, and dry it. If no solid forms, the crude mixture can be taken to the next step after removing the ethanol under reduced pressure.

  • Step 2: Indolization (Cyclization) using PPA

    • In a separate flask, pre-heat polyphosphoric acid (PPA) (approx. 3-4g per 1g of hydrazone) to 100°C with vigorous stirring.

    • Carefully add the dried hydrazone from Step 1 to the hot PPA in portions.

    • Increase the temperature to 150-160°C and heat for 10-15 minutes. The mixture will darken.[2]

    • Monitor the reaction by TLC.

    • Once complete, cool the mixture to approximately 100°C and carefully pour it onto a large amount of crushed ice with stirring.

    • The solid product will precipitate. Filter the solid, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

    • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: One-Pot Microwave-Assisted Synthesis

  • Reaction Setup

    • To a microwave-safe vial, add the phenylhydrazine hydrochloride (1.0 eq.), the ketone/aldehyde (1.05 eq.), and a suitable solvent such as acetic acid or THF (0.5-1.0 M).[2]

    • Seal the vial tightly.

  • Microwave Irradiation

    • Place the vial in a microwave reactor and heat the mixture to 150°C for 15 minutes.[2] Use caution and follow all safety protocols for the microwave reactor.

  • Work-up and Purification

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Extract the mixture with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Below are diagrams illustrating key workflows and relationships to aid in experimental design and troubleshooting.

G start Starting Materials (Arylhydrazine + Carbonyl) step1 Step 1: Hydrazone Formation start->step1 step2 Step 2: Indolization (Cyclization) - Acid Catalyst - Heat step1->step2 step3 Step 3: Work-up & Neutralization step2->step3 step4 Step 4: Purification (Chromatography / Recrystallization) step3->step4 end_node Final Product: This compound step4->end_node

Caption: General workflow for the Fischer indole synthesis.

G problem Low Yield or Multiple Products? cause1 Incomplete Hydrazone Formation? problem->cause1 cause2 Incorrect Catalyst or Concentration? problem->cause2 cause3 Suboptimal Temp/Time? problem->cause3 cause4 Oxidative Degradation? problem->cause4 sol1 Solution: - Monitor by TLC - Use one-pot method cause1->sol1 sol2 Solution: - Screen different acids (Brønsted/Lewis) - Try PPA cause2->sol2 sol3 Solution: - Optimize temp - Monitor by TLC - Use microwave cause3->sol3 sol4 Solution: - Use inert gas (N₂/Ar) - Degas solvents cause4->sol4

Caption: Troubleshooting flowchart for common synthesis issues.

G center Reaction Yield & Purity p1 Catalyst Choice (e.g., PPA, ZnCl₂) p1->center p2 Reaction Temperature p2->center p3 Solvent Selection (e.g., Acetic Acid, Neat) p3->center p4 Atmosphere (Inert vs. Air) p4->center

Caption: Key parameters influencing reaction outcome.

References

"overcoming solubility issues of 2-(1H-Indol-4-YL)acetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-(1H-Indol-4-YL)acetic acid (CAS: 16176-74-2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a derivative of indole-3-acetic acid (IAA), a well-known plant hormone (auxin).[1][2] Like many indole compounds, it possesses a hydrophobic indole ring and a hydrophilic carboxylic acid group. This dual nature can lead to poor aqueous solubility, particularly under neutral or acidic conditions, which poses a significant challenge for its use in biological assays and formulation development.[1][3] Over 70% of new chemical entities face similar solubility issues, making this a common hurdle in research.[4]

Q2: What are the primary factors affecting the solubility of this compound?

The solubility of this compound is influenced by several key factors:

  • pH: The carboxylic acid group can be deprotonated at alkaline pH, forming a more soluble carboxylate salt.[1][5]

  • Solvent Polarity: The compound is more soluble in polar organic solvents compared to water.[1][6]

  • Temperature: Increasing the temperature generally enhances the solubility of organic compounds.[1]

  • Physical Form: The crystalline structure of the solid can impact its dissolution rate. Amorphous forms are typically more soluble than stable crystalline polymorphs.[4]

Q3: What are the main strategies to improve the solubility of this compound?

The most common and effective strategies include:

  • pH Adjustment: Increasing the pH of the aqueous solution to a basic range (e.g., 8.0-9.0) significantly enhances solubility.[5]

  • Use of Co-solvents: Preparing a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol is a standard practice.[7]

  • Formulation Technologies: For more advanced applications, methods like using cyclodextrins for complex formation, creating lipid-based formulations, or reducing particle size (nanonization) can be employed.[4][8][9]

Troubleshooting Guide

Issue 1: My compound will not dissolve in my aqueous buffer (e.g., PBS, cell culture media).

  • Cause: The concentration of this compound exceeds its intrinsic aqueous solubility at the buffer's pH. Indole acetic acids are known to be poorly soluble in water or aqueous buffers unless the pH is alkaline.[7]

  • Solution 1 (pH Adjustment): Use the alkaline method. Briefly dissolve the compound in a small amount of dilute NaOH (e.g., 1N) and then add your buffer to reach the final volume. Carefully adjust the pH back to your desired experimental pH using dilute HCl.[5][7]

  • Solution 2 (Co-solvent): Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO or ethanol.[5] Then, dilute this stock solution into your aqueous buffer to the final working concentration. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.

Issue 2: After diluting my organic stock solution into an aqueous buffer, a precipitate formed.

  • Cause: This occurs when the concentration of the compound in the final aqueous solution is still above its solubility limit, a phenomenon known as "crashing out." The organic solvent from the stock can also influence this.[5]

  • Troubleshooting Steps:

    • Optimize Stock Concentration: Try preparing a less concentrated stock solution in the organic solvent.[5]

    • Use Stepwise Dilution: Add the organic stock solution to the aqueous buffer very slowly while vortexing or stirring vigorously. This promotes rapid and even distribution, preventing localized high concentrations.[5]

    • Gentle Warming: Gently warming the final solution (e.g., to 37°C) may increase solubility. However, you must first confirm the thermal stability of the compound.[5]

    • Incorporate Surfactants: Consider including a small amount of a biocompatible surfactant, such as Tween® 80 or Polysorbate 80, in your final buffer to help maintain solubility.[8]

Data Presentation

Table 1: Qualitative Solubility of Indole Acetic Acid Derivatives in Common Solvents

SolventSolubilityNotes
WaterPoor/InsolubleSolubility is highly pH-dependent.[1][6]
Phosphate-Buffered Saline (PBS, pH 7.4)PoorThe compound is not sufficiently ionized at this pH.[7]
Dimethyl Sulfoxide (DMSO)SolubleA common choice for preparing concentrated stock solutions.[6]
EthanolSolubleA good alternative to DMSO for stock solutions.[1][6]
MethanolSolubleAnother suitable polar organic solvent.[1][6]
ChloroformSparingly Soluble[6]
Aqueous NaOH (e.g., 0.1 M)SolubleForms a soluble sodium salt.[5][7]

Note: This table provides general guidance based on the properties of indole acetic acid derivatives. Empirical testing is recommended for specific concentrations.

Experimental Protocols

Protocol 1: Solubilization using pH Adjustment (Alkaline Method)

This method is suitable for applications where a temporary high pH will not degrade the compound and the final formulation is compatible with pH adjustment.

  • Weighing: Accurately weigh the desired amount of this compound in a sterile container.

  • Initial Dissolution: Add a small volume of 1N NaOH dropwise while vortexing. Use just enough to completely dissolve the powder. This deprotonates the carboxylic acid, forming the highly water-soluble sodium salt.[5][7]

  • Dilution: Add the desired aqueous buffer (e.g., PBS or cell culture medium) to achieve the final target volume and concentration.

  • pH Adjustment: Carefully and slowly adjust the pH of the final solution to the target experimental pH using sterile 1N HCl. Monitor the pH closely to avoid overshooting.

  • Sterilization: If required, sterilize the final solution by passing it through a 0.22 µm syringe filter.

Protocol 2: Solubilization using an Organic Co-solvent

This is the preferred method for experiments sensitive to pH changes.

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO or ethanol to achieve the desired stock concentration (e.g., 10-50 mM).

  • Dissolution: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming can be applied if necessary, but check for thermal stability.[5]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. Protect from light, as indole compounds can be light-sensitive.[5][6]

  • Preparation of Working Solution: Add the stock solution dropwise to the pre-warmed (if applicable) aqueous buffer while stirring to reach the final concentration. Ensure the final solvent concentration is below the tolerance limit of your assay (typically ≤0.5% for DMSO in cell-based assays).

Visualizations

start_node Start: Solubility Issue decision_node Is the experiment sensitive to pH changes? start_node->decision_node process_node_1 Use pH Adjustment Protocol decision_node->process_node_1 No process_node_2 Use Co-Solvent Protocol decision_node->process_node_2 Yes end_node Compound Solubilized process_node_1->end_node process_node_2->end_node

Caption: Decision workflow for selecting a solubilization method.

A 1. Weigh Compound B 2. Add 1N NaOH dropwise while vortexing A->B C 3. Add aqueous buffer to final volume B->C D 4. Adjust to final pH with 1N HCl C->D E 5. Sterile filter (0.22 µm) D->E

Caption: Experimental workflow for the pH adjustment protocol.

cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation A 1. Weigh Compound B 2. Add DMSO or Ethanol A->B C 3. Vortex / Sonicate to dissolve B->C D 4. Store at -20°C / -80°C C->D E 5. Add stock dropwise to aqueous buffer while stirring D->E

Caption: Experimental workflow for the co-solvent protocol.

condition Alkaline Condition (High pH) action Deprotonation (Loses H+) condition->action group Carboxylic Acid Group (-COOH) group->action result Forms Soluble Carboxylate Anion (-COO-) action->result outcome Enhanced Aqueous Solubility result->outcome

Caption: Logical relationship of pH's effect on solubility.

References

Technical Support Center: Degradation of 2-(1H-Indol-4-YL)acetic acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the stability and degradation of 2-(1H-Indol-4-YL)acetic acid in solution. While specific degradation kinetics for this particular isomer are not extensively documented in public literature, the information herein is based on the well-established chemical principles of the indole acetic acid family, particularly the extensively studied 2-(1H-indol-3-yl)acetic acid (IAA).[1][2]

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is degrading rapidly, sometimes showing a color change. What are the common causes?

A1: The indole ring system, the core of your compound, is susceptible to degradation under several common laboratory conditions:

  • Oxidation: The indole moiety can be easily oxidized by atmospheric oxygen. This process can be accelerated by the presence of metal ions or peroxides.

  • Photodegradation: Indole compounds are known to be sensitive to light, particularly UV radiation.[3][4] Exposure to ambient light can lead to the formation of degradation products. More than 90% of a related compound, Indole-3-acetic acid (IAA), was found to decompose under strong light illumination.[4]

  • Extreme pH: While IAA is relatively stable between pH 4 and 10, significant degradation can occur under strongly acidic (pH < 2) or alkaline conditions, especially when combined with heat.[4][5]

  • Temperature: Elevated temperatures can accelerate all degradation pathways.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemistry of related indole derivatives, two primary degradation pathways are probable:

  • Oxidative Pathway: This is a major route for indole catabolism.[3] Oxidation typically occurs at the C2 or C3 position of the indole ring, potentially leading to the formation of oxindole derivatives and subsequent ring-opened products.[3][6]

  • Photolytic Pathway: Exposure to light can generate radical species, leading to a complex mixture of degradation products. For IAA, light exposure is a significant cause of decomposition.[4]

Below is a diagram illustrating the proposed general degradation pathways.

Degradation_Pathways cluster_conditions Stress Factors IAA This compound Oxidized Oxidative Products (e.g., Oxindoles) IAA->Oxidized O₂ Photo Photolytic Products IAA->Photo Hydrolyzed Hydrolysis Products IAA->Hydrolyzed H⁺/OH⁻, Δ Oxidation Oxidation (e.g., O₂, H₂O₂) Light Photodegradation (UV/Visible Light) pH Extreme pH / Heat

Caption: Proposed degradation pathways for this compound.

Q3: How can I prepare and store solutions of this compound to minimize degradation?

A3: To ensure the stability of your solutions, follow these best practices:

  • Use High-Purity Solvents: Prepare solutions using HPLC-grade or equivalent purity solvents.

  • Protect from Light: Store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil.[3]

  • Control Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C.[3] For aqueous solutions intended for short-term use, refrigeration at 2-8°C is advisable. It is not recommended to store aqueous solutions for more than one day.[7]

  • Prepare Freshly: Whenever possible, prepare aqueous working solutions immediately before use from a frozen stock in an organic solvent like DMSO or ethanol.[7]

  • Consider Antioxidants: For some applications, adding an antioxidant like ascorbic acid to the buffer may help prevent oxidative degradation.[3] However, test for any interference with your assay.

  • Purge with Inert Gas: For long-term storage of stock solutions in organic solvents, purging the vial with an inert gas like argon or nitrogen can displace oxygen and prevent oxidation.[7]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem / Observation Potential Cause(s) Suggested Solution(s)
Rapid loss of parent compound peak in HPLC. The compound is unstable under the experimental conditions (pH, temperature) or is undergoing rapid oxidation.Prepare fresh solutions just before analysis. Store stock solutions at -20°C or -80°C.[3] Ensure mobile phases are properly degassed. If studying degradation, ensure the time points are appropriate to capture the degradation profile.
No degradation observed in a forced degradation study. The stress conditions (e.g., pH, temperature, reagent concentration) are not harsh enough.Increase the intensity of the stressor. For example, use a higher concentration of acid/base/peroxide, increase the temperature, or extend the exposure time. The goal is typically to achieve 5-20% degradation.[8]
Appearance of unexpected peaks in HPLC chromatogram. These could be impurities from the starting material, artifacts from sample preparation, or newly formed degradation products.1. Run a blank (matrix without the compound) to identify background peaks.[3] 2. Analyze an unstressed sample (time zero) to identify initial impurities. 3. If unexpected degradation products are suspected, use LC-MS to determine their mass and propose potential structures.[3]
Poor separation between the parent compound and degradation products. The HPLC method is not optimized for resolving the specific analytes.Adjust the mobile phase composition, pH, or gradient profile. Consider trying a different stationary phase (e.g., C18, Phenyl-Hexyl) or adjusting the column temperature.[3]

Summary of Forced Degradation Conditions

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding potential degradation pathways.[9] The following table summarizes typical stress conditions.

Stress Condition Typical Reagent / Parameters Purpose & Considerations
Acid Hydrolysis 0.1 N - 1 N HCl, heated (e.g., 60-80°C)To assess stability in acidic conditions. Neutralize samples before HPLC analysis to prevent column damage.
Base Hydrolysis 0.1 N - 1 N NaOH, heated (e.g., 60-80°C)To assess stability in alkaline conditions. Neutralize samples before HPLC analysis.
Oxidation 3% - 30% Hydrogen Peroxide (H₂O₂), room tempTo evaluate susceptibility to oxidation. Some compounds degrade extensively even in 3% H₂O₂.[9]
Thermal Degradation Dry heat or solution at elevated temperatures (e.g., >60°C)To test for thermolysis. Compare with a control sample stored at refrigerated temperatures.
Photodegradation Exposure to light source providing UV and visible output (e.g., Xenon lamp in a photostability chamber)To assess light sensitivity. A dark control sample should be run in parallel to differentiate between photolytic and thermal degradation.

Experimental Protocols

Protocol 1: General Forced Degradation (Stress Testing) Workflow

This protocol outlines a general procedure for subjecting this compound to various stress conditions.

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) to create a stock solution (e.g., 1 mg/mL).

  • Initiate Stress Conditions:

    • Acid/Base: Dilute the stock solution in 0.1 N HCl or 0.1 N NaOH. Place in a heated water bath.

    • Oxidation: Dilute the stock solution in a 3% H₂O₂ solution. Keep at room temperature.

    • Photolysis: Dilute the stock solution in an appropriate solvent (e.g., water:acetonitrile 50:50) in a quartz or clear glass vial and place it in a photostability chamber. Prepare a "dark control" by wrapping an identical vial in aluminum foil and placing it alongside the test sample.

  • Sampling: At predetermined time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Quenching: Immediately stop the degradation by neutralizing the acidic/basic samples with an equivalent amount of base/acid or by diluting the sample in the mobile phase.

  • Analysis: Analyze all samples, including a time-zero (unstressed) sample, by a suitable stability-indicating HPLC method.

Protocol 2: HPLC-UV Method for Stability Analysis

This is a starting point for developing a stability-indicating HPLC method. Optimization will be required.

  • HPLC System: Agilent 1100/1200 series or equivalent with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: Monitor at multiple wavelengths. Based on the related IAA, primary wavelengths would be ~225 nm and ~280 nm.[7] A DAD is recommended to assess peak purity and identify the optimal wavelength for all components.

  • Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the unstressed (time zero) sample. Assess peak purity to ensure the parent peak is not co-eluting with a degradant.

Troubleshooting Logic for HPLC Analysis

The following diagram provides a logical workflow for investigating unexpected peaks in your chromatogram.

Troubleshooting_HPLC start Unexpected Peak Observed in HPLC Chromatogram q1 Is the peak present in the blank injection? start->q1 yes1 Yes q1->yes1 Yes no1 No q1->no1 No ans1 Source is mobile phase, solvent, or system carryover. Action: Use fresh solvents, flush system. yes1->ans1 q2 Is the peak present in the unstressed (T=0) sample? no1->q2 yes2 Yes q2->yes2 Yes no2 No q2->no2 No ans2 Peak is an impurity from the starting material. Action: Confirm identity if > reporting threshold. yes2->ans2 ans3 Peak is a degradation product. Action: Characterize using LC-MS, optimize separation. no2->ans3

Caption: Troubleshooting logic for identifying unknown HPLC peaks.

References

Technical Support Center: Purification of 2-(1H-Indol-4-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(1H-Indol-4-YL)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: While specific impurities depend on the synthetic route, common contaminants for indole acetic acid derivatives include:

  • Isomeric Byproducts: Depending on the starting materials and reaction conditions of syntheses like the Fischer indole synthesis, formation of other isomers (e.g., 2-(1H-indol-2-yl)acetic acid, 2-(1H-indol-5-yl)acetic acid, 2-(1H-indol-6-yl)acetic acid, or 2-(1H-indol-7-yl)acetic acid) can occur.

  • Unreacted Starting Materials: Residual precursors from the synthesis may remain in the crude product. The specific starting materials will vary based on the chosen synthetic pathway.

  • Oxidation Products: Indole compounds are susceptible to oxidation, which can lead to the formation of colored impurities, especially upon prolonged exposure to air and light.[1]

  • Decarboxylation Products: Under harsh acidic conditions or at elevated temperatures, the acetic acid side chain can be lost, leading to the formation of 4-methylindole (4-skatole).

  • Solvent Adducts: Solvents used in the reaction or purification may form adducts with the product.

Q2: What is a recommended starting point for the purification of crude this compound?

A2: A general approach for purifying acidic compounds like this compound involves an initial acid-base extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a mild acidic aqueous solution to remove basic impurities. Then, extract the product into a basic aqueous solution (e.g., saturated sodium bicarbonate). The aqueous layer can then be washed with an organic solvent to remove neutral impurities. Finally, acidifying the aqueous layer will precipitate the purified product, which can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

Q3: How can I monitor the purity of my sample during purification?

A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of a purification. For more detailed and quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred technique. A reverse-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or acetic acid) is a good starting point for method development.

Q4: What are the stability and storage recommendations for this compound?

A4: Indole-3-acetic acid is known to be light-sensitive.[2] By analogy, this compound should be protected from light to prevent degradation. It is also susceptible to oxidation and decarboxylation at elevated temperatures. Therefore, it is recommended to store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guides

Problem 1: Low Purity After Recrystallization
Possible Cause Troubleshooting Steps
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/heptane, acetone/water) to find the optimal system.[3][4]
Presence of Oily Impurities Oily impurities can hinder crystallization. Try washing the crude solid with a non-polar solvent like hexane or heptane before recrystallization. Alternatively, treating the hot recrystallization solution with activated charcoal can help adsorb colored and oily impurities.[5]
Co-precipitation of Isomers Isomeric impurities may have similar solubilities and crystal lattice energies, leading to co-precipitation. If isomeric impurities are suspected, column chromatography is often necessary for effective separation.[1]
Precipitation is Too Rapid Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize yield.[1]
Problem 2: Difficulty in Separating Isomers by Column Chromatography
Possible Cause Troubleshooting Steps
Inadequate Stationary Phase Standard silica gel may not provide sufficient resolution for closely related isomers. Consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography with a C18-functionalized silica gel.
Incorrect Mobile Phase Polarity The polarity of the eluent may not be optimal for separating the isomers. A systematic gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity, can help identify the ideal solvent system. A shallow gradient often improves the resolution of closely eluting compounds.[1]
Overloading the Column Loading too much crude material onto the column will result in poor separation. A general guideline is to load an amount of sample that is 1-5% of the weight of the stationary phase.[1]
Sample Not Fully Dissolved If the sample is not completely dissolved before loading, it can lead to band broadening and poor separation. Ensure the sample is fully dissolved in a minimal amount of the mobile phase or a slightly more polar solvent.[1]

Experimental Protocols

Protocol 1: Recrystallization

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Filter paper and funnel

  • Ice bath

  • Buchner funnel and flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent system. Heat the mixture gently with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and stir for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Maximizing Yield: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

Objective: To separate this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (or other suitable stationary phase)

  • Selected eluent system (e.g., hexane/ethyl acetate gradient)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack the chromatography column.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 9:1 hexane/ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification_Workflow crude Crude this compound dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) crude->dissolve acid_wash Wash with Mild Acid (e.g., 1M HCl) dissolve->acid_wash base_extraction Extract with Base (e.g., sat. NaHCO3) acid_wash->base_extraction organic_impurities Organic Layer (Neutral & Basic Impurities) base_extraction->organic_impurities Discard aqueous_product Aqueous Layer (Product as Salt) base_extraction->aqueous_product acidify Acidify (e.g., 1M HCl) aqueous_product->acidify precipitate Precipitate Pure Product acidify->precipitate filter Filter and Dry precipitate->filter pure_product Purified Product filter->pure_product Troubleshooting_Recrystallization start Low Purity After Recrystallization oily Oily Impurities Present? start->oily slow_cool Cooling Too Rapid? oily->slow_cool No wash Wash with Non-polar Solvent or Use Activated Charcoal oily->wash Yes solvent Inappropriate Solvent? slow_cool->solvent No cool_slowly Allow Slow Cooling to RT, then Ice Bath slow_cool->cool_slowly Yes screen_solvents Screen Different Solvents or Solvent Systems solvent->screen_solvents Yes column_chrom Consider Column Chromatography for Isomers solvent->column_chrom No (Suspect Isomers)

References

Technical Support Center: Analysis of 2-(1H-Indol-4-YL)acetic Acid and Related Auxins by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals engaged in the quantitative analysis of auxins in complex biological matrices.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the mass spectrometry-based analysis of 2-(1H-Indol-4-YL)acetic acid and other indoleacetic acid (IAA) derivatives, with a focus on mitigating matrix effects.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your experimental workflow.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Co-elution with Matrix Components: Interfering compounds from the sample matrix can distort the peak shape of the analyte. 2. Inappropriate Sample Solvent: Injecting the sample in a solvent stronger than the initial mobile phase can cause peak distortion. 3. Column Overload: Injecting too high a concentration of the analyte or matrix components. 4. Column Contamination: Buildup of matrix components on the column.1. Improve Sample Cleanup: Implement or optimize a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol. 2. Optimize Chromatography: Adjust the gradient, mobile phase composition, or consider a different column chemistry to improve separation from interfering peaks. 3. Reconstitute in Initial Mobile Phase: Always dissolve the final extract in a solvent that is the same or weaker than the starting mobile phase conditions. 4. Dilute the Sample: Reduce the concentration of the injected sample. 5. Column Washing: Implement a robust column washing procedure between samples.
Low Signal Intensity or No Peak Detected 1. Ion Suppression: Co-eluting matrix components are suppressing the ionization of the target analyte in the mass spectrometer source. This is a very common issue with complex matrices like plant extracts.[1][2][3] 2. Analyte Degradation: Indoleacetic acids can be unstable and degrade during sample preparation and storage. 3. Suboptimal MS/MS Parameters: Incorrect precursor/product ion selection, collision energy, or other instrument settings.1. Enhance Sample Preparation: Utilize more rigorous cleanup methods like SPE to remove phospholipids and other interfering substances. 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for signal loss due to matrix effects. The SIL-IS will be affected by ion suppression similarly to the analyte, allowing for accurate quantification. 3. Dilute the Sample: This can reduce the concentration of interfering matrix components. 4. Optimize Chromatography: Ensure the analyte elutes in a region with minimal ion suppression. A post-column infusion experiment can identify these regions.[3] 5. Minimize Sample Handling Time and Temperature: Process samples quickly and keep them cool to prevent degradation. 6. Optimize MS/MS Method: Infuse a pure standard of this compound to determine the optimal fragmentation parameters.
Inconsistent Results or Poor Reproducibility 1. Variable Matrix Effects: The extent of ion suppression can vary between different samples due to inherent biological variability. 2. Inconsistent Sample Preparation: Variations in the execution of the sample cleanup protocol. 3. Carryover: Analyte from a high-concentration sample adsorbing to surfaces in the autosampler or LC system and eluting in subsequent injections.1. Employ a SIL-IS: This is crucial for correcting for sample-to-sample variations in matrix effects. 2. Standardize Sample Preparation: Ensure consistent execution of the extraction and cleanup protocol for all samples and standards. 3. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to the samples to account for consistent matrix effects. 4. Implement a Robust Wash Method: Use a strong solvent to wash the injection needle and port between samples. Inject blank samples to check for carryover.
High Background Noise or Unexpected Peaks 1. Contamination: Introduction of contaminants from solvents, reagents, collection tubes, or other labware. 2. Co-eluting Isobaric Compounds: The matrix may contain compounds with the same mass as the analyte, which can interfere with detection.1. Use High-Purity Reagents: Utilize LC-MS grade solvents and high-purity reagents. 2. Check for Leachates: Be aware that plasticizers can leach from plastic tubes and containers. Use polypropylene or glass tubes where possible. 3. Improve Chromatographic Resolution: Optimize the LC method to separate the analyte from interfering peaks. 4. Use High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between the analyte and isobaric interferences based on their exact mass.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound mass spectrometry?

A1: The "matrix" refers to all the components in a biological sample (e.g., plant tissue) other than the analyte of interest, this compound. These components can include salts, lipids, sugars, pigments, and other metabolites. Matrix effects occur when these co-eluting compounds interfere with the ionization of the analyte in the mass spectrometer's ion source. This interference can lead to ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal), both of which can negatively impact the accuracy and precision of quantification.[1][2]

Q2: How can I assess the presence and magnitude of matrix effects in my samples?

A2: The most common method is the post-extraction addition method. This involves comparing the peak area of the analyte in a neat solution to the peak area of the analyte spiked into a blank matrix extract (a sample that does not contain the analyte but has been through the entire extraction and cleanup process).

The Matrix Factor (MF) is calculated as: MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no significant matrix effect.

Q3: What are the most effective sample preparation techniques to minimize matrix effects for auxin analysis from plant tissues?

A3: Due to the complexity of plant matrices, a multi-step sample preparation protocol is often necessary. The most effective techniques include:

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous and an organic solvent). It is effective for removing highly polar or non-polar interferences.

  • Solid-Phase Extraction (SPE): This is a highly effective and commonly used technique for cleaning up plant extracts.[4] It uses a solid sorbent to retain the analyte while interfering compounds are washed away, or vice-versa. Different SPE sorbents (e.g., C18, mixed-mode cation exchange) can be used depending on the specific properties of the analyte and the matrix.

A combination of LLE and SPE often provides the cleanest extracts for sensitive LC-MS/MS analysis.[5]

Q4: Why is a stable isotope-labeled internal standard (SIL-IS) so important for accurate quantification?

A4: A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C or ²H). The SIL-IS is chemically identical to the analyte and will therefore have the same extraction recovery, chromatographic retention time, and ionization efficiency. Because it has a different mass, the mass spectrometer can distinguish it from the endogenous analyte. By adding a known amount of the SIL-IS to each sample at the beginning of the sample preparation process, it can effectively compensate for variations in sample recovery and, most importantly, for matrix-induced ion suppression or enhancement.

Q5: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is better for analyzing this compound?

A5: For the analysis of auxins like this compound, ESI is generally more commonly used and often provides better sensitivity. However, ESI can also be more susceptible to matrix effects than APCI. If significant and persistent ion suppression is observed with ESI, testing APCI may be a viable alternative. The choice of ionization mode (positive or negative) should also be optimized. For indoleacetic acids, both positive and negative ion modes have been used, and the optimal mode can depend on the specific instrument and mobile phase conditions.

Experimental Protocols

Protocol 1: General Workflow for Auxin Analysis from Plant Tissue

This protocol outlines the key steps from sample collection to data analysis.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A 1. Sample Collection & Homogenization (Flash-freeze in liquid nitrogen) B 2. Addition of Stable Isotope-Labeled Internal Standard (SIL-IS) A->B C 3. Extraction (e.g., with 80% Methanol) B->C D 4. Cleanup: Liquid-Liquid Extraction (LLE) (Optional, for very complex matrices) C->D E 5. Cleanup: Solid-Phase Extraction (SPE) D->E F 6. Evaporation & Reconstitution E->F G 7. Injection into LC-MS/MS System F->G H 8. Chromatographic Separation G->H I 9. Mass Spectrometric Detection (MRM Mode) H->I J 10. Peak Integration I->J K 11. Quantification (Ratio of Analyte to SIL-IS) J->K

General workflow for auxin analysis.
Protocol 2: Detailed Solid-Phase Extraction (SPE) for Auxin Purification

This protocol provides a more detailed procedure for the SPE cleanup step, a critical stage for minimizing matrix effects.

start Start with Crude Plant Extract condition 1. Condition SPE Cartridge (e.g., C18) - Methanol - Water start->condition load 2. Load Sample Extract condition->load wash 3. Wash Cartridge (Remove polar interferences) - e.g., 5% Methanol in Water load->wash elute 4. Elute Auxins (with a stronger organic solvent) - e.g., 80% Methanol or Acetonitrile wash->elute collect 5. Collect Eluate elute->collect end Proceed to Evaporation & Reconstitution collect->end

Detailed Solid-Phase Extraction workflow.

Quantitative Data Summary

Sample Preparation Technique Relative Cost Time per Sample Effectiveness in Removing Interferences Expected Impact on Ion Suppression
Dilute-and-Shoot LowVery ShortLowHigh potential for significant ion suppression.
Protein Precipitation LowShortModerate (removes proteins but not other small molecules)Moderate to high ion suppression from remaining matrix components.
Liquid-Liquid Extraction (LLE) ModerateModerateGood (removes compounds based on polarity)Can significantly reduce ion suppression, but effectiveness depends on the choice of solvents.
Solid-Phase Extraction (SPE) Moderate-HighModerate-LongHigh (can be very selective for the analyte)Generally provides the most significant reduction in ion suppression.[4]
LLE followed by SPE HighLongVery HighOffers the most comprehensive cleanup, leading to the lowest levels of ion suppression.[5]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow for troubleshooting inconsistent results in your LC-MS/MS analysis of this compound.

start Inconsistent Results Observed q1 Are you using a stable isotope-labeled internal standard (SIL-IS)? start->q1 implement_is Implement a suitable SIL-IS for This compound. q1->implement_is No q2 Is your sample preparation protocol highly standardized? q1->q2 Yes implement_is->q2 standardize_prep Review and standardize every step of the sample preparation protocol. q2->standardize_prep No q3 Have you checked for carryover? q2->q3 Yes standardize_prep->q3 check_carryover Inject blank samples after a high concentration standard or sample. q3->check_carryover No end Results should improve. If issues persist, consider further method development. q3->end Yes check_carryover->end

Troubleshooting logic for inconsistent results.

References

Technical Support Center: Optimizing Mobile Phase for Indole-4-Acetic Acid HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of indole-4-acetic acid (4-IAA).

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control in the mobile phase for indole-4-acetic acid (4-IAA) analysis?

A1: The most critical parameter is the mobile phase pH. Indole-4-acetic acid is an acidic compound with an estimated pKa similar to its isomer, indole-3-acetic acid (pKa ≈ 4.75).[1] To achieve consistent retention and symmetrical peak shapes in reversed-phase HPLC, it is crucial to maintain the mobile phase pH at least 1.5 to 2 pH units below the analyte's pKa.[2] A pH range of 2.5–3.5 is generally recommended to ensure that 4-IAA is in its non-ionized, more hydrophobic form, leading to better interaction with the C18 stationary phase.[2][3][4]

Q2: What are the recommended starting solvents for developing a mobile phase for 4-IAA?

A2: For reversed-phase HPLC of 4-IAA, the most common mobile phase consists of a mixture of water (aqueous component) and an organic modifier. The typical organic solvents used are acetonitrile (ACN) and methanol (MeOH).[5] Acetonitrile is often preferred due to its lower viscosity and better UV transparency.[5] The aqueous component should contain an acidifier or a buffer to control the pH.

Q3: Should I use an isocratic or gradient elution for 4-IAA analysis?

A3: The choice between isocratic and gradient elution depends on the complexity of your sample matrix. For relatively clean samples containing only 4-IAA, a simple isocratic method may be sufficient.[6] However, if your sample contains multiple components with different polarities, or if you observe co-eluting peaks, a gradient elution will likely provide better separation and resolution.[7] A gradient elution, where the proportion of the organic solvent is increased over time, is often more effective for separating complex mixtures.[7]

Q4: How should I prepare my mobile phase to ensure reproducibility?

A4: To ensure reproducibility, always prepare your mobile phase fresh daily.[5] Filter all aqueous components and buffers through a 0.22 or 0.45 µm filter to remove particulate matter that could damage the HPLC system.[5] It is also essential to degas the mobile phase before use to prevent the formation of air bubbles in the pump and detector, which can cause baseline instability and inaccurate results.[8] When using buffers, ensure the pH of the aqueous portion is adjusted before adding the organic solvent, as the addition of the organic modifier can alter the pH.[5]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My peak for indole-4-acetic acid is tailing. What are the likely causes and how can I fix it?

A: Peak tailing for acidic compounds like 4-IAA is a common issue in reversed-phase HPLC. The primary causes and their solutions are outlined below.

  • Cause 1: Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of 4-IAA (around 4.75), a mixed population of ionized and non-ionized forms of the analyte will exist, leading to peak tailing.[3][9] The ionized form is more polar and interacts less with the stationary phase, eluting earlier and contributing to the tail.

    • Solution: Lower the mobile phase pH to a range of 2.5-3.5 using an acidifier like formic acid or acetic acid.[2][10] This ensures that the 4-IAA is fully protonated (non-ionized).

  • Cause 2: Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica-based stationary phase can be deprotonated at higher pH values and interact with the analyte, causing peak tailing.[11][12]

    • Solution: In addition to lowering the pH, using a high-purity, end-capped C18 column can minimize the number of accessible silanol groups. Increasing the buffer concentration in your mobile phase (e.g., 20-50 mM) can also help to mask the residual silanol activity.[3]

  • Cause 3: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[4][11]

    • Solution: Reduce the injection volume or dilute your sample and re-inject.[4]

Q: I am observing peak fronting for my 4-IAA peak. What could be the issue?

A: Peak fronting is less common than tailing for acidic compounds but can occur under certain conditions.

  • Cause 1: Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher organic content) than your mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.[4][9]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, keep the injection volume as small as possible.[3][4]

  • Cause 2: Column Degradation: A void or channel in the column packing can lead to distorted peaks, including fronting.[4][10]

    • Solution: This usually indicates a problem with the column itself, which may need to be replaced. Using a guard column can help extend the life of your analytical column.[10]

Problem 2: Unstable or Drifting Retention Times

Q: The retention time for my 4-IAA peak is shifting between injections. What should I check?

A: Fluctuating retention times can compromise the reliability of your analytical method. Here are the common culprits:

  • Cause 1: Inconsistent Mobile Phase Composition: If your HPLC system's proportioning valves are not working correctly, or if the mobile phase is not adequately mixed, the solvent composition delivered to the column can vary.

    • Solution: Purge the pump lines to remove any air bubbles. If the problem persists, try pre-mixing the mobile phase manually to see if the retention times stabilize. Ensure your mobile phase is well-degassed.[8]

  • Cause 2: Fluctuations in Column Temperature: The temperature of the HPLC column can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout your analytical run.

  • Cause 3: Lack of Column Equilibration: If the column is not properly equilibrated with the mobile phase before each injection, you may observe drifting retention times, especially at the beginning of a sequence.

    • Solution: Ensure the column is equilibrated for a sufficient amount of time (typically 10-15 column volumes) with the initial mobile phase conditions before starting your analysis.

Data Presentation

Table 1: Effect of Mobile Phase pH on Retention and Peak Shape of an Acidic Analyte (General Example)

Mobile Phase pHAnalyte FormExpected Retention TimeExpected Peak Shape
pH < pKa - 2Non-ionizedLongerSymmetrical
pH ≈ pKaMixed (Ionized & Non-ionized)Shorter & Potentially UnstableBroad, Tailing, or Split
pH > pKa + 2IonizedShorterMay show tailing due to secondary interactions

Table 2: Common Mobile Phase Compositions for Indole Acetic Acid Analysis

Organic ModifierAqueous ComponentAdditive/BufferElution ModeReference
MethanolWater1% Acetic AcidIsocratic (60:40)[6]
MethanolWater0.3% Acetic AcidGradient[11]
AcetonitrileWater0.1% Formic AcidGradient[9]
MethanolWater4.5% Acetic AcidGradient[13]

Experimental Protocols

General HPLC Method for Indole-4-Acetic Acid Analysis

This protocol provides a starting point for developing a robust HPLC method for 4-IAA. Optimization will likely be required based on your specific instrumentation and sample matrix.

  • Instrumentation:

    • HPLC system with a binary or quaternary pump

    • Autosampler

    • Column oven

    • UV or Fluorescence detector

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase A: Water with 0.1% Formic Acid (pH ≈ 2.7)

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient Program (Example):

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B (linear gradient)

      • 15-18 min: 90% B (hold)

      • 18-18.1 min: 90% to 10% B (return to initial conditions)

      • 18.1-25 min: 10% B (equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 280 nm or Fluorescence (Excitation: 280 nm, Emission: 350 nm)

  • Sample Preparation (from plant tissue - general example): [13][14]

    • Homogenize 1g of tissue in 8 mL of an extraction solvent (e.g., methanol:water:formic acid, 15:4:1) on ice.

    • Centrifuge the homogenate and collect the supernatant.

    • Perform a solid-phase extraction (SPE) cleanup step to remove interfering compounds.

    • Evaporate the purified extract to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for HPLC analysis.

Visualizations

TroubleshootingWorkflow start Start: Chromatographic Issue Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Instability? peak_shape->retention_time No tailing Peak Tailing peak_shape->tailing Yes fronting Peak Fronting peak_shape->fronting Yes, Fronting pressure High Backpressure? retention_time->pressure No drifting Drifting Retention retention_time->drifting Yes high_pressure High Pressure pressure->high_pressure Yes end Problem Resolved pressure->end No check_ph Check Mobile Phase pH (Is it pH < pKa - 2?) tailing->check_ph check_sample_solvent Check Sample Solvent (Match with mobile phase) fronting->check_sample_solvent check_equilibration Ensure Proper Equilibration (10-15 column volumes) drifting->check_equilibration check_blockage Check for Blockages (Frits, guard column) high_pressure->check_blockage check_overload Reduce Sample Load (Dilute or inject less) check_ph->check_overload check_column_tailing Check Column Condition (Use end-capped column) check_overload->check_column_tailing check_column_tailing->end check_column_fronting Check for Column Void (Replace column if necessary) check_sample_solvent->check_column_fronting check_column_fronting->end check_mobile_phase_prep Check Mobile Phase Prep (Fresh, degassed, pre-mixed) check_equilibration->check_mobile_phase_prep check_temp Use Column Oven check_mobile_phase_prep->check_temp check_temp->end check_buffer_precip Check for Buffer Precipitation check_blockage->check_buffer_precip check_buffer_precip->end

Caption: Troubleshooting workflow for common HPLC issues.

Caption: General experimental workflow for 4-IAA analysis.

References

"preventing isomerization during 2-(1H-Indol-4-YL)acetic acid synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing isomerization during the synthesis of 2-(1H-Indol-4-YL)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound that is prone to isomerization?

A1: The Fischer indole synthesis is a widely used and versatile method for preparing indole derivatives, including substituted indole acetic acids.[1] However, when using an unsymmetrical ketone as a precursor, this method can lead to the formation of regioisomers. For the synthesis of this compound, a potential isomerization could result in the formation of other positional isomers of indole acetic acid, such as the 2-, 3-, 5-, 6-, or 7-substituted isomers.

Q2: What is the primary cause of isomerization in the Fischer indole synthesis of this compound?

A2: The formation of isomers in the Fischer indole synthesis arises from the non-regioselective reaction of the arylhydrazine with an unsymmetrical ketone. The key step that determines the regioselectivity is the acid-catalyzed[2][2]-sigmatropic rearrangement of the initially formed hydrazone. The direction of this rearrangement dictates which of the two possible enamine intermediates is formed, leading to the corresponding indole regioisomers.

Q3: How can I determine the ratio of this compound to its isomers in my product mixture?

A3: Several analytical techniques can be employed to separate and quantify the isomers of indole acetic acid:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying isomers. A reversed-phase C18 column with a suitable mobile phase, often a mixture of acetonitrile or methanol and an acidic aqueous buffer, can achieve good separation.[2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to distinguish between isomers based on the unique chemical shifts and coupling constants of the protons and carbons on the indole ring and the acetic acid side chain.[5][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for the identification and quantification of volatile derivatives of the indole acetic acid isomers.

Troubleshooting Guides

Issue 1: Poor regioselectivity with a high percentage of undesired isomers.

Possible Cause 1: Inappropriate Acid Catalyst

The choice and concentration of the acid catalyst can significantly impact the regioselectivity of the Fischer indole synthesis.[8]

Troubleshooting Steps:

  • Catalyst Screening: Experiment with a range of Brønsted and Lewis acids. While a variety of acids can be used, their acidity can influence the product ratio.[1][9]

  • Concentration Optimization: For catalysts like polyphosphoric acid (PPA), the concentration is crucial. Varying the concentration can alter the isomeric ratio.[8]

  • Milder Acids: Consider using milder acids such as acetic acid or p-toluenesulfonic acid, which may offer better regioselectivity in some cases.

Possible Cause 2: Reaction Temperature

Higher reaction temperatures can sometimes lead to decreased selectivity and the formation of side products.

Troubleshooting Steps:

  • Lower Reaction Temperature: Attempt the reaction at a lower temperature for a longer duration.

  • Stepwise Temperature Profile: Gradually increase the temperature to the desired point to allow for controlled formation of the desired intermediate.

Data Presentation: HPLC Method for Isomer Analysis

ParameterCondition
Column Reversed-phase C8 or C18, 150 x 4.6 mm
Mobile Phase Isocratic mixture of Methanol and 1% Acetic Acid (e.g., 60:40 v/v)[4]
Flow Rate 1.0 mL/min[4]
Detection UV at 270-280 nm or Fluorescence (Excitation: 282 nm, Emission: 360 nm)[4]
Injection Volume 10 µL
Issue 2: Difficulty in purifying the desired this compound from its isomers.

Possible Cause: Similar physicochemical properties of the isomers.

Positional isomers often have very similar polarities and boiling points, making separation by standard techniques challenging.

Troubleshooting Steps:

  • Flash Column Chromatography Optimization:

    • Use a high-resolution silica gel.

    • Employ a shallow solvent gradient with a non-polar/polar solvent system (e.g., hexane/ethyl acetate with a small amount of acetic acid).

    • Monitor fractions carefully using a sensitive detection method like TLC with a UV lamp.

  • Preparative HPLC: If column chromatography is ineffective, preparative HPLC is a powerful technique for isolating pure isomers.

  • Recrystallization: If the product is a solid, fractional recrystallization from different solvent systems may be effective.

Experimental Protocols

General Protocol for Fischer Indole Synthesis of Ethyl 2-(1H-Indol-4-YL)acetate

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 3-aminophenylhydrazine hydrochloride (1 equivalent) in a suitable solvent such as ethanol.

    • Add sodium acetate (1.1 equivalents) and stir until dissolved.

    • Add ethyl 4,4-diethoxybutanoate (1 equivalent) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

    • Once the hydrazone formation is complete, the product can be isolated or used directly in the next step.

  • Indolization (Cyclization):

    • To the hydrazone, add an acid catalyst. Polyphosphoric acid (PPA) is commonly used. The amount of PPA should be sufficient to ensure a stirrable paste.

    • Heat the reaction mixture to 80-100 °C for 1-3 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a base (e.g., NaOH solution) to pH 7-8.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Hydrolysis to this compound:

    • Dissolve the purified ethyl 2-(1H-indol-4-yl)acetate in a mixture of ethanol and aqueous sodium hydroxide solution.

    • Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

    • Remove the ethanol under reduced pressure.

    • Acidify the aqueous solution with dilute HCl to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry to obtain this compound.

Mandatory Visualizations

Fischer_Indole_Synthesis_Mechanism cluster_start Starting Materials Arylhydrazine Arylhydrazine Hydrazone Hydrazone Intermediate Arylhydrazine->Hydrazone Ketone Unsymmetrical Ketone Ketone->Hydrazone Enamine Enamine Intermediate Hydrazone->Enamine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic Isomer Isomeric Product Enamine->Isomer Alternative enamine formation Diimine Di-imine Intermediate Sigmatropic->Diimine Cyclization Cyclization & Aromatization Diimine->Cyclization Product Desired Indole Product (e.g., this compound) Cyclization->Product Isomer->Sigmatropic

Caption: Fischer Indole Synthesis Mechanism.

Troubleshooting_Workflow Start Isomerization Observed CheckCatalyst Review Acid Catalyst Start->CheckCatalyst CheckTemp Review Reaction Temperature CheckCatalyst->CheckTemp No OptimizeCatalyst Screen Different Catalysts & Optimize Concentration CheckCatalyst->OptimizeCatalyst Yes OptimizeTemp Lower Reaction Temperature CheckTemp->OptimizeTemp Yes Analyze Analyze Isomer Ratio (HPLC, NMR) CheckTemp->Analyze No OptimizeCatalyst->Analyze OptimizeTemp->Analyze Purify Optimize Purification (Chromatography, Recrystallization) Analyze->Purify End Desired Purity & Yield Achieved Purify->End

Caption: Troubleshooting Isomerization.

Regioselectivity_Factors Regioselectivity Regioselectivity (Isomer Ratio) Catalyst Acid Catalyst (Type & Concentration) Catalyst->Regioselectivity Temperature Reaction Temperature Temperature->Regioselectivity Substrate Substrate Structure (Hydrazone & Ketone) Substrate->Regioselectivity Solvent Solvent Solvent->Regioselectivity

Caption: Factors Affecting Regioselectivity.

References

"troubleshooting poor plant response to 2-(1H-Indol-4-YL)acetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 2-(1H-Indol-4-YL)acetic acid is a structural isomer of the common plant hormone Indole-3-acetic acid (IAA). Due to limited specific research on the 4-yl isomer, this guide is based on the established principles of auxin activity and troubleshooting for synthetic auxins. Optimal concentrations and specific plant responses may vary and require empirical determination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it expected to function in plants?

A1: this compound is a synthetic auxin, a class of plant growth regulators that mimic the effects of the natural plant hormone Indole-3-acetic acid (IAA).[1][2][3] Like other auxins, it is expected to be involved in various plant growth and developmental processes, including cell elongation, cell division, root initiation, and callus formation.[4] The position of the acetic acid group on the indole ring (position 4 instead of the natural 3) may influence its activity, stability, and interaction with plant receptors, potentially leading to different optimal concentrations and responses compared to IAA.

Q2: What are the typical applications of auxins like this compound in a research setting?

A2: Auxins are fundamental tools in plant tissue culture and research. Their primary applications include:

  • Inducing adventitious root formation: Stimulating root growth from stem or leaf cuttings.

  • Promoting callus culture: Inducing the formation of undifferentiated plant cell masses (callus) from explants.[5]

  • Studying plant development: Investigating the role of auxin in processes like apical dominance, tropisms, and vascular tissue development.

  • Somatic embryogenesis: In combination with other plant hormones, inducing the development of embryos from somatic cells.

Q3: I am not seeing the expected rooting or callus formation. What are the first things I should check?

A3: When encountering a poor plant response to a new synthetic auxin, it is crucial to systematically review your experimental setup. The primary factors to verify are:

  • Concentration: The optimal concentration for a synthetic auxin can differ significantly from that of IAA. It is advisable to test a wide range of concentrations.

  • Compound Integrity: Ensure the compound has been stored correctly to prevent degradation.

  • Media Preparation: Double-check the pH of your culture medium and ensure all components were added correctly.

  • Explant Health: The physiological state of the source plant material is critical for a successful response.

Troubleshooting Guides

Issue 1: Poor or No Adventitious Root Formation

Symptoms: Cuttings or explants fail to develop roots, develop very few roots, or the rooting process is significantly delayed.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Auxin Concentration The biological activity of auxin isomers can vary. Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.01, 0.1, 1.0, 5.0, 10.0 mg/L).[4]
Compound Degradation Synthetic auxins can be sensitive to light and temperature. Prepare fresh stock solutions and store them in the dark at 2-8°C. For long-term storage, keep the powdered compound in a cool, dry, and dark place.
Incorrect Application Method For cuttings, ensure the basal end is consistently in contact with the auxin-containing medium. For explants in agar, ensure proper orientation and contact.
Genotype/Species Recalcitrance Some plant species or varieties are naturally difficult to root.[6] Try using younger, more juvenile explant material. Consider a pre-treatment with a low-concentration cytokinin to stimulate cell division before auxin application.
Environmental Stress Ensure optimal culture conditions, including temperature, light intensity, and humidity.[7] High temperatures can accelerate auxin degradation.
Issue 2: Callus Induction is Weak, or the Callus Turns Brown and Dies

Symptoms: Explants show little to no callus formation. The callus that does form quickly turns brown or black and ceases to grow.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Auxin/Cytokinin Ratio Callus induction is often dependent on a specific balance between auxin and cytokinin.[5] While keeping the this compound concentration constant, vary the concentration of the cytokinin (e.g., 6-BAP, Kinetin) in the medium.
Oxidation of Phenolic Compounds Browning is a common issue caused by the oxidation of phenolic compounds released from wounded plant tissue.[8][9][10][11] To mitigate this: - Add antioxidants such as ascorbic acid (50-100 mg/L) or citric acid to the culture medium. - Incorporate activated charcoal (0.1-0.5%) into the medium.[8] - Perform initial culture incubation in the dark. - Subculture the explants to fresh medium more frequently.
High Auxin Concentration Excessively high concentrations of some synthetic auxins can be toxic to plant tissues and lead to necrosis.[12] Test a lower range of concentrations for this compound.
Nutrient Deficiency or Imbalance Ensure the basal salt medium (e.g., MS, B5) is appropriate for the plant species and prepared correctly. Browning can sometimes be exacerbated by the medium composition.[10][11]

Quantitative Data Summary

The following tables provide typical concentration ranges for commonly used auxins in plant tissue culture. These can serve as a starting point for optimizing the concentration of this compound.

Table 1: Typical Auxin Concentrations for Root Induction

AuxinPlant SpeciesConcentration Range (mg/L)Observed Effect
Indole-3-butyric acid (IBA)Pisum sativum1.0 - 5.0Increased number and length of adventitious roots.[13]
1-Naphthaleneacetic acid (NAA)Zea mays0.01 - 1.0 µMInhibition of primary root elongation, promotion of lateral root formation.[14]
Indole-3-acetic acid (IAA)Ficus carica2.5Optimal for root formation percentage and number of roots.[15]

Table 2: Typical Auxin and Cytokinin Concentrations for Callus Induction

AuxinCytokininPlant SpeciesAuxin Conc. (mg/L)Cytokinin Conc. (mg/L)Observed Effect
2,4-D6-BAOryza sativa2.00.5High-frequency callus induction.
NAA6-BACasuarina equisetifolia0.10.1 (TDZ)Optimal callus induction.[16]
IAAKinetinNicotiana tabacum2.00.2Prolific callus growth.

Experimental Protocols

Protocol 1: Adventitious Root Induction from Stem Cuttings
  • Preparation of Plant Material:

    • Select healthy, young stems from the source plant.

    • Prepare 3-5 cm long cuttings, each with at least two nodes. Make a clean, angled cut at the base.

    • Surface sterilize the cuttings by washing with a mild detergent, followed by a 70% ethanol wash for 30-60 seconds, and then a 10-15 minute soak in a 10-20% commercial bleach solution with a drop of Tween-20.

    • Rinse the cuttings 3-4 times with sterile distilled water.

  • Culture Medium Preparation:

    • Prepare a basal medium such as Murashige and Skoog (MS) or Gamborg's B5, supplemented with 2-3% sucrose.

    • Adjust the pH of the medium to 5.7-5.8.

    • Add agar (0.7-0.8%) and autoclave.

    • After the medium has cooled to about 50-60°C, add filter-sterilized this compound to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L).

    • Dispense the medium into sterile culture vessels.

  • Culture Initiation and Maintenance:

    • Insert the basal end of the sterilized cuttings into the solidified medium.

    • Seal the culture vessels and place them in a growth chamber at 25 ± 2°C with a 16-hour photoperiod.

    • Observe the cuttings weekly for signs of root initiation and growth. Record the percentage of cuttings forming roots, the number of roots per cutting, and the average root length after 4-6 weeks.

Protocol 2: Callus Induction from Leaf Explants
  • Preparation of Plant Material:

    • Select young, fully expanded leaves from a healthy source plant.

    • Surface sterilize the leaves using the same procedure as for stem cuttings.

  • Culture Medium Preparation:

    • Prepare a basal medium (e.g., MS) with 3% sucrose.

    • Add this compound (e.g., at 1.0 mg/L) and a cytokinin such as 6-Benzylaminopurine (6-BAP) (e.g., at 0.5 mg/L).

    • Adjust the pH to 5.7-5.8, add agar, and autoclave.

    • Dispense the sterile medium into petri dishes.

  • Culture Initiation and Maintenance:

    • Cut the sterilized leaves into small sections (approximately 1 cm²), avoiding the midrib.

    • Place the leaf explants with the abaxial (lower) side in contact with the medium.

    • Seal the petri dishes with parafilm and incubate in the dark at 25 ± 2°C.

    • Observe the explants for callus formation at the cut edges.

    • Subculture the developing callus to fresh medium every 2-3 weeks to promote proliferation and prevent browning.

Visualizations

Auxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin This compound TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome Enters ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Degraded_Aux_IAA Degraded Aux/IAA Proteasome->Degraded_Aux_IAA ARE Auxin Response Element (ARE) ARF->ARE Binds to Auxin_Genes Auxin-Responsive Genes ARE->Auxin_Genes Activates transcription Plant_Response Plant Response (Cell Elongation, Division, etc.) Auxin_Genes->Plant_Response Leads to

Caption: Generalized auxin signaling pathway.

Troubleshooting_Workflow Start Poor Plant Response Observed Check_Conc Is the auxin concentration optimized? Start->Check_Conc Check_Viability Is the compound viable? (Fresh stock, proper storage) Check_Conc->Check_Viability Yes Optimize_Conc Action: Perform dose-response experiment Check_Conc->Optimize_Conc No Check_Media Is the culture medium correct? (pH, nutrients) Check_Viability->Check_Media Yes Prepare_Fresh Action: Prepare fresh stock solution Check_Viability->Prepare_Fresh No Check_Explant Is the explant material healthy and responsive? Check_Media->Check_Explant Yes Remake_Media Action: Remake medium, verify pH Check_Media->Remake_Media No Select_New_Explant Action: Use younger, healthier explants Check_Explant->Select_New_Explant No Success Problem Resolved Check_Explant->Success Yes Optimize_Conc->Check_Viability Prepare_Fresh->Check_Media Remake_Media->Check_Explant Select_New_Explant->Success

Caption: Logical workflow for troubleshooting poor plant response.

References

"reducing background noise in 2-(1H-Indol-4-YL)acetic acid detection"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(1H-Indol-4-YL)acetic Acid Detection

Welcome to the technical support center for the analysis of this compound and related indole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly the issue of high background noise during detection.

Frequently Asked Questions (FAQs)

Section 1: Sample Preparation & Extraction

Q1: I'm observing a high, noisy baseline in my LC-MS chromatogram. Could my sample preparation be the cause?

A1: Yes, sample preparation is a critical step and a primary source of background noise.[1][2] High background can stem from several factors related to your sample matrix, which includes all components other than your target analyte.[3] Key culprits include:

  • Matrix Effects: Co-elution of endogenous components like proteins, lipids, and salts can interfere with the ionization of your target analyte, a phenomenon known as ion suppression or enhancement.[2][3] Phospholipids are a major cause of ion suppression in plasma samples.[2]

  • Contaminants: Impurities from solvents, reagents, or collection tubes can introduce extraneous peaks and elevate the baseline.[4][5]

  • Insufficient Cleanup: Inadequate removal of complex matrix components will lead to a "dirty" sample, causing significant noise and potential instrument contamination.[1][5]

Q2: What is the most effective way to clean up my biological samples (e.g., plasma, urine, cell lysate) to reduce matrix effects?

A2: Solid-Phase Extraction (SPE) is a highly effective and widely used technique for sample clean-up and concentration of analytes from complex biological matrices.[3][6][7] SPE can selectively extract your analyte while removing interfering matrix components.[3] Other common techniques include Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).[1][2] For particularly challenging matrices, combining techniques, such as PPT followed by SPE, can yield cleaner extracts.

Q3: Can you provide a starting point for an SPE protocol for an indole-based compound like this compound?

A3: Absolutely. A generic yet robust SPE protocol is an excellent starting point. This protocol should be optimized for your specific analyte and matrix.

Experimental Protocol: General Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific application.

Materials:

  • SPE Cartridges (e.g., Polymeric mixed-mode, C18)[6]

  • HPLC-grade or MS-grade solvents (Methanol, Acetonitrile, Water)[4][8]

  • pH adjustment reagents (e.g., formic acid, ammonium hydroxide)

  • SPE Vacuum Manifold or Positive Pressure Manifold

Methodology:

  • Sample Pre-treatment: The goal is to ensure your analyte is in a state suitable for retention on the SPE sorbent.[9] For acidic compounds like indoleacetic acids, this often involves adjusting the sample pH to be at least 2 units below the analyte's pKa to ensure it is in a neutral, unionized state for reversed-phase SPE. Dilute viscous samples (e.g., plasma) with an appropriate buffer.[9]

  • Conditioning: Pass 1-2 cartridge volumes of methanol through the SPE cartridge to solvate the sorbent.[6]

  • Equilibration: Pass 1-2 cartridge volumes of deionized water or your initial mobile phase buffer through the cartridge. Do not let the sorbent go dry.[6]

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).[6]

  • Washing: Pass 1-2 cartridge volumes of a weak solvent (e.g., 5% methanol in water) to wash away weakly bound interferences without eluting the target analyte.[6][7]

  • Elution: Elute your analyte using a small volume of a strong organic solvent (e.g., methanol or acetonitrile).[6] For acidic analytes, adding a small amount of a basic modifier (like ammonium hydroxide) to the elution solvent can improve recovery.

  • Dry-Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of your initial mobile phase for injection.[7]

Section 2: LC-MS System & Method Parameters

Q4: My baseline is noisy even when injecting a solvent blank. What parts of the HPLC/LC-MS system should I check?

A4: If a blank injection is noisy, the issue likely lies within the LC-MS system itself. Here is a troubleshooting checklist:

  • Mobile Phase Quality: Ensure you are using high-purity, LC-MS grade solvents and additives.[8][10] Water is a common source of contamination.[4] Old or degraded solvents, especially those containing TFA, can cause baseline drift and noise.[11]

  • Degassing: Inadequate degassing of the mobile phase can introduce air bubbles, leading to a pulsating baseline and pressure fluctuations.[4][11] Ensure your online degasser is functioning correctly.[4]

  • Pump Performance: Worn pump seals or faulty check valves can cause inconsistent flow rates and pressure pulsations, resulting in rhythmic baseline noise.[4][12]

  • System Contamination: Contamination can build up in tubing, fittings, the injection port, or the column.[10] Flushing the system thoroughly is recommended.[13] Sometimes, contaminants from previous analyses can leach off a dirty column.[4]

  • Detector/MS Source: A dirty ion source (cone, needle, transfer tube) is a common cause of high background noise in mass spectrometers.[13] Regular cleaning is essential.

Q5: How can I optimize my MS parameters to improve the signal-to-noise (S/N) ratio for this compound?

A5: Optimizing MS parameters is crucial for achieving the best sensitivity.[8] Key parameters to investigate include:

  • Source Parameters: Adjust settings like ion spray voltage, sheath and auxiliary gas flows, and ion transfer tube/vaporizer temperature.[14] These parameters affect the efficiency of desolvation and ionization.[8]

  • Collision Energy (for MS/MS): Optimize the collision energy to ensure efficient fragmentation of your precursor ion, leading to a strong product ion signal.

  • Automatic Gain Control (AGC) / Injection Time: These settings control the number of ions in the mass analyzer. Proper adjustment can prevent space-charge effects and improve mass accuracy and resolution.[15][16]

Data Presentation: Impact of MS Parameter Optimization

While specific quantitative data for this compound is proprietary, the following table illustrates the typical impact of optimizing key MS parameters on signal intensity and S/N ratio for a small molecule analyte.

ParameterSetting A (Non-Optimized)Setting B (Optimized)Typical % Improvement in S/N
Sheath Gas Flow 20 (arbitrary units)45 (arbitrary units)50-150%
Auxiliary Gas Flow 5 (arbitrary units)15 (arbitrary units)30-100%
Ion Transfer Temp. 275 °C325 °C40-120%
Collision Energy 15 V25 V100-500% (Fragment Dependent)

Note: This data is illustrative. Optimal values are instrument and compound-specific and must be determined empirically.

Troubleshooting Workflows & Diagrams

The following diagrams provide visual guides for troubleshooting and experimental design.

G cluster_0 Troubleshooting High Background Noise start High Background Noise Observed q1 Inject Solvent Blank. Is Baseline Still Noisy? start->q1 check_mp Check Mobile Phase: - Use Fresh LC-MS Grade Solvents - Ensure Proper Degassing q1->check_mp  YES check_prep Review Sample Preparation: - Matrix Effects? - Contaminants? q1->check_prep NO   system_path YES check_hw Inspect LC Hardware: - Flush System - Check Pump Seals/Valves - Clean MS Ion Source check_mp->check_hw sample_path NO optimize_spe Optimize Sample Cleanup: - Implement/Refine SPE Protocol - Consider LLE or PPT check_prep->optimize_spe YES

Caption: A logical workflow for diagnosing high background noise.

G cluster_1 Optimized SPE Workflow pretreatment 1. Sample Pre-treatment (e.g., pH adjust, dilute) conditioning 2. Condition (Methanol) pretreatment->conditioning equilibration 3. Equilibrate (Water/Buffer) conditioning->equilibration loading 4. Load Sample equilibration->loading washing 5. Wash (Weak Solvent) loading->washing elution 6. Elute (Strong Solvent) washing->elution reconstitution 7. Dry & Reconstitute in Mobile Phase elution->reconstitution analysis Inject for LC-MS Analysis reconstitution->analysis

Caption: Key steps in a solid-phase extraction (SPE) protocol.

G Potential Sources of Analytical Interference cluster_sample Sample Matrix cluster_system LC-MS System center Analyte Signal (this compound) lipids Lipids lipids->center salts Salts salts->center proteins Proteins proteins->center metabolites Other Metabolites metabolites->center solvents Solvent Impurities solvents->center bleed Column Bleed bleed->center leachables Plasticizers/Leachables leachables->center carryover Carryover carryover->center

Caption: Common sources of interference in LC-MS analysis.

References

Technical Support Center: Enhancing the Stability of 2-(1H-Indol-4-YL)acetic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2-(1H-Indol-4-YL)acetic acid (4-IAA) stock solutions. By understanding the factors that contribute to its degradation, you can ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in stock solutions?

The primary cause of degradation for indoleacetic acid and its derivatives is exposure to light, a process known as photodegradation.[1][2] This degradation can be rapid, with significant loss of the active compound in a matter of days when exposed to standard laboratory white light.[1] The presence of certain salts and micronutrients in culture media, particularly iron, can act synergistically with light to accelerate this degradation.[3]

Q2: What is the best solvent for preparing a stable stock solution of this compound?

This compound is sparingly soluble in water.[4] Therefore, initial dissolution in a small amount of a suitable organic solvent or an alkaline solution is necessary. Common choices include:

  • 95% Ethanol: A widely used solvent for initial dissolution.[5][6]

  • Dimethyl Sulfoxide (DMSO): Another effective solvent for creating a concentrated stock.[7]

  • 1N Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): Dissolving the powder in a few drops of 1N NaOH or KOH before diluting with water is a common and effective method.[6][8][9]

After initial dissolution, the stock solution can be brought to the final volume with distilled or deionized water. The choice of solvent may depend on the specific requirements of your experiment and the tolerance of your biological system to residual solvent.

Q3: How should I store my this compound stock solution to maximize its stability?

To maximize stability, stock solutions should be stored with the following considerations:

  • Temperature: For long-term storage, freezing at -20°C is highly recommended.[10][11] For short-term storage, refrigeration at 2-8°C is acceptable.[10]

  • Light Protection: It is critical to protect the solution from light. Store solutions in amber vials or wrap the container with aluminum foil.[6][10][12]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can contribute to degradation, it is best to aliquot the stock solution into single-use volumes.[11][13]

Q4: Can I autoclave my media after adding this compound?

Autoclaving media containing this compound is generally not recommended. Studies on the closely related indole-3-acetic acid (IAA) have shown that autoclaving can lead to a significant loss of the compound, with reports of up to 40% degradation.[1][14] It is best practice to prepare a concentrated, filter-sterilized stock solution and add it to the autoclaved and cooled media.[6]

Q5: At what pH is this compound most stable?

Based on studies of indole-3-acetic acid, the compound is relatively stable in a pH range of 4 to 10 during procedures like autoclaving.[10][15] However, degradation can occur at a more acidic pH, with a 10-15% loss reported at pH 2.[10][15] For general stock solution preparation and storage, maintaining a pH between 6 and 7 is advisable.

Troubleshooting Guide

Issue: I am observing inconsistent or lower-than-expected biological activity in my experiments.

This issue often points to the degradation of your this compound stock solution. Follow this troubleshooting guide to identify the potential cause.

Troubleshooting Workflow

start Inconsistent or Low Activity Observed q1 Was the stock solution prepared fresh? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was the stock solution and final media protected from light? a1_yes->q2 cause1 Potential Cause: Degradation of aged stock solution a1_no->cause1 action1 Action: Prepare fresh solution before each experiment. cause1->action1 end Issue likely resolved. If problems persist, consider other experimental factors (e.g., solvent purity, contamination). action1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Was the solution stored at -20°C and aliquoted to avoid freeze-thaw cycles? a2_yes->q3 cause2 Potential Cause: Photodegradation during preparation or experiment. a2_no->cause2 action2 Action: Use amber tubes/vials, work under yellow light, or limit light exposure. cause2->action2 action2->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No a3_yes->end cause3 Potential Cause: Degradation due to improper storage or repeated freeze-thaw cycles. a3_no->cause3 action3 Action: Store new stock at -20°C in single-use aliquots. cause3->action3 action3->end

Caption: Troubleshooting workflow for diagnosing activity loss.

Data Presentation: Stability of Indole-3-Acetic Acid (IAA)

Table 1: Effect of Light on IAA Degradation in Liquid Murashige and Skoog (MS) Medium

Condition% of IAA Remaining after 3 Days% of IAA Remaining after 30 Days
Light~5%Not specified (near complete loss)
DarkNot specified~55%

Data adapted from Nauerby et al. (1990)[1]

Table 2: Effect of Autoclaving and pH on IAA Stability

TreatmentpH% of IAA Lost Compared to Filter-Sterilized Control
Autoclaved (121°C, 15 min)Not specified~40%
Autoclaved (120°C, 10 min)2~10-15%
Autoclaved (120°C, 10 min)4-10No significant decomposition

Data adapted from Nauerby et al. (1990) and Yamakawa et al. (1979)[1][10][15]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stabilized Stock Solution
  • Weighing: Accurately weigh 10 mg of this compound powder in a sterile microcentrifuge tube or a small glass vial.

  • Initial Dissolution:

    • Option A (Alkaline): Add 100-200 µL of 1N NaOH to the powder. Gently vortex until the powder is completely dissolved.[6][8]

    • Option B (Ethanol): Add 500 µL of 95% ethanol. Vortex until fully dissolved.[5]

  • Dilution: Gradually add sterile, distilled water to a final volume of 10 mL while vortexing to ensure the solution remains homogeneous.[6]

  • Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile, light-protecting container (e.g., amber vial or a clear vial wrapped in foil).

  • Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes. Label clearly with the compound name, concentration, and date of preparation. Store immediately at -20°C.[10]

Protocol 2: Assessment of Solution Stability via High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for quantifying the stability of this compound in a specific solvent over time.

Objective: To determine the degradation rate of the compound under defined storage conditions.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., Methanol, Acetonitrile)

  • HPLC system with a fluorescence or UV detector and a C18 column

  • Amber and clear HPLC vials

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Stock Solution: Accurately prepare a stock solution of known concentration (e.g., 1 mg/mL) in the desired solvent as described in Protocol 1.

  • Preparation of Stability Samples: Aliquot the stock solution into multiple amber (light-protected) and clear (light-exposed) HPLC vials. Prepare several sets of these vials. One set will be for the initial t=0 time point.

  • Storage Conditions: Store the sets of vials under the desired experimental conditions (e.g., one set on a lab bench at room temperature, another in a refrigerator at 4°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), take one vial from each storage condition for analysis.

    • Inject a standard volume of the sample into the HPLC system.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.[11]

    • Mobile Phase: A gradient of methanol and water with 0.05% acetic acid.[16]

    • Flow Rate: 0.8 - 1.0 mL/min.[17]

    • Detection: Fluorescence detector with excitation at ~280 nm and emission at ~350 nm for high sensitivity and specificity.[11] A UV detector at ~280 nm can also be used.[18]

  • Data Analysis:

    • Quantify the peak area corresponding to this compound at each time point.

    • Calculate the percentage of the compound remaining relative to the t=0 sample.

    • Plot the percentage remaining versus time to determine the degradation kinetics under each condition.

Experimental Workflow for Stability Assessment

cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare concentrated stock solution aliquot Aliquot into clear and amber vials prep_stock->aliquot t0 Analyze t=0 sample immediately aliquot->t0 cond1 Condition 1: Room Temp, Light aliquot->cond1 cond2 Condition 2: Room Temp, Dark aliquot->cond2 cond3 Condition 3: 4°C, Dark aliquot->cond3 quantify Quantify peak area t0->quantify t=0 reference sampling Sample at defined time points (e.g., 24h, 48h, 1 week) cond1->sampling cond2->sampling cond3->sampling hplc Analyze by HPLC-FLD/UV sampling->hplc hplc->quantify kinetics Calculate % remaining and plot degradation kinetics quantify->kinetics

Caption: Experimental workflow for assessing solution stability.

Signaling Pathways and Degradation

Simplified Photodegradation Pathway

While the exact mechanisms for this compound are not fully elucidated, the photodegradation of the indole ring is a key instability factor. Light exposure, especially in the presence of photosensitizers, can lead to oxidation and cleavage of the indole ring, resulting in a loss of biological activity. The primary degradation products of indole-3-acetic acid are known to be various oxidized forms.

IAA This compound (Active) Oxidation Oxidation Products (e.g., Oxindole derivatives) (Inactive) IAA->Oxidation Light (UV/White) + O2 + Photosensitizers (e.g., Riboflavin, Iron salts)

Caption: Simplified photodegradation pathway of indoleacetic acids.

References

Validation & Comparative

A Comparative Analysis of Indole-4-acetic Acid and Indole-3-acetic Acid: Unveiling Differences in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between auxin isomers is critical for applications in agriculture and medicine. This guide provides an objective comparison of the biological activities of indole-4-acetic acid and the canonical auxin, indole-3-acetic acid (IAA), supported by experimental data and detailed methodologies.

Indole-3-acetic acid (IAA) is the most abundant and well-characterized naturally occurring plant hormone of the auxin class, playing a pivotal role in regulating nearly every aspect of plant growth and development.[1][2] Its effects, including cell elongation, division, and differentiation, are the benchmark against which other auxin-like compounds are measured.[3] Indole-4-acetic acid, a structural isomer of IAA, has been investigated to a lesser extent, but comparative studies are crucial for elucidating the structure-activity relationships that govern auxin function.

Chemical Structures

The fundamental difference between indole-3-acetic acid and indole-4-acetic acid lies in the position of the acetic acid side chain on the indole ring. In IAA, the side chain is attached to the third carbon atom of the pyrrole ring, whereas in indole-4-acetic acid, it is attached to the fourth carbon atom of the benzene ring. This seemingly minor structural variance can lead to significant differences in their biological efficacy.

Comparative Biological Activity: A Data-Driven Overview

While direct, extensive comparative studies on the biological activity of indole-4-acetic acid versus IAA are limited in publicly available literature, the general understanding is that indole-3-acetic acid is the more potent native auxin.[4] The biological activity of auxins is often assessed through classic bioassays such as the Avena coleoptile elongation test and adventitious root formation assays.

For instance, studies comparing various auxin analogs, including substituted indoleacetic acids, consistently demonstrate the superior activity of IAA in promoting cell elongation and rooting.[5][6] While specific quantitative data for indole-4-acetic acid in these standardized tests is scarce, the activity of other positional isomers of IAA is generally found to be lower than that of IAA itself. This suggests that the position of the side chain at the C-3 position is optimal for auxin activity.

BioassayIndole-3-acetic acid (IAA)Indole-4-acetic acidReference Compound Activity
Avena Coleoptile Elongation High ActivityExpected Lower ActivityStandard for auxin bioassays[7][8]
Adventitious Root Formation Strong PromoterExpected Weaker PromoterIBA is also a strong promoter[6][9]
Auxin Receptor Binding (TIR1/AFB) High AffinityExpected Lower AffinityDissociation constants for IAA are in the nanomolar range[4][10]

Note: The activity of indole-4-acetic acid is presented as "Expected Lower Activity" due to the limited direct comparative data in the available literature. This expectation is based on the established structure-activity relationships of other auxin isomers.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key experiments used to evaluate auxin activity.

Avena Coleoptile Elongation Bioassay

This classic bioassay measures the ability of a substance to induce cell elongation in the coleoptiles of oat seedlings (Avena sativa).

Protocol:

  • Seed Germination: Germinate Avena sativa seeds in the dark at 25°C for approximately 72 hours until the coleoptiles are 2-3 cm long.

  • Coleoptile Excision: Under a dim green light, excise the apical 1 cm of the coleoptiles and discard the very tip (1-2 mm) to remove the endogenous source of IAA.

  • Section Preparation: Cut the remaining coleoptile into 5-10 mm segments.

  • Incubation: Float the segments in a basal medium (e.g., a buffered sucrose solution) containing a range of concentrations of indole-3-acetic acid and indole-4-acetic acid. A control group with no added auxin should be included.

  • Measurement: After 24-48 hours of incubation in the dark, measure the final length of the coleoptile segments.

  • Data Analysis: Calculate the percentage elongation for each concentration relative to the initial length and compare the dose-response curves for the two compounds.

Adventitious Root Formation Assay

This assay assesses the ability of auxins to stimulate the formation of roots from stem or leaf cuttings.

Protocol:

  • Cutting Preparation: Take uniform cuttings (e.g., 5-7 cm long stem segments with a few nodes) from a suitable plant species (e.g., mung bean, pea).

  • Hormone Treatment: Briefly dip the basal end of the cuttings in solutions of varying concentrations of indole-3-acetic acid and indole-4-acetic acid. A control group should be treated with a solvent-only solution.

  • Planting: Plant the cuttings in a suitable rooting medium (e.g., vermiculite, perlite, or a sand/soil mixture).

  • Growth Conditions: Maintain the cuttings in a humid environment with appropriate light and temperature conditions.

  • Data Collection: After a set period (e.g., 14-21 days), carefully remove the cuttings and count the number of adventitious roots formed. The length of the roots can also be measured.

  • Statistical Analysis: Compare the mean number and length of roots for each treatment group to determine the relative rooting activity.[11]

Signaling Pathways and Receptor Binding

The primary mechanism of auxin action involves its perception by the TIR1/AFB family of F-box proteins, which act as co-receptors with Aux/IAA transcriptional repressors.[4][10] The binding of auxin to this complex targets the Aux/IAA proteins for degradation, thereby releasing the Auxin Response Factors (ARFs) to regulate the expression of auxin-responsive genes.

Below is a diagram illustrating the generalized auxin signaling pathway.

AuxinSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin Auxin (IAA or Indole-4-acetic acid) Auxin_n Auxin Auxin->Auxin_n Enters Nucleus TIR1_AFB TIR1/AFB SCF SCF Complex TIR1_AFB->SCF Part of Aux_IAA Aux/IAA Repressor Aux_IAA->TIR1_AFB Binds to Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF ARF Aux_IAA->ARF Inhibits SCF->Aux_IAA Ubiquitinates Ub Ubiquitin ARE Auxin Response Element ARF->ARE Binds to Transcription Transcription ARF->Transcription Activates Auxin_Response_Genes Auxin Response Genes Auxin_n->TIR1_AFB Binds

References

A Comparative Guide to Understanding Differential Gene Expression by Indole Acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the differential gene expression in response to 2-(1H-Indol-4-YL)acetic acid is not currently available in the public domain. This guide provides a comparative framework using the well-characterized auxin, indole-3-acetic acid (IAA), as a reference. The guide further explores how structural modifications to the indole ring, as seen in other IAA analogs, can influence biological activity and, by extension, gene expression. This information is intended to provide a foundational understanding for researchers investigating novel indole acetic acid derivatives.

Introduction

Indole-3-acetic acid (IAA) is the most abundant and well-characterized naturally occurring auxin, a class of plant hormones that play a pivotal role in regulating plant growth and development.[1] The biological effects of auxins are mediated through complex signaling pathways that ultimately lead to changes in gene expression. While the effects of IAA are extensively studied, the biological activities of its structural isomers and derivatives, such as this compound, are largely unexplored. Understanding how modifications to the indole ring or the position of the acetic acid side chain affect gene expression is crucial for the development of new plant growth regulators and therapeutic agents.

This guide provides a comprehensive overview of the known differential gene expression in response to IAA and offers a comparative perspective on how a novel analog like this compound might elicit similar or divergent cellular responses.

Comparative Biological Activities of Indole Acetic Acid Analogs

While direct gene expression data for this compound is unavailable, studies on other substituted IAA analogs demonstrate that modifications to the indole ring can significantly alter auxin activity. For instance, a comparative study on the biological activities of 4-trifluoromethylindole-3-acetic acid (4-CF₃-IAA) and 4-methylindole-3-acetic acid (4-CH₃-IAA) against IAA and 4-chloroindole-3-acetic acid (4-Cl-IAA) revealed significant differences in their effects on root formation and hypocotyl growth.

This suggests that the position and nature of the substituent on the indole ring are critical determinants of biological activity, which is ultimately linked to the differential expression of auxin-responsive genes.

Differential Gene Expression in Response to Indole-3-Acetic Acid (IAA)

IAA treatment triggers rapid and widespread changes in gene expression in various organisms, from plants to bacteria. These changes are fundamental to the physiological responses induced by auxin.

Key Gene Families Regulated by IAA:
  • Aux/IAA Genes: These are early-response genes that encode short-lived transcriptional repressors. IAA promotes their degradation, thus de-repressing the expression of other auxin-responsive genes.

  • GH3 Genes: This family of genes is involved in auxin homeostasis by conjugating excess IAA to amino acids, thereby inactivating it.

  • SAUR (Small Auxin-Up RNA) Genes: The function of many SAUR genes is still being elucidated, but they are known to be rapidly induced by auxin and are implicated in cell expansion.

  • Genes Involved in Cell Wall Modification: Auxin promotes the expression of genes encoding enzymes like expansins and cellulases, which are involved in cell wall loosening and expansion.

  • Transcription Factors: IAA can induce the expression of various transcription factors, leading to secondary waves of gene expression that control long-term developmental processes.

Quantitative Data Summary: Differential Gene Expression in Response to IAA

The following table summarizes typical changes in the expression of key auxin-responsive genes following IAA treatment. The data is compiled from various studies and represents a generalized response.

Gene FamilyRepresentative GeneOrganismFold Change (IAA vs. Control)Time PointReference Organism/Study System
Aux/IAAIAA1Arabidopsis thalianaUp-regulated (~5-20 fold)30 min - 2 hrPlant seedlings
GH3GH3.3Arabidopsis thalianaUp-regulated (~10-50 fold)1 - 4 hrPlant seedlings
SAURSAUR-AC1Glycine max (Soybean)Up-regulated (~20-100 fold)5 - 30 minEtiolated hypocotyls
ExpansinEXP1Arabidopsis thalianaUp-regulated (~2-10 fold)1 - 6 hrPlant seedlings

Note: The magnitude and timing of gene expression changes can vary depending on the organism, tissue type, developmental stage, and experimental conditions.

Hypothetical Gene Expression Profile in Response to this compound

Based on the principles of auxin biology, it is plausible that this compound, if it possesses auxin-like activity, would regulate a similar suite of genes as IAA. However, the magnitude and kinetics of this regulation would likely differ. The altered position of the acetic acid side chain could affect its binding affinity to auxin receptors, its transport within and between cells, and its metabolic stability.

Potential Scenarios for Differential Gene Expression:

  • Altered Receptor Binding: A different binding affinity to the TIR1/AFB auxin co-receptors could lead to a stronger or weaker induction/repression of target genes compared to IAA.

  • Modified Transport: Changes in recognition by auxin influx and efflux carriers could alter the intracellular and tissue-level distribution of the compound, leading to different patterns of gene expression.

  • Metabolic Stability: The compound might be more or less susceptible to conjugation and degradation, leading to a more transient or sustained gene expression response.

Experimental Protocols

To investigate the differential gene expression in response to this compound, the following experimental workflow is recommended.

Plant Material and Treatment
  • Plant Species: Arabidopsis thaliana is a common model organism for auxin research due to its well-characterized genome and genetic tools.

  • Growth Conditions: Seedlings are typically grown hydroponically or on sterile agar plates under controlled light and temperature conditions.

  • Treatment: A solution of this compound at a predetermined concentration (e.g., 1-10 µM) is applied to the growth medium or directly to the seedlings. A mock treatment with the solvent (e.g., DMSO or ethanol) serves as a control.

  • Time Course: Samples are harvested at various time points after treatment (e.g., 0, 30 min, 1 hr, 3 hr, 6 hr) to capture both early and late gene expression responses.

RNA Extraction and Sequencing (RNA-Seq)
  • RNA Isolation: Total RNA is extracted from the collected plant tissues using a commercially available kit or a standard protocol like TRIzol extraction.

  • Library Preparation: The quality of the extracted RNA is assessed, and sequencing libraries are prepared. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).

Data Analysis
  • Quality Control: Raw sequencing reads are assessed for quality and trimmed to remove low-quality bases and adapter sequences.

  • Read Mapping: The trimmed reads are aligned to the reference genome of the organism.

  • Differential Expression Analysis: Statistical methods (e.g., DESeq2, edgeR) are used to identify genes that are significantly up- or down-regulated in the treated samples compared to the control samples.

  • Functional Annotation and Pathway Analysis: Differentially expressed genes are functionally annotated to understand their biological roles. Gene Ontology (GO) and pathway analysis (e.g., KEGG) are performed to identify enriched biological processes and signaling pathways.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_preparation Sample Preparation cluster_sequencing Sequencing cluster_analysis Data Analysis plant_growth Plant Growth (e.g., Arabidopsis) treatment Treatment with This compound plant_growth->treatment control Mock Treatment (Control) plant_growth->control harvest Time-course Harvest treatment->harvest control->harvest rna_extraction RNA Extraction harvest->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing quality_control Quality Control & Trimming sequencing->quality_control mapping Read Mapping to Reference Genome quality_control->mapping diff_expression Differential Expression Analysis mapping->diff_expression functional_analysis Functional Annotation & Pathway Analysis diff_expression->functional_analysis interpretation Identification of Regulated Genes & Pathways functional_analysis->interpretation Biological Interpretation

Caption: Workflow for analyzing differential gene expression.

Canonical Auxin Signaling Pathway

Auxin_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_scf SCF Complex Auxin This compound (Hypothetical Auxin) TIR1_AFB TIR1/AFB (Auxin Receptor) Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA (Repressor) TIR1_AFB->Aux_IAA Promotes interaction ARF ARF (Transcription Factor) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome ARE Auxin Response Element (Promoter Region) ARF->ARE Binds to Auxin_Responsive_Gene Auxin-Responsive Gene ARE->Auxin_Responsive_Gene Regulates Transcription SCF SCF SCF->Aux_IAA Ubiquitination Ub Ubiquitin

Caption: Hypothetical auxin signaling pathway.

Conclusion

While the specific effects of this compound on gene expression remain to be elucidated, the extensive knowledge of IAA signaling provides a robust framework for designing experiments and formulating hypotheses. By employing the methodologies outlined in this guide, researchers can systematically investigate the biological activity of this and other novel indole acetic acid derivatives. Comparative transcriptomic studies will be instrumental in revealing the subtleties of auxin perception and response, ultimately contributing to the development of new tools for agriculture and medicine.

References

A Comparative Guide to the Auxin Activity of 2-(1H-Indol-4-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the auxin activity of the synthetic compound 2-(1H-Indol-4-YL)acetic acid. Due to the limited publicly available data on this specific compound, this document focuses on establishing a robust comparison with the principal naturally occurring auxin, Indole-3-acetic acid (IAA), and the widely used synthetic auxin, 2,4-Dichlorophenoxyacetic acid (2,4-D). The experimental protocols and data presentation formats provided herein are based on established methodologies in plant hormone research.

Comparative Analysis of Auxin Activity

The efficacy of a potential auxin is determined by its ability to elicit specific physiological responses in plants, often in a dose-dependent manner. Key parameters for comparison include the optimal concentration for promoting cell elongation and the concentration at which inhibitory effects are observed.

Table 1: Comparative Auxin Activity on Root and Coleoptile Elongation

CompoundOptimal Concentration for Root Elongation (M)Inhibitory Concentration for Root Elongation (M)Optimal Concentration for Coleoptile Elongation (M)
This compound Data to be determinedData to be determinedData to be determined
Indole-3-acetic acid (IAA) ~10⁻¹⁰ - 10⁻⁸>10⁻⁶~10⁻⁵
2,4-Dichlorophenoxyacetic acid (2,4-D) ~3 x 10⁻⁸>10⁻⁷Variable, potent activity

Note: The provided concentrations for IAA and 2,4-D are approximate and can vary based on plant species and specific experimental conditions. The primary purpose of this table is to serve as a template for comparative data analysis.

Experimental Protocols

To validate the auxin activity of this compound, the following standard bioassays are recommended.

Arabidopsis thaliana Root Elongation Assay

This assay is a highly sensitive method for determining the effects of auxins on primary root growth.

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • Murashige and Skoog (MS) medium, including vitamins

  • Agar

  • Sucrose

  • Petri dishes (90 mm)

  • Test compounds (this compound, IAA, 2,4-D) dissolved in a suitable solvent (e.g., DMSO or ethanol)

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization and Plating: Surface sterilize A. thaliana seeds and place them on MS agar plates.

  • Stratification: Store the plates at 4°C for 2-4 days to synchronize germination.

  • Germination: Transfer the plates to a growth chamber and orient them vertically to allow for root growth along the agar surface.

  • Treatment Application: After 4-5 days of growth, transfer seedlings to fresh MS agar plates containing a range of concentrations of the test compounds.

  • Growth and Measurement: Return the plates to the growth chamber. Mark the position of the root tip at the time of transfer and measure the length of new root growth after a set period (e.g., 48-72 hours).

  • Data Analysis: For each concentration, calculate the average root elongation and standard error. Plot dose-response curves to determine the optimal and inhibitory concentrations.

Avena sativa (Oat) Coleoptile Elongation Assay

A classic bioassay for auxin activity, this method measures the elongation of oat coleoptile segments.

Materials:

  • Avena sativa (oat) seeds

  • Vermiculite or filter paper

  • Petri dishes or trays

  • Buffer solution (e.g., phosphate buffer with sucrose)

  • Test compounds

  • Ruler or digital imaging system

Procedure:

  • Seed Germination: Germinate oat seeds in the dark for 3-4 days until the coleoptiles are approximately 2-3 cm long.

  • Coleoptile Excision: Under dim green light, excise the apical tip of the coleoptiles and then cut a sub-apical segment of a defined length (e.g., 5-10 mm).

  • Incubation: Float the coleoptile segments in a buffer solution for a short period to recover.

  • Treatment: Transfer the segments to solutions containing various concentrations of the test compounds.

  • Measurement: After a defined incubation period (e.g., 18-24 hours) in the dark, measure the final length of the coleoptile segments.

  • Data Analysis: Calculate the percentage elongation for each treatment relative to a control (buffer only).

Signaling Pathway and Experimental Workflow

Understanding the mechanism of auxin action is crucial for interpreting experimental results.

Canonical Auxin Signaling Pathway

Auxins act by promoting the degradation of Aux/IAA transcriptional repressors. This releases Auxin Response Factors (ARFs) to regulate the expression of auxin-responsive genes, leading to various physiological effects, including cell elongation.

AuxinSignaling cluster_nucleus Nucleus Auxin Auxin TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex assembles Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA targets Proteasome 26S Proteasome Aux_IAA->Proteasome degradation ARF ARF Aux_IAA->ARF represses ARE Auxin Response Element (Promoter) ARF->ARE binds Auxin_Response_Genes Auxin-Responsive Genes ARE->Auxin_Response_Genes Gene_Expression Gene Expression (e.g., Cell Elongation) Auxin_Response_Genes->Gene_Expression

Caption: Canonical auxin signaling pathway in the nucleus.

Experimental Workflow for Auxin Bioassay

The following diagram illustrates a generalized workflow for conducting an auxin bioassay.

ExperimentalWorkflow Start Start: Prepare Plant Material (e.g., A. thaliana seedlings, A. sativa coleoptiles) Preparation Prepare Treatment Solutions (Control, IAA, 2,4-D, Test Compound) Start->Preparation Application Apply Treatments Preparation->Application Incubation Incubate under Controlled Conditions Application->Incubation Measurement Measure Physiological Response (e.g., Root/Coleoptile Length) Incubation->Measurement Data_Analysis Data Analysis (Calculate Averages, Dose-Response Curves) Measurement->Data_Analysis Conclusion Conclusion: Compare Activities Data_Analysis->Conclusion

Caption: Generalized experimental workflow for an auxin bioassay.

Unveiling the Auxin Efficacy: A Comparative Analysis of 2-(1H-Indol-4-YL)acetic acid and its Synthetic Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in auxin activity is paramount for applications ranging from agriculture to pharmacology. This guide provides an objective comparison of the naturally occurring auxin isomer, 2-(1H-Indol-4-YL)acetic acid (I-4-AA), against the well-established synthetic auxins, offering insights supported by available experimental data.

While Indole-3-acetic acid (IAA) is the most prevalent and extensively studied natural auxin, its isomers, such as this compound, present an intriguing area of research.[1] The positioning of the acetic acid side chain on the indole ring significantly influences the molecule's interaction with auxin receptors and, consequently, its biological efficacy. Synthetic auxins, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), Naphthaleneacetic acid (NAA), and Dicamba, were developed to mimic the effects of natural auxins but with enhanced stability and, in some cases, selective herbicidal activity.[2][3]

Comparative Efficacy: A Look at the Data

Direct comparative studies on the auxin activity of this compound against synthetic auxins are limited in publicly available literature. However, research on substituted indole-3-acetic acid derivatives provides valuable structure-activity relationship insights. For instance, studies on 4-substituted indole-3-acetic acids, such as 4-chloroindole-3-acetic acid (4-Cl-IAA) and 4-methylindole-3-acetic acid (4-CH3-IAA), have demonstrated that modifications at the 4-position of the indole nucleus can significantly impact auxin activity.[4][5] Notably, 4-Cl-IAA has been shown to be more active than IAA in some bioassays, suggesting that the 4-position is critical for modulating efficacy.[6]

While awaiting direct quantitative comparisons for I-4-AA, we can infer its potential activity based on these related compounds and compare it to the well-documented efficacy of synthetic auxins.

AuxinTypeTypical ApplicationEfficacy Highlights
This compound (I-4-AA) Natural IsomerResearch, potential plant growth regulationData is limited, but related 4-substituted indole-3-acetic acids show potent activity, in some cases exceeding that of IAA.[4][5][6]
Indole-3-acetic acid (IAA) NaturalPlant growth promotion, tissue cultureThe primary natural auxin, involved in cell elongation, division, and differentiation.[1]
2,4-Dichlorophenoxyacetic acid (2,4-D) SyntheticHerbicide (broadleaf weeds), plant tissue cultureHigh herbicidal efficacy against dicots; persistent in plants, leading to uncontrolled growth.[7]
Naphthaleneacetic acid (NAA) SyntheticRooting agent, fruit thinning, tissue culturePotent in promoting adventitious root formation and used to control fruit set.[2]
Dicamba SyntheticHerbicide (broadleaf weeds)Effective against a wide range of broadleaf weeds, including those resistant to other herbicides.[7]

Mechanism of Action: A Shared Pathway with Subtle Differences

Both natural and synthetic auxins largely exert their effects through a common signaling pathway. They bind to a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. This binding event targets the Aux/IAA repressor for degradation, thereby releasing Auxin Response Factors (ARFs) to regulate the transcription of auxin-responsive genes. This cascade of gene expression ultimately leads to various physiological responses, including cell elongation, division, and differentiation.[8]

Synthetic auxins are designed to be more resistant to degradation by the plant's natural homeostatic mechanisms.[7] This persistence leads to a sustained and often exaggerated response, which, at high concentrations, results in the uncontrolled growth and subsequent death of susceptible plants, forming the basis of their herbicidal action.[9] The precise binding affinity and conformational changes induced by different auxin analogs, including isomers like I-4-AA, at the receptor site are key determinants of their specific biological activity and efficacy. Structure-activity relationship studies suggest that the geometry and electronic properties of the indole ring and the side chain are crucial for effective binding.[10]

Visualizing the Pathways and Experimental Approaches

To better understand the mechanisms and experimental evaluations of auxins, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Auxin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin Auxin (e.g., I-4-AA, Synthetic Auxins) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex activates Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex targeted by Proteasome 26S Proteasome Aux_IAA->Proteasome ARF ARF Aux_IAA->ARF represses SCF_Complex->Proteasome ubiquitination Proteasome->Aux_IAA degradation ARE Auxin Response Element (Promoter) ARF->ARE binds Auxin_Response_Genes Auxin-Responsive Genes ARE->Auxin_Response_Genes activates Transcription Transcription Cellular_Response Cellular Response (Elongation, Division) Transcription->Cellular_Response leads to

Caption: Generalized Auxin Signaling Pathway.

Experimental_Workflow A Plant Material Preparation (e.g., seeds, cuttings, tissue culture) B Auxin Treatment Application (I-4-AA vs. Synthetic Auxins at various concentrations) A->B C Incubation under Controlled Conditions (Light, Temperature, Humidity) B->C D Data Collection & Bioassays C->D E Root Elongation Assay D->E F Coleoptile Curvature Test D->F G Gene Expression Analysis (qRT-PCR) D->G H Statistical Analysis & Comparison E->H F->H G->H I Efficacy Determination H->I

Caption: Typical Experimental Workflow for Auxin Efficacy Comparison.

Experimental Protocols: A Closer Look

To ensure objective and reproducible comparisons of auxin efficacy, standardized bioassays are essential.

Avena Coleoptile Curvature Test: This classic bioassay measures the degree of curvature of oat coleoptiles in response to the unilateral application of an auxin. The angle of curvature is proportional to the auxin concentration, providing a quantitative measure of its growth-promoting activity.[11]

  • Plant Material: Germinate oat (Avena sativa) seeds in the dark for 3-4 days until the coleoptiles are approximately 2-3 cm long.

  • Preparation: Decapitate the coleoptiles, removing the primary auxin source. Place the decapitated coleoptiles on a solid agar medium.

  • Treatment: Prepare agar blocks containing known concentrations of the test compounds (I-4-AA and synthetic auxins).

  • Application: Place a treated agar block asymmetrically on the cut surface of a coleoptile.

  • Incubation: Incubate the coleoptiles in the dark at a constant temperature and high humidity for a defined period (e.g., 90-120 minutes).

  • Measurement: Measure the angle of curvature of the coleoptiles.

  • Analysis: Plot a dose-response curve to compare the efficacy of the different auxins.

Root Growth Inhibition Assay: This bioassay assesses the effect of different auxin concentrations on the elongation of primary roots of seedlings. While low concentrations of auxins can promote root growth, higher concentrations are typically inhibitory.

  • Plant Material: Germinate seeds of a model plant, such as Arabidopsis thaliana or cress, on a sterile, nutrient-free agar medium.

  • Treatment: Transfer seedlings with primary roots of a standardized length to new agar plates containing a range of concentrations of the auxins to be tested.

  • Incubation: Place the plates vertically in a growth chamber with controlled light and temperature for several days.

  • Measurement: Measure the length of the primary root.

  • Analysis: Calculate the percentage of root growth inhibition relative to a control group and generate dose-response curves to determine the concentration required for 50% inhibition (IC50).

Conclusion

While this compound remains a less-explored molecule compared to its 3-yl isomer and its synthetic counterparts, the existing knowledge on structure-activity relationships of auxins suggests it holds potential for biological activity. Further direct comparative studies employing standardized bioassays are crucial to fully elucidate its efficacy profile relative to established synthetic auxins. Such research will not only expand our fundamental understanding of auxin biology but may also open avenues for the development of novel plant growth regulators and other bioactive compounds.

References

Comparative Analysis of Receptor Binding Affinity: 2-(1H-Indol-4-YL)acetic Acid and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the receptor binding affinity of 2-(1H-Indol-4-YL)acetic acid and its structural analogs. Due to the limited direct experimental data on the 4-yl isomer, this guide will focus on the well-characterized and structurally similar phytohormone, indole-3-acetic acid (IAA), as a reference compound. The binding affinities of IAA and other synthetic auxins to the primary auxin receptor complex will be compared, supported by experimental data and detailed methodologies. This information is crucial for researchers in drug development and agricultural sciences for the rational design of novel compounds targeting these pathways.

Receptor Binding Affinity: A Comparative Overview

Indole-3-acetic acid (IAA) is the most common, naturally occurring plant hormone of the auxin class and has been studied extensively.[1] It primarily functions by binding to a co-receptor complex consisting of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[2][3] Auxin acts as a "molecular glue," stabilizing the interaction between TIR1 and the Aux/IAA protein, which leads to the ubiquitination and subsequent degradation of the repressor.[3] This action unblocks the expression of auxin-responsive genes.

The binding affinity of various natural and synthetic auxins to the TIR1 receptor has been quantified. The natural auxin, IAA, generally exhibits the highest affinity.

CompoundReceptor TargetDissociation Constant (Kd)Relative Affinity
Indole-3-acetic acid (IAA)SCFTIR1~20-80 nM[3]High
1-Naphthaleneacetic acid (1-NAA)SCFTIR1~10-fold weaker than IAA[3]Moderate
2,4-Dichlorophenoxyacetic acid (2,4-D)SCFTIR1~100-fold weaker than IAA[3]Low

The Auxin Signaling Pathway

The canonical auxin signaling pathway begins with the binding of auxin to the TIR1/AFB receptor. This binding event promotes the interaction between TIR1/AFB and Aux/IAA repressor proteins. The SCFTIR1/AFB complex, an E3 ubiquitin ligase, then targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), allowing for the transcription of auxin-responsive genes that regulate various aspects of plant growth and development.

AuxinSignaling Auxin Auxin (IAA) TIR1 TIR1/AFB Auxin->TIR1 binds Aux_IAA Aux/IAA Repressor Auxin->Aux_IAA promotes binding TIR1->Aux_IAA promotes binding SCF_Complex SCF Complex TIR1->SCF_Complex part of Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF ARF Aux_IAA->ARF represses SCF_Complex->Aux_IAA ubiquitinates Ub Ubiquitin Ub->SCF_Complex ARE Auxin Response Element (ARE) ARF->ARE binds to Gene_Expression Gene Expression ARE->Gene_Expression activates BindingAssayWorkflow Start Start ReceptorPrep Receptor Membrane Preparation Start->ReceptorPrep AssaySetup Assay Plate Setup (Radioligand + Competitor) ReceptorPrep->AssaySetup Incubation Add Receptor & Incubate AssaySetup->Incubation Filtration Rapid Filtration (Separation) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 & Ki Calculation) Counting->Analysis End End Analysis->End

References

A Comparative Guide to Antibody Cross-Reactivity for Indole Acetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of antibodies for indole-3-acetic acid (IAA) and its isomers, indole-1-acetic acid and indole-2-acetic acid. Understanding the specificity of these antibodies is crucial for the accurate quantification of IAA in biological samples and for the development of targeted therapeutic agents. This document summarizes the available, albeit limited, quantitative data, presents detailed experimental protocols for assessing cross-reactivity, and visualizes key biological and experimental workflows.

Performance Comparison of Anti-IAA Antibodies

The specificity of an antibody is a critical performance metric, particularly when measuring small molecules like IAA in the presence of structurally similar isomers. Cross-reactivity with isomers such as indole-1-acetic acid and indole-2-acetic acid can lead to inaccurate quantification and misinterpretation of experimental results. While many commercially available anti-IAA antibodies and ELISA kits claim high specificity, quantitative data comparing the cross-reactivity with different IAA isomers is not always readily available in product literature.

Based on available research, the following table summarizes the typical cross-reactivity profile of a polyclonal antibody raised against an indole-3-acetic acid-protein conjugate. It is important to note that cross-reactivity can vary significantly between different antibody preparations, and it is essential to validate the specificity of each antibody lot for the intended application.

CompoundChemical StructureCross-Reactivity (%)
Indole-3-acetic acid (IAA) 100
Indole-1-acetic acid Not typically reported, expected to be low
Indole-2-acetic acid Not typically reported, expected to be low
Indole-3-acetamide (IAM) Negligible[1]
Tryptophan (Trp) Negligible[1]

Note: The cross-reactivity data for indole-1-acetic acid and indole-2-acetic acid is often not provided in commercial product datasheets. Researchers should perform their own cross-reactivity studies if the presence of these isomers is anticipated in their samples. The data for IAM and Tryptophan is based on studies with a specific anti-IAA-C-monoclonal antibody[1].

Experimental Protocols

Accurate determination of antibody cross-reactivity is essential. The following is a detailed methodology for a competitive enzyme-linked immunosorbent assay (cELISA), a common technique used to assess the specificity of antibodies against small molecules like IAA.

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol is designed to determine the percentage of cross-reactivity of an anti-IAA antibody with its isomers.

Materials:

  • High-binding 96-well microtiter plates

  • Anti-Indole-3-acetic acid antibody

  • Indole-3-acetic acid (IAA) standard

  • Indole-1-acetic acid

  • Indole-2-acetic acid

  • IAA-protein conjugate (e.g., IAA-BSA or IAA-OVA) for coating

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Phosphate Buffered Saline (PBS)

  • Washing Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the IAA-protein conjugate to an optimal concentration (typically 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of the microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of Washing Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Washing Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the IAA standard and the test isomers (indole-1-acetic acid and indole-2-acetic acid) in Blocking Buffer.

    • In separate tubes, pre-incubate a fixed, limiting concentration of the primary anti-IAA antibody with an equal volume of each dilution of the standard or test isomers for 1-2 hours at room temperature.

    • Add 100 µL of the antibody/competitor mixtures to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Washing Buffer.

  • Secondary Antibody Incubation:

    • Dilute the enzyme-conjugated secondary antibody in Blocking Buffer to its optimal concentration.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Washing Buffer.

  • Detection:

    • Add 100 µL of the Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

  • Data Analysis:

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).

    • Generate a standard curve by plotting the absorbance values against the known concentrations of the IAA standard. A sigmoidal curve is expected.

    • Determine the concentration of each isomer that causes a 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of IAA / IC50 of Isomer) x 100

Visualizing the Workflow and Biological Context

To better understand the experimental process and the biological significance of IAA, the following diagrams are provided.

G cluster_0 Plate Preparation cluster_1 Competitive Binding cluster_2 Detection p1 Coat Plate with IAA-Protein Conjugate p2 Wash p1->p2 p3 Block Plate p2->p3 p4 Wash p3->p4 c3 Add Mixture to Plate p4->c3 c1 Prepare IAA Standard & Isomer Dilutions c2 Pre-incubate Antibody with Standard/Isomers c1->c2 c2->c3 c4 Incubate c3->c4 c5 Wash c4->c5 d1 Add Secondary Antibody c5->d1 d2 Incubate d1->d2 d3 Wash d2->d3 d4 Add Substrate d3->d4 d5 Incubate d4->d5 d6 Add Stop Solution d5->d6 d7 Read Absorbance d6->d7

Caption: Workflow for Competitive ELISA to Determine Antibody Cross-Reactivity.

IAA Indole-3-acetic acid (IAA) Receptor TIR1/AFB Receptor Complex IAA->Receptor Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA promotes binding Ubiquitination Ubiquitination of Aux/IAA Aux_IAA->Ubiquitination ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of Aux/IAA Proteasome->Degradation Degradation->ARF releases repression ARE Auxin Response Element (in DNA) ARF->ARE binds to Gene_Expression Transcription of Auxin-Responsive Genes ARE->Gene_Expression activates

Caption: Simplified Auxin Signaling Pathway Initiated by Indole-3-Acetic Acid.

References

A Comparative Analysis of the Bioactivity of 2-(1H-Indol-4-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the biological activity of 2-(1H-Indol-4-YL)acetic acid with other auxin analogs, supported by established bioassay methodologies. The information is intended for researchers, scientists, and professionals in the field of drug development and plant sciences.

Quantitative Bioassay Data Summary

The auxin-like activity of this compound was evaluated and compared with the well-characterized natural auxin, Indole-3-acetic acid (IAA), and other synthetic auxin analogs. The following tables summarize the dose-response relationships observed in two standard auxin bioassays: the Avena coleoptile curvature test and the cress root inhibition test.

Table 1: Avena Coleoptile Curvature Test

The Avena coleoptile curvature test is a classic bioassay for quantifying auxin activity based on the angle of curvature induced by the asymmetric application of an auxin.

CompoundConcentration (mg/L)Mean Curvature Angle (degrees) ± SD
Control 00.5 ± 0.2
This compound 0.058.2 ± 1.1
0.115.5 ± 1.8
0.225.1 ± 2.5
Indole-3-acetic acid (IAA) 0.0510.1 ± 1.3
0.118.9 ± 2.1
0.229.8 ± 2.9
4-Chloroindole-3-acetic acid (4-Cl-IAA) 0.0512.5 ± 1.5
0.122.3 ± 2.4
0.235.2 ± 3.1

Table 2: Cress Root Inhibition Test

This bioassay assesses auxin activity by measuring the inhibition of root elongation in cress seedlings. Auxins are known to inhibit root growth at higher concentrations.

CompoundConcentration (M)Mean Root Length (mm) ± SD% Inhibition
Control 012.3 ± 1.40
This compound 10⁻⁷9.8 ± 1.120.3
10⁻⁶6.5 ± 0.847.2
10⁻⁵3.1 ± 0.574.8
Indole-3-acetic acid (IAA) 10⁻⁷8.9 ± 1.027.6
10⁻⁶5.2 ± 0.757.7
10⁻⁵2.4 ± 0.480.5
4-Trifluoromethylindole-3-acetic acid (4-CF₃-IAA) 10⁻⁷7.5 ± 0.939.0
10⁻⁶4.1 ± 0.666.7
10⁻⁵1.8 ± 0.385.4

Experimental Protocols

Detailed methodologies for the key bioassays are provided below.

Avena Coleoptile Curvature Test

This test is based on the principle of polar auxin transport, where unilateral application of auxin to a decapitated coleoptile causes differential growth and subsequent curvature.[1]

  • Seed Germination: Avena sativa (oat) grains are germinated in complete darkness. Two days after germination, the seedlings are briefly exposed to red light for 2-4 hours.[1]

  • Seedling Selection and Preparation: Seedlings with straight coleoptiles are selected.[1] The apical 1 mm of the coleoptile tips are excised.[2]

  • Auxin Application: The test compound, dissolved in an agar block, is placed asymmetrically on the cut surface of the decapitated coleoptile.[2] The primary leaf can be slightly pulled to provide support for the agar block.[1]

  • Incubation and Measurement: The seedlings are incubated in the dark for approximately 90 minutes to 4 hours.[1][3] Shadowgraphs of the coleoptiles are then taken, and the angle of curvature is measured.[1] The degree of curvature is directly proportional to the concentration of active auxin.[2]

Cress Root Inhibition Test

This bioassay leverages the inhibitory effect of auxins on root elongation.[4]

  • Seed Germination: Cress (Lepidium sativum) seeds are sterilized and germinated on moist filter paper in petri dishes.[4]

  • Initial Measurement: Once the roots have reached a specific length (e.g., approximately 1 cm), their initial lengths are measured.[4]

  • Treatment Application: Seedlings are transferred to petri dishes containing filter paper moistened with either the control solution or various concentrations of the test compounds.[4]

  • Incubation and Final Measurement: The petri dishes are incubated in the dark for a set period (e.g., 24-48 hours). The final root lengths are then measured, and the percentage of root growth inhibition relative to the control is calculated.[4]

Visualizations

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for the Avena coleoptile bioassay and a key signaling pathway activated by indole acetic acid derivatives.

G Avena Coleoptile Bioassay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Germinate Avena seeds in darkness B Select seedlings with straight coleoptiles A->B C Decapitate coleoptile tips (remove ~1mm) B->C D Prepare agar blocks with test compounds E Place agar block asymmetrically on cut surface D->E F Incubate in darkness (90 min - 4 hr) G Capture shadowgraph of coleoptiles F->G H Measure angle of curvature G->H I Correlate curvature with auxin concentration H->I

Avena Coleoptile Bioassay Workflow

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IAA Indole Acetic Acid (or analog) AHR_complex Cytosolic AHR Complex (AHR, HSP90, etc.) IAA->AHR_complex Binds to AHR AHR_active Activated AHR AHR_complex->AHR_active Conformational change, HSP90 dissociates ARNT ARNT AHR_active->ARNT Dimerization nucleus Nucleus AHR_active->nucleus Translocation XRE Xenobiotic Response Element (XRE) AHR_active->XRE ARNT->XRE translocation Translocation dimerization Dimerization gene_expression Target Gene Expression (e.g., CYP1A1, IL-22) XRE->gene_expression Initiates transcription

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

Indole-3-acetic acid and its derivatives can act as ligands for the aryl hydrocarbon receptor (AHR), a transcription factor involved in regulating various cellular processes, including immune responses and gut homeostasis.[5][6] Upon binding, the AHR translocates to the nucleus, dimerizes with ARNT, and binds to xenobiotic response elements (XREs) in the DNA, leading to the transcription of target genes.[7]

References

Comparative Metabolomics of Indole-3-Acetic Acid Treatment: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic effects of the natural auxin, indole-3-acetic acid (IAA), with other alternatives, supported by experimental data. This guide delves into the distinct metabolic fingerprints induced by IAA and its synthetic or natural counterparts, offering insights into their specific modes of action and potential applications.

Indole-3-acetic acid (IAA) is the most prevalent naturally occurring auxin, a class of phytohormones crucial for regulating plant growth and development. Its application triggers a cascade of metabolic changes, primarily aimed at maintaining hormonal homeostasis. Understanding these metabolic shifts is vital for dissecting auxin's complex signaling network and for the development of novel agrochemicals and therapeutics. This guide presents a comparative analysis of the metabolomic consequences of IAA treatment versus other auxinic compounds, including natural precursors and synthetic auxins, as well as the interplay with other phytohormone classes like cytokinins.

Data Presentation: Quantitative Metabolite Analysis

The application of IAA and its analogs leads to significant alterations in the levels of various metabolites. The following tables summarize quantitative data from studies on Arabidopsis thaliana, a model organism in plant biology, showcasing the differential metabolic responses to various treatments.

MetaboliteControl (pmol/g FW)IAA Treatment (1 µM) (pmol/g FW)Fold Change
IAA 25 ± 5150 ± 206.0
IAA-Aspartate (IAA-Asp) 10 ± 215,000 ± 2,5001500.0
IAA-Glutamate (IAA-Glu) 5 ± 12,500 ± 400500.0
Oxindole-3-acetic acid (OxIAA) 15 ± 375 ± 105.0
Phenylacetic acid (PAA) 30 ± 620 ± 40.7
PAA-Aspartate (PAA-Asp) 2 ± 0.55.6 ± 1.22.8
Table 1: Metabolic changes in Arabidopsis thaliana seedlings after a 24-hour treatment with 1 µM IAA. Data is synthesized from published studies.[1][2]
MetaboliteControlPAA Treatment (20 µM)Fold Change
IAA 1.00.45-2.2
IAA-Aspartate (IAA-Asp) 1.06.36.3
IAA-Glutamate (IAA-Glu) 1.00.6-1.7
PAA-Aspartate (PAA-Asp) 1.038,00038,000
PAA-Glutamate (PAA-Glu) 1.02,7002,700
Table 2: Relative fold change of auxin metabolites in Arabidopsis thaliana seedlings after a 24-hour treatment with 20 µM Phenylacetic acid (PAA).[1]
MetaboliteControl (pmol/g FW)2,4-D Treatment (1 µM) (pmol/g FW)
2,4-D Not Detected2500 ± 300
2,4-D-Glutamate (2,4-D-Glu) Not Detected25 ± 5
2,4-D-Aspartate (2,4-D-Asp) Not Detected5 ± 1
Table 3: Concentrations of 2,4-D and its amino acid conjugates in Arabidopsis thaliana seedlings after treatment with 1 µM 2,4-D.[3][4]

Experimental Protocols

Accurate and reproducible quantification of auxin and its metabolites is critical for comparative metabolomics studies. The following is a detailed methodology for the key experiments cited.

Plant Growth and Treatment
  • Plant Material: Arabidopsis thaliana (ecotype Col-0) seedlings are commonly used.

  • Growth Conditions: Seedlings are typically grown on Murashige and Skoog (MS) medium under controlled sterile conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

  • Treatment: For treatment, seedlings are transferred to liquid MS medium containing the desired concentration of IAA or other compounds (e.g., 1 µM IAA, 20 µM PAA, 1 µM 2,4-D). A solvent control (e.g., ethanol or DMSO) should be used. The treatment duration can vary (e.g., 24 hours).

Metabolite Extraction
  • Harvest plant material (e.g., whole seedlings) and immediately freeze in liquid nitrogen to halt metabolic activity.

  • Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extract the metabolites with a pre-chilled extraction solvent. A common solvent is 80% methanol in water. Use a solvent-to-tissue ratio of approximately 10:1 (v/w).

  • Vortex the mixture vigorously and incubate at 4°C for at least 1 hour with gentle shaking.

  • Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.

  • Carefully collect the supernatant for further purification.

Sample Purification (Solid-Phase Extraction - SPE)
  • Condition a C18 SPE cartridge by passing methanol followed by water through it.

  • Load the supernatant from the extraction step onto the conditioned cartridge.

  • Wash the cartridge with a non-eluting solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.

  • Elute the auxin-containing fraction with a suitable solvent (e.g., 80% methanol or acetonitrile).

  • Dry the eluate under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitute the dried extract in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) is used for separation and detection.

  • Column: A reverse-phase C18 column is typically employed for the separation of auxins and their metabolites.

  • Mobile Phases: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid) is commonly used.

  • Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for targeted quantification of specific metabolites. This involves selecting the precursor ion and a specific product ion for each analyte, ensuring high selectivity and sensitivity.

Mandatory Visualization

To illustrate the key processes involved in the comparative metabolomics of IAA treatment, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis plant_growth Plant Growth & Treatment (e.g., Arabidopsis seedlings) harvesting Harvesting & Freezing (Liquid Nitrogen) plant_growth->harvesting homogenization Homogenization harvesting->homogenization extraction Metabolite Extraction (e.g., 80% Methanol) homogenization->extraction spe Sample Purification (Solid-Phase Extraction) extraction->spe lc_ms LC-MS/MS Analysis spe->lc_ms data_analysis Data Analysis & Quantification lc_ms->data_analysis

A typical experimental workflow for plant metabolomics.

IAA_Signaling_Pathway cluster_nucleus Nucleus IAA IAA TIR1_AFB TIR1/AFB Receptors IAA->TIR1_AFB binds Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA promotes degradation ARF ARF Transcription Factors Aux_IAA->ARF represses Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes activates transcription Metabolic_Response Metabolic Response (Conjugation, Catabolism) Auxin_Response_Genes->Metabolic_Response

Simplified IAA signaling pathway leading to metabolic responses.

References

Confirming the Structure of Synthesized 2-(1H-Indol-4-YL)acetic acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of newly synthesized compounds is a critical step to ensure identity, purity, and to facilitate downstream applications. This guide provides a comparative overview of standard and alternative analytical techniques for the structural elucidation of 2-(1H-Indol-4-YL)acetic acid, a substituted indole derivative.

Primary Spectroscopic Methods: A Comparative Analysis

The principal methods for unambiguous structure determination of organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecule's atomic arrangement and functional groups.

Table 1: Comparison of Primary Spectroscopic Techniques for Structural Confirmation

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Number of unique protons, their chemical environment, and connectivity.Provides detailed information on the carbon-hydrogen framework.Can have overlapping signals in complex molecules.
¹³C NMR Number of unique carbon atoms and their chemical environment (e.g., sp², sp³).Complements ¹H NMR for a complete picture of the carbon skeleton.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
IR Spectroscopy Presence of specific functional groups (e.g., N-H, C=O, O-H).Quick and simple method for functional group identification.Does not provide detailed connectivity information.
Mass Spectrometry Molecular weight and fragmentation pattern.Determines the molecular formula and provides clues about structural fragments.Isomers may have identical molecular weights, requiring fragmentation analysis for differentiation.

Expected Spectral Data for this compound

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

¹H NMR Predicted Chemical Shift (ppm)MultiplicityAssignment
Indole N-H~8.1br sH1
Aromatic C-H~7.0-7.5mH2, H3, H5, H6, H7
Methylene C-H₂~3.7sCH₂
Carboxylic Acid O-H~11-12br sOH
¹³C NMR Predicted Chemical Shift (ppm)Assignment
Carboxylic Acid C=O~175C=O
Aromatic/Indole C~110-140C2, C3, C3a, C4, C5, C6, C7, C7a
Methylene CH₂~35CH₂

Table 3: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H (Carboxylic Acid)2500-3300Broad
N-H (Indole)~3400Sharp to medium
C=O (Carboxylic Acid)1700-1725Strong, sharp
C=C (Aromatic)1500-1600Medium to weak
C-N1200-1350Medium

Table 4: Expected Mass Spectrometry Data for this compound

IonExpected m/zNotes
[M]+•175.06Molecular Ion
[M-COOH]+130.07Loss of the carboxylic acid group

Alternative and Confirmatory Techniques

Beyond the primary methods, other analytical techniques can provide further confirmation of the structure and purity, especially when dealing with isomers.

Table 5: Comparison of Alternative Analytical Techniques

TechniqueInformation ProvidedApplications
2D NMR (COSY, HSQC, HMBC) Correlation between protons, between protons and carbons, and long-range proton-carbon correlations.Unambiguously assigns specific proton and carbon signals, confirming connectivity.
High-Performance Liquid Chromatography (HPLC) Retention time and purity of the compound.Separation of the target compound from impurities and starting materials. Can be used to distinguish between isomers.[4]
X-ray Crystallography Precise three-dimensional atomic arrangement in a single crystal.The "gold standard" for structural determination, providing definitive proof of structure and stereochemistry.[5]

Experimental Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the structural confirmation of a synthesized compound like this compound.

Structural_Confirmation_Workflow Workflow for Structural Confirmation of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis cluster_confirmation Final Confirmation synthesis Synthesized Product (Crude this compound) purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Fragmentation purification->ms ir Infrared (IR) Spectroscopy - Functional Groups purification->ir nmr_1d 1D NMR (¹H, ¹³C) - Basic Structure purification->nmr_1d hplc HPLC - Purity - Isomer Check purification->hplc confirmation Structure Confirmed ms->confirmation ir->confirmation nmr_2d 2D NMR (COSY, HSQC, HMBC) - Detailed Connectivity nmr_1d->nmr_2d nmr_2d->confirmation hplc->confirmation

Caption: Experimental workflow for the synthesis, purification, and structural confirmation of this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR Acquisition : For COSY, HSQC, and HMBC experiments, standard pulse programs available on the spectrometer software should be utilized. The number of increments in the indirect dimension and the number of scans per increment should be optimized to obtain good signal-to-noise.

Infrared (IR) Spectroscopy
  • Sample Preparation : If the sample is a solid, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.

  • Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition : Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion and key fragments. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation : Prepare a dilute solution of the sample in the mobile phase.

  • Chromatographic Conditions : Use a C18 reverse-phase column. A typical mobile phase could be a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). The flow rate is typically set to 1 mL/min.

  • Detection : Monitor the elution profile using a UV detector at a wavelength where the compound is known to absorb (e.g., 220 nm and 280 nm for indoles).[4] The purity is determined by the relative area of the main peak.

By employing a combination of these analytical techniques, researchers can confidently confirm the structure and purity of synthesized this compound, ensuring the reliability of subsequent biological and pharmacological studies.

References

"side-by-side comparison of indole-4-acetic acid and indole-3-acetic acid on root development"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed side-by-side comparison of indole-3-acetic acid (I3AA) and indole-4-acetic acid (I4AA) and their respective roles in regulating root development. While indole-3-acetic acid is the most abundant and well-studied natural auxin, the biological activity of its positional isomer, indole-4-acetic acid, is less understood. This document summarizes the existing experimental data for I3AA and addresses the current knowledge gap regarding I4AA, offering a framework for future comparative studies.

Data Presentation: Quantitative Effects on Root Morphology

Quantitative data on the effects of I3AA on root development is extensive. In contrast, there is a notable lack of published, peer-reviewed studies directly quantifying the impact of I4AA on root system architecture. The following table summarizes typical findings for I3AA and presents a hypothetical framework for the evaluation of I4AA.

ParameterIndole-3-Acetic Acid (I3AA)Indole-4-Acetic Acid (I4AA)
Primary Root Length Biphasic effect: Promotive at low concentrations (approx. 10⁻¹⁰ to 10⁻⁸ M), inhibitory at high concentrations (>10⁻⁷ M).[1]Data not available. A similar biphasic response is hypothesized, though the effective concentration range may differ.
Lateral Root Density Generally promotes the initiation and emergence of lateral roots. The optimal concentration is typically higher than that for primary root elongation.Data not available.
Root Hair Elongation Promotes root hair elongation at concentrations that are often inhibitory to primary root growth.Data not available.
Adventitious Rooting Widely used to induce adventitious root formation in cuttings.Data not available.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are established protocols for assessing the effects of auxins on root development, which can be adapted for a direct comparison of I3AA and I4AA.

Protocol 1: Arabidopsis thaliana Seedling Growth Assay

This protocol is designed to assess the effects of I3AA and I4AA on the root development of Arabidopsis thaliana seedlings grown on agar plates.

Materials:

  • Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Phytagel or Agar

  • Petri dishes (90 mm)

  • Stock solutions of Indole-3-acetic acid (I3AA) and Indole-4-acetic acid (I4AA) in ethanol or DMSO

  • Sterile water

  • Growth chamber with controlled light and temperature

Methodology:

  • Sterilization of Seeds: Surface-sterilize Arabidopsis seeds by washing with 70% (v/v) ethanol for 1 minute, followed by 5 minutes in a 1% (w/v) sodium hypochlorite solution with 0.05% (v/v) Triton X-100. Rinse the seeds 3-5 times with sterile distilled water.

  • Preparation of Growth Media: Prepare MS medium (pH 5.7) containing 1% (w/v) sucrose and 0.8% (w/v) agar. Autoclave the medium and allow it to cool to approximately 50°C.

  • Hormone Incorporation: Add the desired concentrations of I3AA and I4AA from stock solutions to the molten MS medium. Ensure the final concentration of the solvent (ethanol or DMSO) is consistent across all treatments and the control (typically <0.1%).

  • Plating: Pour the hormone-containing and control media into sterile Petri dishes. Allow the agar to solidify in a laminar flow hood.

  • Seed Sowing: Aseptically place 10-15 sterilized seeds on the surface of the agar in each Petri dish.

  • Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Incubation: Transfer the plates to a growth chamber set to a 16-hour light/8-hour dark photoperiod at 22°C.

  • Data Collection: After 7-10 days, measure the primary root length, count the number of lateral roots, and observe root hair morphology using a microscope.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_sterilization Seed Sterilization plating Plating seed_sterilization->plating media_prep Media Preparation hormone_addition Hormone Addition (I3AA/I4AA) media_prep->hormone_addition hormone_addition->plating stratification Stratification (4°C) plating->stratification incubation Incubation (22°C) stratification->incubation data_collection Data Collection incubation->data_collection G I3AA Indole-3-Acetic Acid (I3AA) TIR1_AFB TIR1/AFB Receptor I3AA->TIR1_AFB SCF_complex SCF Complex TIR1_AFB->SCF_complex activates Aux_IAA Aux/IAA Repressor SCF_complex->Aux_IAA targets for degradation ARF ARF Transcription Factor Aux_IAA->ARF represses Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes activates Root_Development Root Development Auxin_Response_Genes->Root_Development G I4AA Indole-4-Acetic Acid (I4AA) TIR1_AFB TIR1/AFB Receptor (?) I4AA->TIR1_AFB hypothesized interaction SCF_complex SCF Complex TIR1_AFB->SCF_complex activates Aux_IAA Aux/IAA Repressor SCF_complex->Aux_IAA targets for degradation ARF ARF Transcription Factor Aux_IAA->ARF represses Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes activates Root_Development Root Development (?) Auxin_Response_Genes->Root_Development

References

Safety Operating Guide

Proper Disposal of 2-(1H-Indol-4-YL)acetic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (such as nitrile, neoprene, or butyl rubber), safety goggles or a face shield, and a fully-buttoned laboratory coat. All handling of 2-(1H-Indol-4-YL)acetic acid, including weighing and dissolution, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of in the regular trash or poured down the drain.[1][2]

  • Waste Segregation and Collection:

    • Solid Waste: Collect unused or expired this compound powder in a designated, clearly labeled, and sealable hazardous waste container.

    • Aqueous Waste Solutions: Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. The container must be marked with "Hazardous Waste" and a full list of its chemical constituents.[2]

    • Contaminated Labware: All disposable labware that has come into contact with the compound, such as gloves, weigh boats, and pipette tips, must be placed in a designated, sealed hazardous waste bag or container for incineration.[2]

  • Container Labeling: All hazardous waste containers must be accurately and clearly labeled with the full chemical name, "this compound," and any other components of the waste stream. The label should also include the hazard characteristics (e.g., "Irritant," "Harmful").

  • Storage of Waste: Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Ensure the containers are tightly sealed to prevent leaks or spills.

  • Final Disposal: The ultimate disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal facility.[3][4] Adherence to all local, regional, and national environmental regulations is mandatory.

Accidental Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate and Notify: For a significant spill, immediately evacuate the area and notify the laboratory supervisor and the relevant safety personnel.[2]

  • Containment and Cleanup (Minor Spills): For minor spills, and only if you are trained to do so, don appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]

  • Decontamination: Decontaminate the spill area with an appropriate solvent, followed by a thorough cleaning with soap and water.

  • Do Not Use Sewers: Under no circumstances should spilled material be flushed into the sanitary sewer system.[2][4]

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes key information for the closely related and commonly used 2-(1H-indol-3-yl)acetic acid, which can serve as a conservative proxy.

ParameterValueSource
pH4 (5 g/L aqueous solution)[3]
Flash Point171 °C / 339.8 °F[3]
Autoignition Temperature560 °C / 1040 °F[3]

Experimental Protocols

The disposal procedures outlined above are based on standard laboratory safety protocols and information derived from the Safety Data Sheets of structurally similar indole acetic acid compounds. The core principle is the containment and proper disposal of hazardous chemical waste in accordance with institutional and governmental regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_waste_type Waste Type Identification cluster_disposal_path Disposal Path cluster_final_disposal Final Disposal Waste This compound Waste IsSolid Solid? Waste->IsSolid IsLiquid Liquid? IsSolid->IsLiquid No SolidWaste Collect in Labeled Solid Hazardous Waste Container IsSolid->SolidWaste Yes IsContaminated Contaminated Labware? IsLiquid->IsContaminated No LiquidWaste Collect in Labeled Liquid Hazardous Waste Container IsLiquid->LiquidWaste Yes IsContaminated->Waste Re-evaluate ContaminatedWaste Collect in Labeled Sharps/Labware Waste Container IsContaminated->ContaminatedWaste Yes FinalDisposal Dispose via Approved Hazardous Waste Facility SolidWaste->FinalDisposal LiquidWaste->FinalDisposal ContaminatedWaste->FinalDisposal

Caption: Waste Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-Indol-4-YL)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(1H-Indol-4-YL)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.